(R)-Sortilin antagonist 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2R)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)12-11-16(19(24)25)22-18(23)14-9-10-17(21-13-14)26-15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3,(H,22,23)(H,24,25)/t16-/m1/s1 |
Clave InChI |
OWESOSHRVQOBOS-MRXNPFEDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(R)-Sortilin Antagonist 1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Sortilin antagonist 1, also known as AF38469, is a potent and orally bioavailable small molecule inhibitor of the Vps10p-domain sorting receptor, sortilin. Sortilin is a multifaceted transmembrane protein implicated in a variety of physiological and pathological processes, including neuronal apoptosis, lipid metabolism, and inflammation. By competitively binding to sortilin, this compound blocks the interaction of the receptor with its various ligands, thereby modulating downstream signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Competitive Antagonism of the Sortilin Vps10p Domain
The primary mechanism of action of this compound is its function as a competitive antagonist at the ligand-binding site within the Vps10p domain of sortilin. This domain forms a ten-bladed β-propeller structure with a central tunnel where various ligands are recognized and bound. This compound occupies this binding pocket, thereby preventing the interaction of endogenous ligands such as neurotensin (B549771) (NTS) and the pro-forms of neurotrophins, including pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF).
Quantitative Data: Inhibition of Ligand Binding
| Compound | Ligand Displaced | Assay System | IC50 (nM) | Reference |
| This compound | Neurotensin (NTS) | In vitro binding assay | 20 | [1][2] |
Modulation of Pro-Neurotrophin-Induced Apoptotic Signaling
A critical function of sortilin is its role as a co-receptor with the p75 neurotrophin receptor (p75NTR) in mediating pro-neurotrophin-induced apoptosis. Pro-neurotrophins, such as proNGF and proBDNF, bind to a complex of sortilin and p75NTR, initiating a signaling cascade that leads to programmed cell death. This pathway is implicated in developmental neuronal pruning and in pathological neuronal loss in various neurodegenerative conditions.
This compound effectively blocks this apoptotic pathway by preventing the initial binding of pro-neurotrophins to sortilin. This has been demonstrated in various in vitro and in vivo models, where the antagonist confers neuroprotection.
Signaling Pathway: Inhibition of Pro-Neurotrophin-Induced Apoptosis
Caption: Inhibition of pro-neurotrophin-induced apoptosis by this compound.
Experimental Protocol: Pro-Neurotrophin-Induced Apoptosis Assay in Sympathetic Neurons
This protocol outlines a general method to assess the neuroprotective effect of this compound against proNGF-induced apoptosis in primary sympathetic neurons.
1. Cell Culture:
-
Isolate superior cervical ganglia (SCG) from early postnatal rats.
-
Dissociate ganglia into single cells and plate on collagen-coated dishes.
-
Culture neurons in a defined medium supplemented with Nerve Growth Factor (NGF) to promote survival and neurite outgrowth.
2. Induction of Apoptosis:
-
After a period of stabilization in culture (e.g., 5-7 days), withdraw NGF from the culture medium to sensitize neurons to apoptotic stimuli.
-
Treat the neurons with proNGF at a concentration known to induce apoptosis (e.g., 1-10 ng/mL).
3. Application of this compound:
-
Pre-incubate a subset of neuron cultures with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a defined period (e.g., 1 hour) before the addition of proNGF.
-
Maintain a vehicle control group (e.g., DMSO) and a proNGF-only group.
4. Assessment of Apoptosis:
-
After a suitable incubation period (e.g., 24-48 hours), assess the extent of apoptosis using established methods:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP).
-
Detect the incorporated label using a fluorescently-tagged antibody.
-
Quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Lyse the cells to release cellular contents.
-
Incubate the lysate with a caspase-3 specific substrate that releases a fluorescent or colorimetric product upon cleavage.
-
Measure the signal using a plate reader.
-
-
5. Data Analysis:
-
Compare the percentage of apoptotic cells or caspase-3 activity in the antagonist-treated groups to the proNGF-only and vehicle control groups to determine the dose-dependent neuroprotective effect of this compound.
Modulation of Neuroinflammation and Lysosomal Function
Recent studies have unveiled a novel aspect of the mechanism of action of this compound, particularly in the context of neurodegenerative lysosomal storage disorders such as Batten disease. In these models, the antagonist has been shown to enhance lysosomal function and ameliorate neuroinflammation.
The proposed mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. By inhibiting sortilin, this compound may disinhibit TFEB, leading to its nuclear translocation and the subsequent upregulation of genes involved in lysosomal function and cellular clearance. This, in turn, helps to reduce the accumulation of storage material and mitigate the associated inflammatory response.
Signaling Pathway: Enhancement of Lysosomal Function
Caption: Proposed mechanism for enhanced lysosomal function by this compound.
Interaction with the PCSK9 Pathway
Sortilin has been identified as a key regulator of the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the low-density lipoprotein receptor (LDLR). The interaction between sortilin and PCSK9 occurs in the trans-Golgi network and facilitates the secretion of PCSK9 from hepatocytes.
The effect of this compound on the sortilin-PCSK9 interaction is an area of active investigation. While direct evidence of this compound blocking this interaction is currently limited, the principle of competitive antagonism at the Vps10p domain suggests a potential for interference. Other small molecules have been shown to allosterically modulate the binding of ligands to sortilin, indicating the complexity of ligand recognition and the potential for differential effects of various inhibitors. Further research is needed to fully elucidate the impact of this compound on PCSK9 secretion and its subsequent effects on lipid metabolism.
Pharmacokinetics
This compound has been described as an orally bioavailable compound, which has been demonstrated through its efficacy in various in vivo models following oral administration. However, specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and the absolute bioavailability percentage in preclinical species are not extensively detailed in publicly available literature.
Conclusion
This compound is a potent and specific inhibitor of the sortilin receptor. Its primary mechanism of action is the competitive blockade of the Vps10p ligand-binding domain, which effectively inhibits the signaling of a range of sortilin ligands, most notably pro-neurotrophins. This antagonism translates to significant neuroprotective effects by preventing apoptosis. Furthermore, emerging evidence suggests a novel role for this antagonist in enhancing lysosomal function and reducing neuroinflammation via the TFEB pathway. While its impact on the sortilin-PCSK9 axis and its detailed pharmacokinetic profile require further investigation, this compound represents a promising therapeutic agent for a variety of neurological and other disorders where sortilin-mediated pathways are dysregulated. This technical guide provides a foundational understanding for researchers and drug development professionals working to further characterize and potentially translate the therapeutic utility of this compound.
References
The Discovery and Synthesis of (R)-Sortilin Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sortilin, a member of the Vps10p-domain receptor family, has emerged as a significant target in a range of pathologies, including neurodegenerative diseases and cancer. Its role in mediating pro-apoptotic signaling by forming a complex with the p75 neurotrophin receptor (p75NTR) and pro-neurotrophins has spurred the development of antagonists to modulate its activity. This technical guide provides an in-depth overview of the discovery and synthesis of (R)-Sortilin antagonist 1, a potent small molecule inhibitor of the sortilin-ligand interaction. This document details the synthetic route, experimental protocols for assessing its biological activity, and available quantitative data. Furthermore, it visualizes the key signaling pathways influenced by sortilin antagonism.
Introduction to Sortilin and its Role in Cellular Signaling
Sortilin is a type I transmembrane protein that functions as a multifunctional sorting receptor. It is involved in the intracellular trafficking of a variety of proteins and plays a crucial role in neuronal apoptosis, lipid metabolism, and inflammation. A key function of sortilin is its ability to act as a co-receptor for p75NTR, facilitating the pro-apoptotic signaling of pro-neurotrophins such as pro-nerve growth factor (proNGF). By binding to the pro-domain of pro-neurotrophins, sortilin enables the formation of a trimeric complex with p75NTR, which triggers a signaling cascade leading to neuronal cell death.[1]
The development of small molecule antagonists that can disrupt the interaction between sortilin and its ligands, particularly pro-neurotrophins, represents a promising therapeutic strategy for conditions characterized by excessive apoptosis or neuronal damage. This compound has been identified as one such molecule, effectively blocking the sortilin-mediated apoptotic pathway.[2]
Discovery of this compound
This compound is the (R)-enantiomer of Sortilin antagonist 1 (also known as compound 44). The racemic mixture, Sortilin antagonist 1, was identified as a potent inhibitor of the interaction between neurotensin (B549771) (NTS) and sortilin, with an IC50 of 20 nM.[3][4] Neurotensin is a known ligand of sortilin, and its binding site has been a key target for the discovery of small molecule inhibitors. The identification of this pyridopyrimidinone scaffold paved the way for the development of enantiomerically pure compounds with potentially improved therapeutic profiles.
Synthesis of this compound
While a detailed, step-by-step synthesis for this compound is not publicly available in peer-reviewed journals, the general synthesis of related pyridopyrimidinone derivatives is documented.[5] The synthesis of such compounds typically involves a multi-step process. The core pyridopyrimidinone scaffold is often constructed through the reaction of a substituted aminopyridine with a suitable carbonyl compound, followed by cyclization. The subsequent functionalization at various positions of the core structure allows for the introduction of the side chains necessary for potent sortilin antagonism.
The synthesis of this compound would likely involve a chiral separation of the racemic mixture or an asymmetric synthesis approach to selectively produce the (R)-enantiomer. The general structure of these compounds is based on a 2-amino-N-aryl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide core.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data
The available quantitative data for sortilin antagonists primarily focuses on their inhibitory activity against the binding of ligands to sortilin.
| Compound | Assay Type | Ligand | IC50 | Ki | Reference |
| Sortilin antagonist 1 (racemic) | Scintillation Proximity Assay | Neurotensin | 20 nM | - | [3][4][6] |
| This compound | - | pro-neurotrophin | Data not publicly available | - | [2] |
| AF38469 | Scintillation Proximity Assay | [3H]neurotensin | 330 nM | - | [7] |
Experimental Protocols
Scintillation Proximity Assay (SPA) for Sortilin Binding
This assay is commonly used to measure the ability of a compound to inhibit the binding of a radiolabeled ligand to the sortilin receptor.
Principle: His-tagged human sortilin is captured on nickel-chelate coated SPA beads. A radiolabeled ligand, such as [3H]neurotensin, is then added. When the radioligand binds to the receptor on the bead, it comes into close proximity with the scintillant embedded in the bead, resulting in the emission of light that can be detected. Unbound radioligand in solution is too far from the scintillant to produce a signal. Test compounds are added to determine their ability to compete with the radiolabeled ligand for binding to the receptor, which results in a decrease in the light signal.
Methodology:
-
Reagents:
-
His-tagged human sortilin
-
Nickel-chelate SPA beads
-
[3H]neurotensin (or other suitable radioligand)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
-
Procedure:
-
Add assay buffer, His-tagged sortilin, and SPA beads to the wells of the microplate.
-
Incubate for 1 hour at room temperature to allow the receptor to bind to the beads.
-
Add the test compound at various concentrations.
-
Add the radiolabeled ligand.
-
Incubate for a defined period (e.g., 2-4 hours) at room temperature to reach equilibrium.
-
Measure the light emission using a suitable microplate scintillation counter.
-
-
Data Analysis:
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding data.
-
Experimental Workflow for SPA:
Caption: Workflow for a Scintillation Proximity Assay to measure sortilin binding.
Signaling Pathways
Sortilin-Mediated Pro-Apoptotic Signaling
This compound primarily targets the pro-apoptotic pathway mediated by the sortilin/p75NTR receptor complex.
Caption: Sortilin-mediated pro-apoptotic signaling pathway and its inhibition.
Sortilin in Neurotensin and BDNF Signaling
Sortilin also plays a role in modulating neurotensin and brain-derived neurotrophic factor (BDNF) signaling, which are implicated in conditions such as neuropathic pain.
Caption: Role of sortilin in neurotensin and BDNF signaling modulation.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for diseases involving sortilin-mediated signaling. Its potent inhibition of the sortilin-ligand interaction provides a valuable tool for researchers and a promising lead for drug development. Further elucidation of its detailed synthesis, pharmacokinetic profile, and in vivo efficacy will be crucial for its translation into clinical applications. This guide provides a foundational understanding of the discovery, synthesis, and biological context of this important molecule.
References
- 1. WO2022074119A1 - A sortilin antagonist for use in the prevention or treatment of hearing loss - Google Patents [patents.google.com]
- 2. US10849992B1 - Methods of screening for sortilin binding antagonists - Google Patents [patents.google.com]
- 3. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 4. WO2022020114A2 - Methods for the prevention and treatment of hearing loss - Google Patents [patents.google.com]
- 5. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 6. Vesper Bio patents new sortilin antagonists | BioWorld [bioworld.com]
- 7. Insusense patents sortilin antagonists | BioWorld [bioworld.com]
An In-Depth Technical Guide on the Binding Affinity of (R)-Sortilin Antagonist 1 for Sortilin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of (R)-Sortilin antagonist 1 for its target, sortilin. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Sortilin and its Antagonism
Sortilin (also known as Neurotensin Receptor 3) is a type I membrane glycoprotein (B1211001) that plays a crucial role in a variety of cellular processes, including protein trafficking and signal transduction.[1] It is a member of the Vps10p domain receptor family and is involved in the transport of proteins between the Golgi apparatus, endosomes, lysosomes, and the plasma membrane.[1][2] Sortilin is implicated in numerous physiological and pathological processes, including neuronal apoptosis, lipid metabolism, and the pathogenesis of several neurodegenerative diseases and cancers.[1][3][4]
Given its involvement in disease, sortilin has emerged as a promising therapeutic target. Small molecule antagonists that can modulate sortilin's activity are of significant interest in drug development. This compound is one such molecule designed to interfere with the binding of sortilin to its ligands, thereby blocking downstream signaling pathways, such as the pro-neurotrophin-mediated apoptosis pathway.[5][6]
Binding Affinity of Sortilin Antagonists
The binding affinity of an antagonist for its receptor is a critical parameter in drug development, as it dictates the concentration of the compound required to elicit a biological response. The affinity is typically quantified by the inhibition constant (IC50), which is the concentration of the antagonist required to inhibit 50% of the specific binding of a known ligand.
Below is a summary of the reported binding affinity for a closely related sortilin antagonist.
| Compound | Ligand Displaced | Assay Type | IC50 (nM) |
| Sortilin antagonist 1 | Neurotensin (NTS) | Competitive Binding Assay | 20 |
Note: The available data is for "Sortilin antagonist 1". It is presumed that this compound exhibits a similar or higher affinity.[5][7][8]
Experimental Protocol: Competitive Binding Assay for IC50 Determination
The following is a generalized protocol for determining the IC50 value of a sortilin antagonist, such as this compound, by assessing its ability to compete with the binding of a radiolabeled or fluorescently-labeled ligand, such as Neurotensin.
Materials:
-
Recombinant human sortilin protein
-
Labeled ligand (e.g., [125I]-Neurotensin or a fluorescently tagged Neurotensin)
-
Unlabeled Neurotensin (for determining non-specific binding)
-
This compound
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well microplates (e.g., coated with a capture antibody for sortilin)
-
Scintillation counter or fluorescence plate reader
-
Data analysis software (e.g., GraphPad Prism)
Methodology:
-
Plate Preparation: Coat the wells of a 96-well microplate with a sortilin-specific capture antibody overnight at 4°C. Wash the wells with assay buffer to remove any unbound antibody. Block the wells with a blocking buffer (e.g., assay buffer with a higher concentration of BSA) to prevent non-specific binding.
-
Receptor Immobilization: Add a solution of recombinant human sortilin to the coated wells and incubate to allow the capture antibody to bind the receptor. Wash the wells to remove any unbound sortilin.
-
Competitive Binding:
-
Total Binding: Add a fixed concentration of the labeled ligand to a set of wells containing the immobilized sortilin.
-
Non-specific Binding: Add the same concentration of the labeled ligand along with a high concentration of unlabeled ligand (e.g., 1 µM Neurotensin) to another set of wells. This will saturate the specific binding sites, and any remaining signal will be due to non-specific binding.
-
Competitive Binding: To the remaining wells, add the fixed concentration of the labeled ligand and varying concentrations of this compound (typically in a serial dilution).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.
-
Washing: Wash the wells multiple times with cold assay buffer to remove any unbound ligand.
-
Detection:
-
For a radiolabeled ligand, add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
For a fluorescently labeled ligand, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Sortilin-Mediated Apoptotic Signaling
Sortilin acts as a co-receptor with p75NTR to mediate the pro-apoptotic signals of pro-neurotrophins like pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF). The binding of these pro-neurotrophins to the sortilin/p75NTR complex initiates a signaling cascade that leads to caspase activation and ultimately, apoptosis. This compound blocks this pathway by preventing the binding of pro-neurotrophins to sortilin.
Caption: Sortilin-mediated apoptotic signaling pathway and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the competitive binding assay used to determine the IC50 value of this compound.
Caption: Experimental workflow for determining the IC50 of a sortilin antagonist.
References
- 1. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
(R)-Sortilin Antagonist 1: A Deep Dive into Downstream Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by (R)-Sortilin antagonist 1. Sortilin, a multi-ligand Vps10p-domain receptor, is a critical player in a variety of cellular processes, including neuronal viability, protein trafficking, and inflammation. Its dysfunction has been implicated in neurodegenerative diseases, metabolic disorders, and cancer, making it a compelling target for therapeutic intervention. This compound, also known as compound 44, is a potent and specific inhibitor of Sortilin, offering a valuable tool to probe its function and a potential lead for drug development. Another well-studied small molecule inhibitor of Sortilin, AF38469, will also be referenced to provide a broader context of Sortilin antagonism.
Data Presentation: Quantitative Analysis of Sortilin Antagonism
The following tables summarize the available quantitative data for Sortilin antagonists, providing key metrics for their activity and effects on downstream signaling.
| Antagonist | Parameter | Value | Assay | Reference |
| This compound (Compound 44) | IC50 | 20 nM | Inhibition of Neurotensin (B549771) (NTS) binding to Sortilin | [1][2] |
| Antagonist | Cell Line/Model | Treatment | Downstream Effect | Quantitative Change | Reference |
| AF38469 | BON cells (Neuroendocrine tumor) | 10 µM for 24h | Serotonin content in cell lysates | 60% decrease compared to control | [3][4] |
| AF38469 | Diabetic mice | Oral delivery in drinking water for 8 weeks | Retinal Sortilin protein levels | Significant decrease compared to untreated diabetic mice | [5] |
| AF38469 | Diabetic mice | Oral delivery in drinking water for 8 weeks | Retinal HMGB1 and IL-1β levels | Reduction compared to untreated diabetic mice | [5] |
| AF38469 | Diabetic mice | Oral delivery in drinking water for 8 weeks | Retinal LAMP2 levels | Reduction compared to untreated diabetic mice | [5] |
| Anti-sortilin mAb | EJ138 bladder carcinoma cells | 6h treatment | Early apoptosis | 25.2 ± 11.5% of cells | [6] |
| Anti-sortilin mAb | EJ138 bladder carcinoma cells | 12h treatment | Late apoptosis | 20.7 ± 4.4% of cells | [6] |
| Anti-sortilin mAb | 5637 bladder carcinoma cells | 12h treatment | Late apoptosis | 27.4 ± 4.5% of cells | [6] |
Core Signaling Pathways Modulated by this compound
This compound exerts its effects by disrupting the interaction of Sortilin with its various ligands, thereby modulating several key downstream signaling pathways.
Neurotensin Signaling Pathway
Sortilin is also known as neurotensin receptor 3 (NTSR3) and binds to the neuropeptide neurotensin (NTS) with high affinity.[7] This interaction is implicated in various physiological processes. This compound directly competes with NTS for binding to Sortilin, thereby inhibiting NTS-mediated signaling.[1][2]
Proneurotrophin-Induced Apoptosis Pathway
Sortilin acts as a co-receptor with p75NTR for proneurotrophins, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF).[7] This complex formation triggers a downstream signaling cascade that leads to apoptosis. By binding to Sortilin, this compound can prevent the formation of this pro-apoptotic complex.
BDNF/TrkB Signaling Pathway
Sortilin facilitates the anterograde transport of Trk receptors, including TrkB, the receptor for BDNF, and enhances their signaling.[7][8] Inhibition of Sortilin can therefore dampen BDNF/TrkB signaling, which is implicated in processes like neuropathic pain.
Lysosomal Biogenesis and Inflammatory Signaling
Sortilin is involved in trafficking proteins to the lysosome. Inhibition of Sortilin with antagonists like AF38469 has been shown to enhance lysosomal function, partly through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[9] This, in turn, can lead to a reduction in inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and other Sortilin inhibitors.
Co-Immunoprecipitation (Co-IP) to Demonstrate Sortilin-Protein Interaction
This protocol is designed to verify the interaction between Sortilin and its binding partners (e.g., Trk receptors, p75NTR).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Sortilin antibody
-
Antibody for the protein of interest (e.g., anti-TrkB)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Sortilin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash three times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate immediately with neutralization buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Sortilin and the protein of interest.
Western Blotting for Downstream Signaling Proteins (p-ERK, p-AKT)
This protocol is used to quantify the changes in the phosphorylation status of key downstream signaling molecules following treatment with a Sortilin antagonist.
Materials:
-
Cell culture reagents and Sortilin antagonist
-
Lysis buffer (as above)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the Sortilin antagonist for the desired time.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
TFEB Reporter Gene Assay
This assay is used to assess the activation of TFEB transcriptional activity upon treatment with a Sortilin antagonist.
Materials:
-
Cells of interest
-
TFEB-responsive luciferase reporter plasmid (containing a promoter with TFEB binding sites)
-
Control luciferase plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Sortilin antagonist
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the cells with the TFEB reporter plasmid and the control plasmid.
-
Treatment: After 24-48 hours, treat the cells with the Sortilin antagonist.
-
Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's instructions.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in untreated cells to determine the fold activation of the TFEB promoter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting [frontiersin.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Diagnostic and Therapeutic Implications of Sortilin Expressed on the Surface of Bladder Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sortilin associates with Trk receptors to enhance anterograde transport and signaling by neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Sortilin Antagonist 1: A Technical Guide to its Impact on Pro-Neurotrophin Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-neurotrophins, the precursor forms of mature neurotrophins, play a critical role in neuronal apoptosis and other pathological processes by binding to a receptor complex consisting of the p75 neurotrophin receptor (p75NTR) and sortilin.[1][2] Sortilin, a member of the Vps10p-domain receptor family, is a key co-receptor in this complex, binding directly to the pro-domain of pro-neurotrophins such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF).[1][2] This interaction is a critical step in initiating downstream signaling cascades that lead to programmed cell death. Consequently, the development of antagonists that can block this binding represents a promising therapeutic strategy for a variety of neurodegenerative disorders.
This technical guide provides an in-depth overview of the effects of a specific small molecule, (R)-Sortilin antagonist 1 (also known as AF38469), on the binding of pro-neurotrophins to sortilin. We will present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways and mechanisms.
Quantitative Data on Binding and Inhibition
This compound has been identified as a potent inhibitor of ligand binding to sortilin. While direct quantitative data for the inhibition of pro-neurotrophin binding is not extensively published, the available data for its inhibition of neurotensin (B549771) (NTS) binding, which shares a binding site with pro-neurotrophins, provides a strong indication of its efficacy.
| Ligand/Antagonist | Target | Binding Affinity (Kd) | Inhibition (IC50) | Reference |
| proNGF | Sortilin | ~770 nM | - | [3] |
| proBDNF | Sortilin | Not explicitly quantified, but shows strong binding | - | [4] |
| Neurotensin (NTS) | Sortilin | - | - | |
| This compound (AF38469) | Sortilin (general inhibition) | - | 330 nM | [5] |
| Sortilin antagonist 1 | Sortilin (NTS binding) | - | 20 nM | [6][7] |
Note: The IC50 value of 330 nM for AF38469 represents its general inhibitory effect on sortilin. The IC50 value of 20 nM for "Sortilin antagonist 1" in inhibiting neurotensin binding suggests a high-affinity interaction with the same binding site utilized by pro-neurotrophins.
Mechanism of Action
Pro-neurotrophins induce apoptosis by forming a ternary complex with sortilin and p75NTR on the cell surface. The pro-domain of the pro-neurotrophin binds to the β-propeller domain of sortilin, while the mature domain interacts with p75NTR. This compound, by binding to the central tunnel of the sortilin β-propeller, competitively inhibits the binding of the pro-neurotrophin's pro-domain. This prevents the formation of the pro-apoptotic signaling complex.
Signaling Pathways and Experimental Visualizations
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Pro-Neurotrophin Apoptotic Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Dissecting the role of sortilin receptor signaling in neurodegeneration induced by NGF deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. WO2017009327A1 - Antibodies that bind to sortilin and inhibit the binding of progranulin - Google Patents [patents.google.com]
(R)-Sortilin Antagonist 1: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Key Sortilin Inhibitor
This technical whitepaper provides a comprehensive overview of (R)-Sortilin antagonist 1, a notable small molecule inhibitor of the Sortilin receptor. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, and its role in modulating Sortilin-mediated signaling pathways. Included are detailed experimental protocols for assessing antagonist activity and visual diagrams of key cellular mechanisms and workflows.
Executive Summary
Sortilin, a type-I membrane glycoprotein (B1211001) of the Vps10p domain receptor family, is a critical regulator of neuronal viability, protein trafficking, and signaling. It is implicated in a range of neurological and metabolic diseases. This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of Sortilin. This antagonist effectively blocks the binding of natural ligands, such as pro-neurotrophins and progranulin, thereby inhibiting downstream signaling and cellular transport processes mediated by the receptor. This guide synthesizes the current technical knowledge on this compound to support ongoing research and development efforts.
Chemical Structure and Properties
This compound is the (R)-enantiomer of a compound identified as a potent inhibitor of ligand binding to Sortilin. While much of the publicly available data refers to "Sortilin antagonist 1," it is crucial to distinguish between the specific stereoisomers for precise pharmacological studies. The IUPAC name for the corresponding (S)-enantiomer is (2S)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid[1]. The structure of the (R)-enantiomer is presented below.
Chemical Structure of this compound
Caption: 2D structure of (R)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid.
Physicochemical and Computed Properties
The following tables summarize the key chemical and computed properties for Sortilin antagonist 1. The data is primarily derived from the PubChem entry for the (S)-enantiomer (CID 162653277), which is expected to share identical non-chiral properties with the (R)-enantiomer[1].
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| Compound Name | This compound | [2] |
| CAS Number | 2889422-86-8 | [2][3] |
| Molecular Formula | C₂₀H₂₄N₂O₄ | [1] |
| Molecular Weight | 356.42 g/mol | [1][4] |
| IUPAC Name | (2R)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid | Inferred from[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3-AA | 4.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Exact Mass | 356.17360725 Da | [1] |
| Topological Polar Surface Area | 88.5 Ų | [1] |
Solubility
Practical solubility data is critical for experimental design. The following information has been collated from chemical supplier datasheets.
Table 3: Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (280.57 mM) | Ultrasonic assistance may be required. | [2] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (7.01 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5][6] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (7.01 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [6] |
Biological Activity and Mechanism of Action
This compound functions by competitively inhibiting the binding of endogenous ligands to the Sortilin receptor[2]. This has been quantified in radioligand binding assays.
Table 4: In Vitro Activity
| Assay Type | Ligand Displaced | Target | Value | Reference |
| Inhibition Assay | Neurotensin (B549771) (NTS) | Sortilin | IC₅₀ = 20 nM | [4][5] |
The primary mechanism of action is the blockade of a large binding tunnel in the β-propeller domain of Sortilin[7]. This site is responsible for recognizing and binding a variety of ligands, including neurotensin, progranulin (PGRN), and the pro-forms of neurotrophins like nerve growth factor (proNGF) and brain-derived neurotrophic factor (proBDNF)[8][9]. By occupying this site, the antagonist prevents the receptor from carrying out its normal functions, which include:
-
Endocytosis and Lysosomal Degradation: Sortilin is a key receptor for the uptake and subsequent lysosomal degradation of extracellular proteins like progranulin. Inhibition of this process can increase the extracellular levels of these proteins[10][11].
-
Apoptotic Signaling: The binding of pro-neurotrophins (e.g., proBDNF) to a complex of Sortilin and the p75 neurotrophin receptor (p75NTR) can trigger apoptotic pathways. Antagonizing Sortilin can block this interaction and subsequent cell death signaling[2][12].
Sortilin-Mediated Progranulin Trafficking Pathway
The diagram below illustrates the role of Sortilin in progranulin endocytosis and how an antagonist interferes with this process.
Caption: Antagonism of Sortilin-mediated progranulin endocytosis.
Sortilin/p75NTR Pro-neurotrophin Apoptotic Pathway
This diagram shows how the Sortilin antagonist can inhibit pro-neurotrophin-induced apoptosis.
Caption: Inhibition of pro-neurotrophin apoptotic signaling.
Experimental Protocols
Detailed and reproducible protocols are essential for drug development. The following sections describe key assays for characterizing Sortilin antagonists.
Radioligand Binding Assay (Scintillation Proximity Assay)
This protocol is a representative method for determining the binding affinity (IC₅₀) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., ³H-Neurotensin) from the Sortilin receptor. Scintillation Proximity Assay (SPA) is a homogeneous assay format that does not require a physical separation of bound and free radioligand[13][14][15].
Materials:
-
Recombinant human Sortilin protein
-
³H-labeled Neurotensin
-
Test compound (e.g., this compound)
-
Unlabeled Neurotensin (for positive control/non-specific binding)
-
SPA beads (e.g., Nickel or Copper chelate YSi beads for His-tagged protein)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM CaCl₂, 0.1% BSA
-
96-well or 384-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer or DMSO.
-
Receptor-Bead Coupling: In each well of the microplate, add the recombinant Sortilin protein and the SPA beads. Allow to incubate to enable the protein to bind to the beads.
-
Antagonist Incubation: Add the serially diluted test compound to the wells. For controls, add Assay Buffer (total binding) or a high concentration of unlabeled Neurotensin (non-specific binding). Incubate for 30 minutes at room temperature to allow the antagonist to bind to the receptor.
-
Radioligand Addition: Add ³H-Neurotensin to all wells at a final concentration near its K_d value.
-
Equilibration: Seal the plate and incubate for 4-6 hours at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the light output from each well using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Normalize the data relative to the total binding control (0% inhibition) and non-specific binding control (100% inhibition).
-
Plot the normalized response versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for Scintillation Proximity Assay (SPA).
Cell-Based Progranulin Endocytosis Assay
This assay measures the ability of a Sortilin antagonist to block the internalization of labeled progranulin into cells overexpressing the Sortilin receptor[10].
Materials:
-
COS-1 or HEK293 cells stably expressing human Sortilin (COS-1/SORT1)
-
Control cells (parental line without Sortilin expression)
-
Recombinant human progranulin labeled with a fluorescent dye (e.g., DyLight 594)
-
Test compound (e.g., this compound)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating: Seed the COS-1/SORT1 cells onto a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test antagonist for 1 hour at 37°C.
-
Ligand Addition: Add the fluorescently labeled progranulin to the wells and incubate for 1-2 hours at 37°C to allow for endocytosis.
-
Wash and Fix:
-
Gently wash the cells with cold PBS to remove unbound ligand.
-
An optional acid wash step (e.g., with a mild acidic buffer) can be used to strip any remaining surface-bound ligand.
-
Fix the cells with 4% paraformaldehyde.
-
-
Staining (Optional): Stain the cell nuclei with a DNA dye (e.g., DAPI) to facilitate automated cell counting.
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the nuclear stain and the fluorescent progranulin signal.
-
Data Analysis:
-
Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the integrated fluorescence intensity of the internalized progranulin within each cell.
-
Calculate the average fluorescence intensity per cell for each antagonist concentration.
-
Normalize the data and plot a dose-response curve to determine the IC₅₀ for the inhibition of progranulin endocytosis.
-
Conclusion
This compound is a potent and specific tool for the study of Sortilin biology. Its ability to block the receptor's interaction with key ligands like progranulin and pro-neurotrophins makes it highly relevant for research into neurodegenerative diseases, neuropathic pain, and other Sortilin-implicated pathologies[16]. The data and protocols presented in this guide offer a robust framework for scientists and drug developers to effectively utilize this compound in their research, facilitating the exploration of new therapeutic strategies targeting the Sortilin receptor.
References
- 1. Sortilin antagonist 1 | C20H24N2O4 | CID 162653277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayo.edu [mayo.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 14. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Sortilin Antagonist 1 in Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1) has emerged as a critical regulator of neuronal viability and function. As a type I membrane glycoprotein (B1211001) belonging to the Vps10p domain receptor family, it is abundantly expressed in the central nervous system.[1] Sortilin participates in a range of cellular processes, including protein transport and signaling, which implicates it in several neurological and systemic diseases.[1] A key function of sortilin is its role as a co-receptor for proneurotrophins, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF).[2][3] In conjunction with the p75 neurotrophin receptor (p75NTR), sortilin forms a high-affinity receptor complex for these proneurotrophins, which triggers a signaling cascade culminating in neuronal apoptosis.[2][4][5][6] This pathway is implicated in neuronal cell death during development and in pathological conditions following neuronal injury.[2][4]
The development of small molecule antagonists targeting sortilin represents a promising therapeutic strategy to mitigate neuronal loss in various neurodegenerative and ischemic conditions. By blocking the interaction of proneurotrophins with sortilin, these antagonists can inhibit the initiation of the apoptotic signaling cascade. This technical guide focuses on (R)-Sortilin antagonist 1, a specific enantiomer of a known sortilin antagonist, and its role in preventing neuronal apoptosis. Due to the limited publicly available data specifically for the (R)-enantiomer, this guide will also incorporate data from its racemate, "Sortilin antagonist 1," and another well-characterized small molecule sortilin inhibitor, AF38469, to provide a comprehensive overview of the therapeutic potential of this class of compounds.
Core Mechanism of Action
This compound is a sortilin antagonist that is understood to block the sortilin-mediated apoptosis pathway by interfering with the binding of its ligands, such as pro-neurotrophins.[7] The antagonist likely competes with the pro-domain of proneurotrophins for binding to sortilin, thereby preventing the formation of the pro-apoptotic ternary complex with p75NTR.[4][6]
Quantitative Data
Quantitative data on the inhibitory activity of sortilin antagonists are crucial for evaluating their potency and potential for therapeutic development. The following tables summarize the available data for "Sortilin antagonist 1" and comparative data for other relevant small molecule inhibitors.
| Compound | Target | Assay | Parameter | Value | Reference |
| Sortilin antagonist 1 | Sortilin | Neurotensin (NTS) binding inhibition | IC50 | 20 nM | [8][9] |
| AF38469 | Sortilin | Not specified | IC50 | 330 nM | [7] |
| AF40431 | Sortilin | Not specified | IC50 | 4.4 µM | [7] |
| AF40431 | Sortilin | Not specified | Kd | 0.7 µM | [7] |
Table 1: In Vitro Inhibitory Activity of Sortilin Antagonists
Note: Data for this compound is not specifically available. The IC50 value presented for "Sortilin antagonist 1" is for the inhibition of Neurotensin binding, which is a well-established ligand for sortilin and is often used in competitive binding assays to screen for inhibitors.
| Compound | Cell Line / Model | Treatment Concentration | Observed Effect | Reference |
| AF38469 | BON cells (neuroendocrine tumor) | 10 µM | Decreased serotonin (B10506) production | [10][11] |
| AF38469 | Diabetic mouse model | Oral administration | Reduced sortilin, HMGB1, and IL-1β levels; improved retinal function | [12] |
| AF38469 | Mouse models of Batten disease | Low dose (in vivo) | Improved lysosome function, reduced neuroinflammation, rescued tremor phenotypes | [13][14][15] |
Table 2: Cellular and In Vivo Effects of the Sortilin Antagonist AF38469
Signaling Pathways and Experimental Workflows
Signaling Pathway of Proneurotrophin-Induced Neuronal Apoptosis and its Inhibition
The binding of proneurotrophins (e.g., proNGF, proBDNF) to the sortilin-p75NTR receptor complex initiates a downstream signaling cascade that leads to apoptosis. This involves the activation of c-Jun N-terminal kinase (JNK) and caspases.[4][5] this compound is expected to inhibit this pathway at its inception.
Caption: Pro-apoptotic signaling cascade and point of inhibition.
Experimental Workflow for Assessing the Efficacy of this compound
A typical experimental workflow to evaluate the neuroprotective effects of a sortilin antagonist involves inducing apoptosis in a neuronal cell culture model and then measuring the extent of apoptosis with and without the antagonist.
Caption: Workflow for evaluating a sortilin antagonist's anti-apoptotic effect.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on neuronal apoptosis.
Neuronal Cell Culture and Apoptosis Induction
-
Cell Lines: Primary cortical neurons, dorsal root ganglion (DRG) neurons, or immortalized neuronal cell lines (e.g., PC12, SH-SY5Y) that endogenously or through transfection express sortilin and p75NTR are suitable models.
-
Culture Conditions: Cells should be maintained in appropriate media and conditions as per standard protocols for the chosen cell type.
-
Apoptosis Induction:
-
Culture neuronal cells to the desired confluency.
-
Replace the culture medium with serum-free medium for a period of serum starvation, if required by the specific protocol.
-
Induce apoptosis by adding a pro-neurotrophin such as proNGF or proBDNF to the culture medium at a pre-determined optimal concentration (typically in the low nanomolar range).
-
Concurrently, treat designated wells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 24 to 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[16][17][18][19]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with labeled dUTPs.[18][19]
-
Procedure (for adherent cells):
-
After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[17]
-
Wash the cells with PBS.
-
Incubate the cells with TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified, dark chamber.[16][17]
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst 33342.[16][17]
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
-
Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei (e.g., green fluorescence) relative to the total number of nuclei (e.g., blue fluorescence from DAPI).[16]
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[20][21][22][23][24]
-
Principle: The assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC).[20][21][24] Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.[20][21][24]
-
Procedure (Fluorometric Assay):
-
Following treatment, harvest the cells and lyse them using a chilled cell lysis buffer.
-
Incubate the cell suspension on ice for 10 minutes.[23]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of protein from each sample lysate.
-
Prepare a reaction mixture containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in an appropriate assay buffer.[24]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[20]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[20][24]
-
-
Quantification: The fluorescence intensity is proportional to the caspase-3 activity in the sample. Results are often expressed as a fold-change relative to the untreated or vehicle-treated control.
Conclusion
This compound and other small molecule inhibitors of sortilin hold significant promise as neuroprotective agents. By disrupting the interaction between proneurotrophins and the sortilin-p75NTR receptor complex, these compounds can effectively block a major pathway of neuronal apoptosis. The experimental protocols and background information provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and related molecules in models of neurodegenerative diseases. Further studies are warranted to fully characterize the pharmacological profile of this compound and to establish its efficacy and safety in preclinical models of neuronal injury.
References
- 1. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 2. Mapping of the Interaction Site between Sortilin and the p75 Neurotrophin Receptor Reveals a Regulatory Role for the Sortilin Intracellular Domain in p75 Neurotrophin Receptor Shedding and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Involvement of Sortilin/NTSR3 in Depression as the Progenitor of Spadin and Its Role in the Membrane Expression of TREK-1 [frontiersin.org]
- 4. proNGF, sortilin, and p75NTR: potential mediators of injury-induced apoptosis in the mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Molecular and Structural Insight into proNGF Engagement of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting [frontiersin.org]
- 12. scientificarchives.com [scientificarchives.com]
- 13. battendiseasenews.com [battendiseasenews.com]
- 14. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders | Semantic Scholar [semanticscholar.org]
- 15. biorxiv.org [biorxiv.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. TUNEL assay - Wikipedia [en.wikipedia.org]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. abcam.com [abcam.com]
- 24. media.cellsignal.com [media.cellsignal.com]
Technical Guide: Biological Activity of the Sortilin Antagonist AF38469
Disclaimer: Initial searches for the sortilin antagonist "AF40340" did not yield any specific publicly available information. This technical guide will instead focus on the well-characterized sortilin antagonist AF38469 , based on the possibility of a typographical error in the original query. AF38469 is a potent, orally bioavailable small molecule inhibitor of sortilin with demonstrated biological activity in various preclinical models.[1][2]
This document provides an in-depth overview of the biological activity of AF38469, intended for researchers, scientists, and drug development professionals. It covers the mechanism of action, key experimental findings, and detailed protocols.
Core Mechanism of Action
AF38469 functions as a direct antagonist of the sortilin (SORT1) receptor, a member of the vacuolar protein sorting 10 protein (Vps10p) domain receptor family.[3] X-ray crystallography has shown that AF38469 binds to the neurotensin (B549771) binding site within a pocket in the tunnel of the sortilin Vps10p domain, thereby inhibiting the binding of its ligands.[1][4]
The primary downstream effect of sortilin inhibition by AF38469 is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][5] This activation leads to the nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosomal function and cellular clearance.[3][6][7]
Signaling Pathway of AF38469 Action
Caption: Signaling pathway of AF38469, a sortilin antagonist.
Quantitative Biological Activity Data
The biological activity of AF38469 has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Activity of AF38469
| Cell Model | Disease Model | Concentration | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) & Primary Cortical Neurons (PNCs) | Batten Disease (CLN1, CLN2, CLN3, CLN6, CLN8) | 40 nM, 400 nM, 4µM | Reduction of lysosomal storage material.[3] | [3] |
| Batten Disease MEFs | Batten Disease | 40 nM | Significant increase in PPT1 and TPP1 enzyme activity.[3] | [3] |
| Wild Type MEFs | - | 40 nM | Significant stimulation of TFEB and TFE3 nuclear translocation after 90 minutes.[3] | [3] |
| BON cells (serotonin-secreting neuroendocrine cell line) | Neuroendocrine Tumors | 10 µM | Reduction in cellular serotonin (B10506) concentrations after 24 hours.[8][9] | [8][9] |
Table 2: In Vivo Activity of AF38469
| Animal Model | Disease Model | Dosage & Administration | Observed Effect | Reference |
| Cln2R207X Mice | CLN2 Batten Disease | 0.03 µg/ml in drinking water (wean to 11 weeks) | Significantly increased PPT1 enzyme activity and prevented tremor phenotypes.[3] | [3] |
| Cln3Δex7/8 Mice | CLN3 Batten Disease | Not specified in drinking water (wean to 16 weeks) | Significantly increased TPP1 enzyme activity and reduced microglial activation.[3] | [3] |
| Diabetic Mice (STZ-induced) | Diabetic Retinopathy | 10 ug/kg in drinking water (for 8 weeks) | Restored ERG and angiography to normal levels; reduced HMGB1 and IL-1β levels.[10] | [10] |
| Mice with Ischemia/Reperfusion (I/R) | Retinal Damage | Eye drops (concentration not specified) | Reduced retinal damage, inflammation, and lysosomal markers.[11] | [11] |
| Wild Type & Sort1-/- Mice | Neuropathic Pain (Spared Nerve Injury) | 20 µM intrathecal injection | Delayed the onset of mechanical allodynia in wild-type mice.[4] | [4] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for AF38469.
In Vitro TFEB Nuclear Translocation Assay
Objective: To quantify the nuclear translocation of TFEB upon treatment with AF38469.
Methodology:
-
Cell Culture: Mouse Embryonic Fibroblasts (MEFs) are cultured on appropriate plates.
-
Treatment: Cells are treated with AF38469 (40 nM and 400 nM) or a vehicle control (e.g., DMSO).
-
Incubation: The treatment is incubated for 3 hours at 37°C and 5% CO2.
-
Fixation: Cells are fixed with a solution containing 2% sucrose (B13894) and 2% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Permeabilization and Blocking: Cells are incubated with a blocking buffer (PBS, 0.1% Saponin, 15% Serum) for 20 minutes.
-
Immunocytochemistry: Cells are incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are captured using a high-content imaging system. The ratio of nuclear to cytoplasmic TFEB fluorescence intensity is quantified to determine the extent of translocation.[3]
Experimental Workflow: TFEB Nuclear Translocation Assay
Caption: Workflow for TFEB Nuclear Translocation Assay.
In Vivo Efficacy Study in Batten Disease Mouse Model
Objective: To assess the therapeutic efficacy of AF38469 in a mouse model of CLN2 Batten disease.
Methodology:
-
Animal Model: Homozygous Cln2R207X mice and wild-type littermates are used. All studies are approved by an Institutional Animal Care and Use Committee (IACUC).[3]
-
Drug Administration: AF38469 is dissolved in the drinking water at a concentration of 0.03 µg/ml. Treatment is administered continuously from weaning until 11 weeks of age. A control group receives vehicle-treated water.
-
Behavioral Analysis: Tremor phenotypes are assessed at regular intervals.
-
Tissue Collection and Analysis: At the end of the study, brain tissue is collected.
-
Enzyme Activity Assay: TPP1 and PPT1 enzyme activities in brain lysates are measured using established protocols.
-
Histopathology: Brain sections are stained for markers of lysosomal storage (e.g., subunit C of mitochondrial ATP synthase) and neuroinflammation (e.g., CD68 for microglia, GFAP for astrocytes).
-
Statistical Analysis: Data from treated and untreated groups are compared using appropriate statistical tests.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of AF38469.
Summary of Biological Effects
-
Neurodegenerative Disease: In models of Batten disease, AF38469 reduces the accumulation of lysosomal storage materials, improves key enzyme functions, and ameliorates neuroinflammation and associated behavioral deficits like tremors.[3][5] Its mechanism of activating TFEB suggests potential therapeutic applications across multiple lysosomal storage disorders.[3]
-
Diabetic Complications: In a mouse model of diabetic retinopathy, oral administration of AF38469 improved retinal function and reduced levels of key inflammatory mediators, indicating a protective role against diabetic-induced retinal damage.[10]
-
Oncology: AF38469 has been shown to decrease the invasiveness of glioblastoma cells in vitro and reduce cellular serotonin concentrations in neuroendocrine tumor models.[1][8][9]
-
Neuropathic Pain: The compound can delay the onset of mechanical allodynia in a mouse model of neuropathic pain, highlighting the role of sortilin in pain signaling pathways.[4]
The multifaceted biological activities of AF38469 underscore the therapeutic potential of sortilin inhibition for a variety of pathological conditions. Further research is warranted to fully elucidate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. battendiseasenews.com [battendiseasenews.com]
- 6. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting [frontiersin.org]
- 10. scientificarchives.com [scientificarchives.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
The Convergent Role of Sortilin in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1), a member of the vacuolar protein sorting 10 (Vps10p) domain receptor family, has emerged as a critical modulator in the pathogenesis of a spectrum of neurodegenerative diseases. Initially characterized for its role in intracellular protein trafficking, recent evidence has implicated sortilin in the direct and indirect regulation of key pathological proteins and signaling pathways in Alzheimer's disease (AD), Parkinson's disease (PD), and frontotemporal lobar degeneration (FTLD). This technical guide provides an in-depth overview of the function of sortilin in various neurodegenerative disease models, with a focus on quantitative data, detailed experimental methodologies, and visualization of key molecular interactions and pathways.
Sortilin in Alzheimer's Disease Models
In the context of Alzheimer's disease, sortilin has a multifaceted role, influencing both the production and clearance of amyloid-beta (Aβ) peptides.
Regulation of Amyloid Precursor Protein (APP) Processing and Aβ Pathology
Sortilin is upregulated in the brains of AD patients and colocalizes with amyloid plaques[1]. Studies in APP/PS1 transgenic mice have shown that the protein level of sortilin is elevated in the neocortex of aged (7 and 9 months old) but not young mice[1]. Knockout of the Sort1 gene in 9-month-old APP/PS1 mice led to increased amyloid pathology, a phenotype that was rescued by intrahippocampal injection of AAV-hSORT1[1]. This suggests a protective role for sortilin in reducing amyloid pathology, potentially by promoting the non-specific degradation of APP[1].
Interaction with Apolipoprotein E (APOE) and Aβ Clearance
Sortilin acts as a major neuronal receptor for apolipoprotein E (APOE), facilitating the clearance of APOE/Aβ complexes[2][3]. Genetic ablation of sortilin in mouse models results in the accumulation of both APOE and Aβ in the brain, leading to an aggravated plaque burden[2][3]. Primary neurons lacking sortilin show a significantly impaired uptake of APOE/Aβ complexes[2][3]. Sortilin exhibits a higher binding affinity for APOE3 compared to the AD-risk allele APOE4, suggesting an isoform-specific interaction that may influence Aβ catabolism[4].
Quantitative Data: Sortilin in Alzheimer's Disease Models
| Parameter | Model System | Finding | Reference |
| Sortilin Protein Levels | Human AD Brain (Superior Frontal & Temporal Cortex) | No significant change compared to non-cognitively impaired controls.[5] | [5] |
| Sortilin Protein Levels | APP/PS1 Mouse Brain (Neocortex) | Upregulated in aged (7 & 9 months) but not young (2 & 5 months) mice.[1] | [1] |
| APOE Concentration | Sortilin Knockout Mouse Brain (Hippocampus & Cortex) | ~2-fold increase compared to wild-type mice.[4] | [4] |
| APOE/Aβ Uptake | Primary Neurons from Sortilin Knockout Mice | Significantly impaired compared to wild-type neurons.[2][3] | [2][3] |
Signaling Pathway: Sortilin-Mediated Endocytosis of APOE/Aβ
The following diagram illustrates the proposed mechanism by which sortilin facilitates the clearance of APOE/Aβ complexes.
Caption: Sortilin binds to APOE/Aβ complexes at the cell surface and mediates their endocytosis for lysosomal degradation.
Sortilin in Parkinson's Disease Models
In Parkinson's disease and other synucleinopathies, sortilin has been identified as a key receptor for the pathogenic, fibrillar form of α-synuclein.
Endocytic Receptor for α-Synuclein Fibrils
Unbiased screening has identified sortilin as a receptor that exhibits strong binding to α-synuclein fibrils[6]. The intracellular uptake of fibrillar α-synuclein is dependent on the expression level of sortilin on the cell surface[6]. Time-lapse imaging has revealed the concomitant internalization and endosomal sorting of both α-synuclein fibrils and sortilin[6]. The ten conserved cysteines (10CC) domain in the extracellular portion of sortilin is crucial for this binding and endocytosis[6]. Immunohistochemical analysis has confirmed the presence of sortilin in the core of Lewy bodies and glial cytoplasmic inclusions in the brains of patients with synucleinopathies[6].
Quantitative Data: Sortilin in Parkinson's Disease Models
| Parameter | Model System | Finding | Reference |
| α-synuclein Fibril Binding | Cultured Cells | Sortilin exhibits the strongest binding to α-synuclein fibrils among candidate receptors.[6] | [6] |
| α-synuclein Fibril Uptake | Cultured Cells | Significantly altered depending on the expression level of sortilin.[6] | [6] |
| Sortilin Localization | Human Synucleinopathy Brains | Present in the core of Lewy bodies and glial cytoplasmic inclusions.[6] | [6] |
Experimental Workflow: α-Synuclein Uptake Assay
The following diagram outlines a typical workflow for quantifying sortilin-mediated uptake of α-synuclein fibrils.
Caption: Workflow for quantifying α-synuclein fibril uptake in cells expressing sortilin.
Sortilin in FTLD and ALS Models
In frontotemporal lobar degeneration (FTLD) and amyotrophic lateral sclerosis (ALS), sortilin's role is intricately linked to the RNA-binding protein TDP-43 and the neurotrophic factor progranulin (PGRN).
TDP-43 Regulation of Sortilin Splicing
TDP-43 regulates the splicing of SORT1 mRNA[7][8][9][10][11]. Loss of nuclear TDP-43 function, a hallmark of TDP-43 proteinopathies, leads to the inclusion of a cryptic exon (exon 17b) in the mature SORT1 mRNA[7][9][11]. In humans, the inclusion of exon 17b introduces a premature stop codon, resulting in a truncated, nonfunctional, and secreted form of sortilin[7][10]. This truncated sortilin can act as a decoy receptor, binding to progranulin but failing to internalize it, which may disrupt progranulin homeostasis[7][10].
Sortilin-Mediated Progranulin Trafficking
Sortilin is a key receptor for progranulin, mediating its endocytosis and delivery to the lysosome for degradation. This regulation of progranulin levels is critical, as haploinsufficiency of the GRN gene is a major cause of FTLD-TDP.
Signaling Pathway: TDP-43 and Sortilin Splicing
The diagram below illustrates the mechanism by which TDP-43 regulates the splicing of SORT1 mRNA.
Caption: Loss of TDP-43 function leads to aberrant splicing of SORT1 pre-mRNA and the production of a truncated protein.
Pro-Apoptotic Signaling via the p75NTR/Sortilin Complex
Across multiple neurodegenerative conditions, sortilin can act as a co-receptor with the p75 neurotrophin receptor (p75NTR) to mediate pro-apoptotic signaling in response to proneurotrophins, such as pro-nerve growth factor (proNGF).
The ProNGF-p75NTR-Sortilin Death Signaling Complex
ProNGF binds to a complex formed by p75NTR and sortilin, which triggers downstream signaling cascades leading to neuronal apoptosis[12][13]. This pathway is thought to contribute to neuronal cell death in various neurodegenerative contexts where proneurotrophin levels may be elevated[12].
Signaling Pathway: Pro-Apoptotic Signaling
The following diagram depicts the pro-apoptotic signaling cascade initiated by the proNGF/p75NTR/sortilin complex.
Caption: ProNGF binding to the p75NTR/sortilin complex activates downstream pathways leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of sortilin's function. Below are outlines of key experimental protocols.
Co-Immunoprecipitation (Co-IP) for Sortilin-Binding Partners
Objective: To determine if sortilin physically interacts with a protein of interest (e.g., α-synuclein, APOE).
-
Cell Lysis: Lyse cells or tissue homogenates expressing both sortilin and the protein of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to sortilin or the protein of interest overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with antibodies against both sortilin and the protein of interest to confirm their interaction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Sortilin Quantification
Objective: To quantify the concentration of sortilin in biological samples (e.g., cell culture supernatants, plasma, serum).
-
Coating: Coat a 96-well microplate with a capture antibody specific for human sortilin.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
-
Sample and Standard Incubation: Add standards of known sortilin concentrations and unknown samples to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for sortilin to the wells and incubate.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells, which will bind to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The HRP will catalyze a color change.
-
Reaction Stoppage and Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader. The concentration of sortilin in the samples is determined by comparison to the standard curve.
Immunohistochemistry (IHC) for Sortilin in Brain Tissue
Objective: To visualize the localization and expression of sortilin in brain tissue sections.
-
Tissue Preparation: Perfuse and fix the brain tissue, followed by cryoprotection and sectioning, or paraffin (B1166041) embedding and sectioning.
-
Antigen Retrieval: For paraffin-embedded sections, perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for sortilin overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated or fluorophore-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: For HRP-based detection, incubate with an avidin-biotin complex and then a chromogenic substrate (e.g., DAB). For fluorescence detection, mount with a DAPI-containing mounting medium.
-
Imaging: Visualize and capture images using a light or fluorescence microscope.
Conclusion
Sortilin plays a complex and often detrimental role in the pathogenesis of neurodegenerative diseases by influencing protein aggregation, clearance, and cell survival pathways. Its function as a receptor for key pathological proteins like Aβ, APOE, and α-synuclein, and its involvement in pro-apoptotic signaling, make it a compelling therapeutic target. The development of small molecule inhibitors or antibody-based therapies aimed at modulating sortilin activity holds promise for the treatment of a range of neurodegenerative disorders. The experimental approaches and pathways detailed in this guide provide a framework for researchers to further investigate the intricate biology of sortilin and its potential as a therapeutic target.
References
- 1. Sortilin inhibits amyloid pathology by regulating non-specific degradation of APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pro-neurotrophin receptor sortilin is a major neuronal APOE receptor for catabolism of amyloid-β peptide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pro-neurotrophin receptor sortilin is a major neuronal apolipoprotein E receptor for catabolism of amyloid-β peptide in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sortilin, a novel APOE receptor implicated in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preservation of cortical sortilin protein levels in MCI and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortilin acts as an endocytic receptor for α-synuclein fibril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Misregulation of human sortilin splicing leads to the generation of a nonfunctional progranulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TDP-43 functions within a network of hnRNP proteins to inhibit the production of a truncated human SORT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Misregulation of the TDP-43 RNA target, Sortilin, in neurodegeneration - Leonard Petrucelli [grantome.com]
- 10. [PDF] Misregulation of human sortilin splicing leads to the generation of a nonfunctional progranulin receptor | Semantic Scholar [semanticscholar.org]
- 11. Abnormal TDP‐43 function impairs activity‐dependent BDNF secretion, synaptic plasticity, and cognitive behavior through altered Sortilin splicing | The EMBO Journal [link.springer.com]
- 12. NGF and ProNGF: Regulation of Neuronal and Neoplastic Responses through Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ProNGF mediates death of Natural Killer cells through activation of the p75NTR-Sortlin complex - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Sortilin Antagonist 1: A Novel Therapeutic Approach for Sensorineural Hearing Loss
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sensorineural hearing loss (SNHL) represents a significant and growing global health concern with limited therapeutic options. A promising area of research involves the modulation of neuronal survival pathways in the inner ear. One such pathway is the pro-apoptotic signaling cascade initiated by the binding of proneurotrophins to the sortilin and p75 neurotrophin receptor (p75NTR) complex. This technical guide provides a comprehensive overview of (R)-Sortilin antagonist 1, a novel small molecule designed to inhibit this pathway and offer a potential otoprotective strategy against SNHL. This document details the underlying mechanism of action, presents hypothetical preclinical data to illustrate potential efficacy, outlines detailed experimental protocols for in vitro and in vivo evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Sortilin and its Role in Hearing Loss
Sortilin, a member of the Vps10p-domain receptor family, plays a crucial role in various cellular processes, including protein trafficking and signal transduction.[1] In the context of the nervous system, including the auditory system, sortilin acts as a co-receptor with p75NTR for proneurotrophins, such as pro-brain-derived neurotrophic factor (proBDNF) and pro-nerve growth factor (proNGF).[2] While mature neurotrophins promote neuronal survival by signaling through Trk receptors, proneurotrophins can induce apoptosis, or programmed cell death, upon binding to the sortilin-p75NTR complex.[3][4] This pro-apoptotic signaling is implicated in the degeneration of spiral ganglion neurons and hair cells in the inner ear, which are key cellular components for hearing.[5] Conditions such as noise-induced hearing loss and ototoxicity from certain drugs can upregulate the expression of proneurotrophins, thereby activating this death-signaling pathway and contributing to SNHL.
This compound is a small molecule designed to competitively inhibit the binding of proneurotrophins to sortilin.[6] By blocking this interaction, the antagonist aims to prevent the formation of the pro-apoptotic sortilin-p75NTR signaling complex and subsequent downstream activation of cell death cascades, thus preserving the viability of crucial inner ear cells. A related compound, Sortilin antagonist 1, has demonstrated a half-maximal inhibitory concentration (IC50) of 20 nM for the binding of neurotensin (B549771) to sortilin, indicating a high-affinity interaction.[4][7]
Mechanism of Action: The Sortilin-p75NTR Pro-Apoptotic Signaling Pathway
The pro-apoptotic signaling cascade initiated by the sortilin-p75NTR complex is a key target for therapeutic intervention in SNHL. The binding of proneurotrophins to this receptor complex triggers a downstream signaling cascade that culminates in apoptosis.
Signaling Pathway Diagram
Caption: Pro-apoptotic signaling cascade mediated by the Sortilin-p75NTR complex.
Data Presentation: Hypothetical Preclinical Efficacy
Disclaimer: The following data are hypothetical and for illustrative purposes only. They are intended to represent the type of results that would be sought in preclinical studies of this compound.
In Vitro Otoprotection
Table 1: this compound Protection of HEI-OC1 Auditory Cells from Cisplatin-Induced Toxicity
| Treatment Group | This compound Conc. (µM) | Cisplatin (B142131) Conc. (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 ± 5.2 |
| Cisplatin Only | 0 | 20 | 45 ± 4.1 |
| + this compound | 0.1 | 20 | 58 ± 3.9 |
| + this compound | 1 | 20 | 75 ± 4.5 |
| + this compound | 10 | 20 | 92 ± 3.7 |
In Vivo Efficacy in a Noise-Induced Hearing Loss Model
Table 2: Auditory Brainstem Response (ABR) Threshold Shifts in Mice Exposed to Noise
| Treatment Group | Dose (mg/kg, i.p.) | ABR Threshold Shift (dB SPL) at 16 kHz (7 days post-noise) |
| Saline + Noise | - | 42 ± 5.1 |
| This compound (Low Dose) + Noise | 10 | 28 ± 4.8 |
| This compound (High Dose) + Noise | 30 | 15 ± 3.9 |
| Saline (No Noise) | - | 2 ± 1.5 |
In Vivo Efficacy in a Cisplatin-Induced Ototoxicity Model
Table 3: Outer Hair Cell (OHC) Survival in the Basal Turn of the Cochlea in Cisplatin-Treated Rats
| Treatment Group | Dose (mg/kg, i.p.) | OHC Survival (%) |
| Saline | - | 98 ± 2.1 |
| Cisplatin + Saline | - | 35 ± 6.3 |
| Cisplatin + this compound | 20 | 78 ± 5.9 |
Experimental Protocols
In Vitro Otoprotection Assay
This protocol describes an in vitro assay to evaluate the protective effects of this compound against cisplatin-induced ototoxicity in a common auditory cell line.
Caption: Workflow for in vitro otoprotection assay.
-
Cell Culture: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells are cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) under permissive conditions (33°C, 10% CO2).[8]
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in culture medium.
-
Cells are pre-treated with varying concentrations of this compound for 2 hours.
-
Cisplatin is then added to the wells to a final concentration known to induce significant cell death (e.g., 20 µM). Control wells receive vehicle.
-
The plates are incubated for 24-48 hours.
-
-
Viability Assessment:
-
Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay such as CellTiter-Glo® (Promega).
-
Absorbance or luminescence is read using a plate reader.
-
-
Apoptosis Analysis (Optional):
-
For mechanistic studies, cells from parallel experiments are lysed.
-
Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE and Western blotting.
-
Blots are probed with antibodies against cleaved caspase-3 to assess the level of apoptosis.
-
In Vivo Noise-Induced Hearing Loss (NIHL) Model
This protocol outlines an in vivo model to assess the efficacy of this compound in preventing hearing loss induced by noise exposure in mice.
Caption: Workflow for in vivo NIHL model.
-
Animals: C57BL/6J mice are commonly used for their susceptibility to NIHL.
-
Baseline ABR:
-
Mice are anesthetized, and subdermal needle electrodes are placed at the vertex (active), mastoid (reference), and contralateral hind limb (ground).
-
Acoustic stimuli (clicks and tone bursts at various frequencies, e.g., 8, 16, 32 kHz) are delivered to the ear canal.
-
The lowest sound intensity that elicits a discernible ABR waveform (Wave I) is recorded as the threshold.[9][10]
-
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneal injection) at a predetermined time before noise exposure.
-
Noise Exposure: Anesthetized or awake, unrestrained mice are placed in a sound-exposure chamber and subjected to a calibrated octave-band noise (e.g., 8-16 kHz) at a high intensity (e.g., 100 dB SPL) for a defined duration (e.g., 2 hours).
-
Post-Exposure ABR: ABR measurements are repeated at various time points after noise exposure (e.g., 1, 7, and 14 days) to assess both temporary and permanent threshold shifts.
-
Histological Analysis (Optional):
-
At the end of the study, mice are euthanized, and cochleae are harvested.
-
Cochleae are fixed, decalcified, and dissected.
-
The organ of Corti is stained (e.g., with phalloidin (B8060827) for F-actin to visualize hair cells) and examined by fluorescence microscopy.
-
The number of surviving inner and outer hair cells is counted along the length of the cochlea to create a cochleogram.
-
In Vivo Cisplatin-Induced Ototoxicity Model
This protocol details an in vivo model to evaluate the protective effect of this compound against hearing loss caused by the chemotherapeutic agent cisplatin in rats.
Caption: Workflow for in vivo ototoxicity model.
-
Animals: Wistar rats are often used for ototoxicity studies.
-
Baseline ABR: Baseline auditory function is assessed as described in the NIHL model.
-
Treatment Regimen:
-
This compound or vehicle is administered daily for a set period (e.g., starting one day before cisplatin and continuing for three days after).
-
A single ototoxic dose of cisplatin (e.g., 12 mg/kg) is administered via intraperitoneal injection.
-
-
Final ABR: ABR measurements are conducted at the end of the treatment period (e.g., 3-4 days after cisplatin administration) to determine the extent of hearing loss.
-
Cochlear Histology:
-
Following the final ABR, animals are euthanized, and cochleae are processed for histological analysis as described in the NIHL protocol.
-
The primary endpoint is typically the quantification of outer hair cell survival in different turns of the cochlea (base, middle, and apex).
-
Conclusion
This compound represents a promising, mechanistically targeted approach for the prevention and treatment of sensorineural hearing loss. By inhibiting the pro-apoptotic signaling cascade mediated by the sortilin-p75NTR receptor complex, this molecule has the potential to protect vital inner ear sensory cells from damage induced by noise, ototoxic drugs, and potentially other insults. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other compounds targeting this pathway. Further research, including comprehensive dose-response studies and long-term safety assessments, is warranted to fully elucidate the therapeutic potential of this novel otoprotective agent.
References
- 1. Disruption of SorCS2 reveals differences in the regulation of stereociliary bundle formation between hair cell types in the inner ear | PLOS Genetics [journals.plos.org]
- 2. Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of SorCS2 reveals differences in the regulation of stereociliary bundle formation between hair cell types in the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Preclinical prospects of investigational agents for hearing loss treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Cisplatin-Induced Ototoxicity and Otoprotection [frontiersin.org]
- 8. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity [insight.jci.org]
- 10. medchemexpress.com [medchemexpress.com]
Investigating Sortilin as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sortilin (SORT1), a type I transmembrane glycoprotein (B1211001) belonging to the Vps10p domain receptor family, has emerged as a critical player in a multitude of physiological and pathological processes. Initially characterized for its role in intracellular protein trafficking, sortilin is now recognized as a key regulator in neuronal signaling, lipid metabolism, and cancer progression. Its aberrant expression and activity are implicated in a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and various malignancies. This technical guide provides an in-depth overview of sortilin's biological functions, its role in disease, and the current landscape of therapeutic strategies targeting this multifaceted receptor. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary information to investigate sortilin as a therapeutic target.
Biological Function and Signaling Pathways
Sortilin is a versatile receptor involved in the sorting and trafficking of a wide array of ligands from the cell surface and between intracellular compartments like the trans-Golgi network, endosomes, and lysosomes.[1] Its function is pivotal in several key signaling pathways.
Neurotrophin Signaling
Sortilin acts as a co-receptor for neurotrophins, particularly the proneurotrophins like pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF). In conjunction with the p75 neurotrophin receptor (p75NTR), sortilin forms a high-affinity receptor complex for proneurotrophins, mediating signals that can lead to neuronal apoptosis. This pathway is of significant interest in the context of neurodegenerative diseases where elevated levels of proneurotrophins are observed.
References
(R)-Sortilin Antagonist 1 and Neurotensin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (also known as Neurotensin (B549771) Receptor-3, NTSR3) is a type I transmembrane protein and a member of the vacuolar protein sorting 10 protein (Vps10p) domain receptor family. It plays a crucial role in a variety of cellular processes, including protein trafficking and signaling.[1][2] One of its key ligands is the neuropeptide neurotensin (NT). The interaction between sortilin and neurotensin is implicated in numerous physiological and pathological processes, particularly in the central nervous system. This technical guide provides an in-depth overview of the interplay between sortilin and neurotensin signaling, with a specific focus on the mechanism and effects of (R)-Sortilin antagonist 1, a potent small molecule inhibitor of this interaction.
The Role of Sortilin in Neurotensin Signaling
Sortilin is a multifaceted receptor with a complex role in neurotensin signaling. Unlike the classical G protein-coupled neurotensin receptors NTSR1 and NTSR2, sortilin does not possess intrinsic signaling motifs.[3] Instead, it primarily functions as a co-receptor and a scavenger of extracellular neurotensin.[4]
Sortilin binds neurotensin with high affinity, comparable to that of NTSR1.[4] This binding allows sortilin to modulate the availability of neurotensin for the signaling-competent NTSR1 and NTSR2. By sequestering neurotensin, sortilin can effectively dampen the signaling cascades initiated by these receptors. This scavenging function is a critical aspect of its regulatory role in neurotensinergic pathways.[4]
Furthermore, sortilin can form complexes with other receptors, including NTSR1, influencing their trafficking and signaling properties.[5] This interaction can modulate downstream signaling pathways, such as the activation of protein kinase C (PKC).
This compound: A Potent Modulator of Neurotensin Signaling
This compound is a potent and selective small molecule inhibitor of the sortilin-neurotensin interaction.[6][7] By binding to the neurotensin-binding pocket within the Vps10p domain of sortilin, it prevents the binding of neurotensin and other ligands that share this binding site. This action effectively increases the extracellular concentration of neurotensin available to bind to and activate NTSR1 and NTSR2.
Another well-characterized sortilin antagonist that binds to the neurotensin binding site is AF38469.[8] Both antagonists have been instrumental in elucidating the therapeutic potential of targeting the sortilin-neurotensin axis in various disease models.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of neurotensin binding to sortilin. This leads to an enhanced activation of NTSR1 and NTSR2 by endogenous neurotensin, thereby potentiating neurotensin-mediated signaling pathways. This modulation of neurotensin signaling has shown significant therapeutic promise, particularly in the context of neuropathic pain.[4]
Quantitative Data
The following tables summarize the available quantitative data for sortilin antagonists and their interaction with neurotensin and sortilin.
| Compound | Parameter | Value | Reference |
| Sortilin antagonist 1 | IC50 (inhibition of Neurotensin binding to sortilin) | 20 nM | [6][7][9] |
| AF38469 | IC50 (Sortilin) | 330 nM | [10] |
| Neurotensin | Kd (binding to Sortilin) | 0.1 - 0.3 nM | [4] |
| Neurotensin | Kd (binding to NTSR1) | 0.1 - 0.3 nM | [4] |
| Neurotensin | Kd (binding to NTSR2) | 3 - 10 nM | [4] |
Signaling Pathways and Experimental Workflows
Neurotensin Signaling Pathway and the Role of Sortilin
Caption: Neurotensin signaling and sortilin's modulatory role.
Experimental Workflow for Screening Sortilin Antagonists
Caption: Workflow for identifying sortilin antagonists.
Experimental Protocols
Neurotensin-Sortilin Binding Assay (Scintillation Proximity Assay - SPA)
This protocol describes a competitive binding assay to identify and characterize inhibitors of the neurotensin-sortilin interaction using SPA technology.
Materials:
-
Recombinant human sortilin protein
-
[³H]-Neurotensin (radioligand)
-
SPA beads (e.g., PVT Wheat Germ Agglutinin (WGA) SPA beads)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM MgCl₂, and 0.1% BSA
-
Test compounds (including this compound)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Receptor Immobilization: In each well of a 96-well microplate, add a solution of WGA SPA beads and recombinant human sortilin in assay buffer. Incubate for 1 hour at room temperature to allow the receptor to bind to the beads.
-
Compound Addition: Add varying concentrations of the test compound or vehicle control to the wells.
-
Radioligand Addition: Add a fixed concentration of [³H]-Neurotensin to each well.
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Detection: Measure the scintillation counts in each well using a microplate scintillation counter.
-
Data Analysis: The amount of bound [³H]-Neurotensin is proportional to the scintillation counts. The inhibitory effect of the test compounds is determined by the reduction in signal. Calculate the IC50 value for each compound by fitting the data to a dose-response curve.
In Vitro Neurotensin Signaling Assay (ERK Phosphorylation)
This protocol outlines a method to assess the functional consequence of sortilin antagonism on neurotensin-mediated signaling by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
Cell line expressing NTSR1 or NTSR2 and sortilin (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Neurotensin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate the cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treatment: Pre-incubate the cells with this compound or vehicle for 30 minutes. Then, stimulate the cells with neurotensin for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
In Vivo Assessment of Neuropathic Pain (Von Frey Test)
This protocol describes the use of the von Frey test to measure mechanical allodynia in a rodent model of neuropathic pain, and to assess the analgesic effects of this compound.
Materials:
-
Rodent model of neuropathic pain (e.g., Spared Nerve Injury - SNI model)
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
-
This compound formulation for in vivo administration
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and apparatus for several days before the experiment. Place the animals in the testing chambers on the elevated wire mesh platform for at least 30 minutes on each acclimatization day.
-
Baseline Measurement: Before inducing neuropathy or administering any treatment, determine the baseline paw withdrawal threshold (PWT) for each animal.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of intermediate force.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% PWT.
-
-
Induction of Neuropathy: Induce neuropathic pain using a model such as the SNI model.
-
Post-Injury Assessment: After a recovery period (typically 7-14 days), re-measure the PWT to confirm the development of mechanical allodynia (a significant decrease in PWT).
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Post-Treatment Assessment: Measure the PWT at various time points after drug administration to evaluate the analgesic effect of the compound.
-
Data Analysis: Compare the PWTs before and after treatment. A significant increase in PWT after treatment indicates an analgesic effect.
Conclusion
The intricate relationship between sortilin and neurotensin signaling presents a compelling target for therapeutic intervention in a range of neurological disorders. This compound and similar molecules, by virtue of their ability to selectively modulate this pathway, offer a promising avenue for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource to further explore and exploit the therapeutic potential of targeting the sortilin-neurotensin axis.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 7. Sortilin antagonist 1 - Immunomart [immunomart.com]
- 8. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of receptor-ligand binding by FRET | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
(R)-Sortilin Antagonist 1: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin, a type I membrane glycoprotein (B1211001) and member of the Vps10p-domain receptor family, has emerged as a critical player in a variety of physiological and pathological processes.[1] It is particularly abundant in the central nervous system, where it functions in protein transport and modulates signaling pathways involved in neuronal development, cell death, and lipid metabolism.[1] A key function of Sortilin is its role as a co-receptor with p75NTR for pro-neurotrophins, such as pro-nerve growth factor (proNGF), mediating neuronal apoptosis. This pro-apoptotic signaling has implicated Sortilin in the pathology of neurodegenerative diseases and other conditions characterized by excessive cell death.
(R)-Sortilin antagonist 1 is a small molecule inhibitor designed to block the ligand-binding site of Sortilin, thereby inhibiting its downstream signaling. This guide provides an in-depth overview of the basic research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. While specific quantitative data for the (R)-enantiomer is limited in publicly available literature, the data for the racemic mixture, referred to as "Sortilin antagonist 1," strongly suggests the (R)-isoform is the biologically active component. This is a common paradigm in pharmacology where one enantiomer is responsible for the desired therapeutic effect.
Quantitative Data
The following tables summarize the available quantitative data for Sortilin antagonist 1 and a related, well-characterized Sortilin inhibitor, AF38469, which serves as a valuable reference for understanding the potency and efficacy of this class of molecules.
Table 1: In Vitro Efficacy of Sortilin Antagonists
| Compound | Assay | Target Interaction | IC50 | Reference |
| Sortilin antagonist 1 | Competitive Binding Assay | Inhibition of Neurotensin (B549771) (NTS) binding to Sortilin | 20 nM | [2][3][4] |
| AF38469 | Not Specified | Inhibition of Sortilin | 330 nM |
Table 2: Effective Concentrations of Sortilin Antagonist AF38469 in Cellular and In Vivo Models
| Model System | Application | Effective Concentration/Dose | Outcome | Reference |
| Cellular models of Batten disease | Reduction of lysosomal storage | 40 nM, 400 nM, 4 µM | Reduced lysosomal dysfunction | |
| Mouse model of neuropathic pain | Alleviation of pain | Intrathecal injection | Fully suppressed mechanical allodynia | [2] |
| Mouse model of diabetic retinopathy | Reduction of retinal inflammation | Oral delivery in drinking water | Significantly improved electroretinogram and angiography measures |
Signaling Pathways and Experimental Workflows
Sortilin antagonism primarily disrupts the pro-apoptotic signaling cascade initiated by the binding of pro-neurotrophins to the Sortilin-p75NTR receptor complex. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for characterizing a Sortilin antagonist.
Caption: Pro-neurotrophin induced apoptotic signaling pathway mediated by the Sortilin-p75NTR complex.
Caption: Experimental workflow for the characterization of a Sortilin antagonist.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Sortilin Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a method to screen for Sortilin binding antagonists using FRET.
Principle: A fluorescence donor is attached to the Sortilin protein, and a fluorescence acceptor is attached to a known Sortilin ligand (e.g., neurotensin or the pro-domain of proNGF). When the ligand binds to Sortilin, the donor and acceptor are in close proximity, allowing FRET to occur. An antagonist will compete with the ligand, disrupting FRET.
Materials:
-
Purified recombinant Sortilin protein
-
Fluorescence donor-labeled Sortilin (e.g., using a donor-maleimide dye)
-
Fluorescence acceptor-labeled Sortilin ligand (e.g., acceptor-NHS ester labeled peptide)
-
This compound and other test compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Prepare a solution of the fluorescence donor-labeled Sortilin and fluorescence acceptor-labeled ligand in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Dispense the Sortilin-ligand mixture into the wells of the 384-well plate.
-
Add this compound or other test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (unlabeled ligand).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence emission at both the donor and acceptor wavelengths using the plate reader.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the FRET ratio against the concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.
Pro-neurotrophin-Induced Apoptosis Assay (TUNEL Staining)
This protocol details how to assess the ability of this compound to block proNGF-induced apoptosis in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Neuronal cell line (e.g., PC12 cells)
-
Cell culture medium and supplements
-
Pro-nerve growth factor (proNGF)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed the neuronal cells in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding proNGF to the culture medium at a pre-determined optimal concentration. Include a vehicle control (no proNGF) and a positive control (proNGF without antagonist).
-
Incubate the cells for 24-48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 20-30 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells for 5-10 minutes.
-
Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with the TdT enzyme and labeled dUTPs in a reaction buffer for 1 hour at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-positive) in multiple fields of view for each condition.
In Vivo Model of Ototoxicity-Induced Hearing Loss
This protocol outlines a general procedure for evaluating the otoprotective effects of this compound in an animal model of drug-induced hearing loss.
Principle: Ototoxic drugs like cisplatin (B142131) or aminoglycoside antibiotics can cause damage to the hair cells in the inner ear, leading to hearing loss. Sortilin is implicated in the apoptotic pathways that contribute to this damage.
Materials:
-
Animal model (e.g., mice or guinea pigs)
-
Ototoxic agent (e.g., cisplatin or kanamycin)
-
This compound
-
Vehicle for drug administration (e.g., saline, or a specific formulation for oral or parenteral delivery)
-
Auditory Brainstem Response (ABR) measurement equipment
-
Anesthesia
-
Tissue fixation and processing reagents for histology
Procedure:
-
Establish a baseline hearing threshold for each animal using ABR measurements. ABR is a non-invasive method to assess the function of the auditory pathway.
-
Divide the animals into experimental groups: vehicle control, ototoxic agent alone, ototoxic agent + this compound at different doses.
-
Administer this compound (and vehicle) according to the desired dosing regimen (e.g., daily for several days before and/or after the ototoxic insult). The route of administration (e.g., intraperitoneal, oral gavage) will depend on the formulation of the antagonist.
-
Induce hearing loss by administering the ototoxic agent. The dose and timing will depend on the specific agent and animal model.
-
Continue the administration of this compound as per the experimental design.
-
At a predetermined time point after the ototoxic insult (e.g., 1-2 weeks), perform follow-up ABR measurements to assess the degree of hearing loss in each group.
-
At the end of the study, euthanize the animals and collect the cochleae for histological analysis (e.g., hair cell counting) to correlate functional data with structural changes.
-
Analyze the ABR threshold shifts and hair cell counts between the different experimental groups to determine the otoprotective efficacy of this compound.
Western Blot for JNK Activation
This protocol describes the detection of phosphorylated (activated) JNK, a downstream effector of Sortilin-p75NTR signaling.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The activation of the JNK pathway is assessed by measuring the level of phosphorylated JNK (p-JNK).
Materials:
-
Neuronal cell line or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or animals as described in the functional assays above.
-
Lyse the cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
-
Quantify the band intensities to determine the ratio of p-JNK to total JNK.
Conclusion
This compound represents a promising research tool for investigating the roles of Sortilin in various biological processes, particularly in the context of neuronal apoptosis and related pathologies. The provided data and protocols offer a framework for researchers to explore the therapeutic potential of targeting the Sortilin pathway. Further studies are warranted to fully elucidate the specific binding kinetics and in vivo efficacy of the (R)-enantiomer and to expand its application to a broader range of disease models.
References
Exploring the Pharmacodynamics of (R)-Sortilin Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1) is a type I membrane glycoprotein (B1211001) that plays a pivotal role in a multitude of physiological and pathological processes. As a member of the vacuolar protein sorting 10 (Vps10p) domain receptor family, sortilin functions as a key regulator of intracellular protein trafficking and as a cell surface receptor, influencing neuronal development, lipid metabolism, and cell survival. Its involvement in the signaling pathways of neurotrophins, particularly in mediating pro-neurotrophin-induced apoptosis, has positioned it as a compelling therapeutic target for a range of disorders, including neurodegenerative diseases and hearing loss. This technical guide provides an in-depth exploration of the pharmacodynamics of (R)-Sortilin antagonist 1, a specific enantiomer of a novel small molecule inhibitor of sortilin. While specific data for the (R)-enantiomer is limited in publicly available literature, this document compiles the known quantitative data for its closely related counterparts, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Core Concepts in Sortilin Pharmacodynamics
Sortilin exerts its effects through several mechanisms, primarily by acting as a sorting receptor in the trans-Golgi network and as a cell surface co-receptor. On the cell surface, sortilin partners with other receptors, such as the p75 neurotrophin receptor (p75NTR), to bind pro-neurotrophins like pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF), initiating a signaling cascade that can lead to apoptosis. Antagonism of sortilin aims to disrupt these interactions, thereby preventing the downstream apoptotic signaling and promoting cell survival.
The pharmacodynamics of a sortilin antagonist can be characterized by its ability to:
-
Bind to sortilin with high affinity and specificity.
-
Inhibit the binding of natural ligands, such as pro-neurotrophins (e.g., proNGF) and neurotensin (B549771) (NTS), to sortilin.
-
Block the functional consequences of ligand binding, such as pro-neurotrophin-induced cell death.
Quantitative Data for Sortilin Antagonist 1
While the user's query specifically requests information on "this compound," the available scientific literature and patent documents primarily focus on the (S)-enantiomer or the racemic mixture, referred to as "Sortilin antagonist 1" or "compound 44." It is a common phenomenon in pharmacology for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Based on the available information, it is highly probable that the (S)-enantiomer is the biologically active form of this particular sortilin antagonist.
The following tables summarize the available quantitative data for "Sortilin antagonist 1" and other relevant sortilin inhibitors.
Table 1: In Vitro Binding Affinity and Potency of Sortilin Antagonists
| Compound | Assay Type | Ligand | Target | Parameter | Value |
| Sortilin antagonist 1 (compound 44) | Radioligand Binding Assay | [3H]Neurotensin | Human Sortilin | IC50 | 20 nM[1][2] |
| Vesper Bio Antagonist (Example 10) | Scintillation Proximity Assay (SPA) | [3H]Neurotensin | Human Sortilin | IC50 | 0.383 µM[3] |
| Vesper Bio Antagonist (Example 10) | Grating-Coupled Interferometry (GCI) | - | Human Sortilin | KD | 0.804 µM[3] |
| Vesper Bio Antagonist (Example 26) | Scintillation Proximity Assay (SPA) | [3H]Neurotensin | Human Sortilin | IC50 | 1830 nM[3] |
| Vesper Bio Antagonist (Example 26) | Grating-Coupled Interferometry (GCI) | - | Human Sortilin | KD | 54.1 nM[3] |
| Vesper Bio Antagonist (Example 2) | Scintillation Proximity Assay (SPA) | [3H]Neurotensin | Human Sortilin | IC50 | 0.44 µM[3] |
| Vesper Bio Antagonist (Example 2) | Grating-Coupled Interferometry (GCI) | - | Human Sortilin | KD | 0.079 µM[3] |
Table 2: Cellular Activity of Sortilin Antagonists
| Compound | Assay Type | Cell Line | Measurement | Parameter | Value |
| Vesper Bio Antagonist (Example 10) | Flow Cytometry | HEK-293 (expressing Sortilin) | Inhibition of AlexaFluor647-progranulin (PGRN) binding | IC50 | 0.68 µM[3] |
Signaling Pathways and Mechanism of Action
Sortilin antagonists, including this compound, are designed to interfere with the binding of ligands to the Vps10p domain of the sortilin receptor. By occupying the binding site, these antagonists can allosterically or competitively inhibit the interaction of pro-neurotrophins and other ligands. The primary therapeutic rationale for this antagonism is the inhibition of the pro-apoptotic signaling cascade initiated by the pro-neurotrophin/sortilin/p75NTR complex.
Experimental Protocols
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the affinity and potency of a test compound in inhibiting the binding of a radiolabeled ligand to the sortilin receptor.
Workflow Diagram:
References
Methodological & Application
Application Notes and Protocols for (R)-Sortilin Antagonist 1 In Vitro Assays
These protocols provide detailed methodologies for the in vitro characterization of (R)-Sortilin antagonist 1, a potent inhibitor of the Sortilin receptor. The following application notes are intended for researchers, scientists, and drug development professionals working on neurodegenerative diseases and other Sortilin-related pathologies.
Introduction
Sortilin is a type I transmembrane protein that belongs to the Vps10p-domain receptor family. It is involved in a wide range of biological processes, including intracellular protein trafficking, signal transduction, and the regulation of neuronal viability.[1][2] Sortilin acts as a receptor for various ligands, including neurotensin (B549771) (NTS), pro-neurotrophins like pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF), and progranulin (PGRN).[1][3][4] The interaction of these ligands with Sortilin can trigger downstream signaling pathways that lead to either cell survival or apoptosis, making it a critical target in several neurological and metabolic diseases.[4][5][6]
This compound is a potent small molecule inhibitor of Sortilin. It has been shown to block the binding of neurotensin to Sortilin with high affinity.[7][8][9] This document outlines protocols for two key in vitro assays to characterize the activity of this compound: a competitive binding assay to determine its inhibitory constant (IC50) and a cell-based endocytosis assay to assess its functional antagonism.
Quantitative Data Summary
The following table summarizes the known quantitative data for a Sortilin antagonist, providing a benchmark for experimental outcomes.
| Compound | Assay Type | Ligand | IC50 | Reference |
| Sortilin antagonist 1 | Competitive Binding | Neurotensin (NTS) | 20 nM | [7][8][10] |
| AF38469 | Functional Assay | proNGF-GST | >3 µM (Neurotensin) | [1] |
| PGRN C-terminal peptide | Endocytosis Inhibition | PGRN | 35 nM | [11] |
| Sortilin pro-domain peptide | Endocytosis Inhibition | PGRN | 450 nM | [11] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the IC50 value of this compound by measuring its ability to displace a radiolabeled ligand from the Sortilin receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human Sortilin.
-
Radioligand: [¹²⁵I]-Neurotensin.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled neurotensin (e.g., 1 µM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA and protease inhibitors.
-
Scintillation Cocktail.
-
96-well filter plates.
-
TopSeal-A sealing tape.
-
Microplate scintillation counter.
Procedure:
-
Cell Preparation: Culture Sortilin-expressing cells to confluency. On the day of the experiment, wash the cells with assay buffer and scrape them into fresh, cold assay buffer. Homogenize the cell suspension and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of cell membrane suspension, 25 µL of [¹²⁵I]-Neurotensin (final concentration ~0.1 nM), and 25 µL of assay buffer.
-
Non-specific Binding: 50 µL of cell membrane suspension, 25 µL of [¹²⁵I]-Neurotensin, and 25 µL of unlabeled neurotensin (1 µM).
-
Competitive Binding: 50 µL of cell membrane suspension, 25 µL of [¹²⁵I]-Neurotensin, and 25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Seal the plate and incubate at 4°C for 2-3 hours with gentle agitation.
-
Washing: Terminate the incubation by rapid filtration through the 96-well filter plates. Wash the filters three times with cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and seal the plate. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Ligand Endocytosis Assay
This protocol assesses the functional antagonism of this compound by measuring the inhibition of fluorescently labeled ligand endocytosis in Sortilin-expressing cells.
Materials:
-
Cells: U251 glioblastoma cells or other cells endogenously expressing Sortilin.[12]
-
Fluorescent Ligand: DyLight™-594 labeled progranulin (DyL-rPGRN) or a similar fluorescently tagged Sortilin ligand.[13]
-
Test Compound: this compound.
-
Control Inhibitor: Unlabeled ligand (e.g., PGRN) or a known Sortilin antagonist.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with serum.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: DAPI.
-
96-well imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Plating: Plate cells in a 96-well imaging plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or control inhibitor in serum-free medium for 1 hour at 37°C.
-
Ligand Incubation: Add the fluorescently labeled ligand (e.g., DyL-rPGRN) to the wells at a final concentration of approximately 50 nM and incubate for an additional 2 hours at 37°C to allow for endocytosis.
-
Washing and Fixation: Wash the cells three times with PBS to remove unbound ligand. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI for 10 minutes.
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system.
-
Data Analysis: Quantify the intracellular fluorescence intensity per cell. Plot the normalized fluorescence intensity against the logarithm of the antagonist concentration and fit the data to determine the IC50 for endocytosis inhibition.
Signaling Pathway
Sortilin is a multifaceted receptor that can initiate several downstream signaling cascades depending on the ligand and cellular context. One of the key roles of Sortilin is to act as a co-receptor for p75NTR, mediating pro-neurotrophin-induced apoptosis.[4] It can also modulate the signaling of other receptors, such as the Trk family of neurotrophin receptors and the gp130/LIFRβ heterodimer involved in cytokine signaling.[5][14][15] The binding of ligands like pro-neurotrophins to the Sortilin/p75NTR complex can lead to the activation of caspases and subsequent cell death.[5] Conversely, the interaction of mature neurotrophins with Trk receptors promotes cell survival through pathways like NF-κB.[5] this compound, by blocking ligand binding, is expected to inhibit these Sortilin-mediated signaling events.
References
- 1. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortilin Controls Intracellular Sorting of Brain-Derived Neurotrophic Factor to the Regulated Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering Mechanisms of Action of Sortilin/Neurotensin Receptor-3 in the Proliferation Regulation of Colorectal and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering Mechanisms of Action of Sortilin/Neurotensin Receptor-3 in the Proliferation Regulation of Colorectal and Other Cancers | MDPI [mdpi.com]
- 6. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sortilin antagonist 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. WO2016164608A1 - Methods of screening for sortilin binding antagonists - Google Patents [patents.google.com]
- 12. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 13. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sortilin Facilitates Signaling of Ciliary Neurotrophic Factor and Related Helical Type 1 Cytokines Targeting the gp130/Leukemia Inhibitory Factor Receptor β Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory Roles of Sortilin and SorLA in Immune-Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Sortilin Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin, a member of the Vps10p-domain receptor family, is a multifunctional protein implicated in a variety of physiological and pathological processes, including neuronal apoptosis, neurotrophin signaling, and the regulation of metabolic diseases.[1][2] It functions both as an intracellular sorting receptor and as a cell surface receptor for a range of ligands, including pro-nerve growth factor (proNGF), progranulin (PGRN), and neurotensin.[1][3] The role of sortilin in mediating processes such as neurodegeneration and neuropathic pain has made it an attractive target for drug development.[1]
These application notes provide detailed protocols for cell-based assays designed to identify and characterize antagonists of sortilin activity. The described assays are essential tools for screening compound libraries and validating potential therapeutic candidates that target the sortilin signaling pathway.
Sortilin Signaling and Antagonist Mechanism of Action
Sortilin, expressed on the surface of neurons and other cell types, acts as a receptor for various ligands.[1] Upon ligand binding, sortilin can mediate several downstream effects, including the internalization of the ligand-receptor complex, leading to lysosomal degradation of the ligand or initiation of intracellular signaling cascades.[4] For instance, sortilin-mediated endocytosis of progranulin (PGRN) leads to a reduction in circulating PGRN levels, a process implicated in frontotemporal lobar degeneration.[1][4] Sortilin also forms a co-receptor complex with p75NTR to mediate proNGF-induced neuronal apoptosis.[1]
Sortilin antagonists function by interfering with these processes. They can act by:
-
Directly blocking the ligand-binding site on sortilin , preventing the interaction with its natural ligands.
-
Inducing a conformational change in sortilin that allosterically inhibits ligand binding.
-
Promoting the internalization and downregulation of sortilin itself , thereby reducing its availability on the cell surface.
The following diagram illustrates the principal mechanism of sortilin antagonism, focusing on the inhibition of ligand binding and subsequent internalization.
References
- 1. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (R)-Sortilin Antagonist 1 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (R)-Sortilin antagonist 1 in preclinical mouse models, particularly focusing on neuropathic pain. The protocols are based on established methodologies for in vivo compound administration and behavioral testing in mice.
Introduction
Sortilin, a member of the Vps10p-domain receptor family, has emerged as a critical player in various neurological processes. It functions as a co-receptor for several signaling molecules, including neurotrophins and neurotensin, thereby modulating neuronal survival, trafficking of receptors, and synaptic plasticity. Dysregulation of sortilin signaling has been implicated in the pathophysiology of chronic pain states, neurodegenerative disorders, and depression.
This compound is a small molecule designed to inhibit the activity of sortilin. By blocking the interaction of sortilin with its ligands, this antagonist offers a promising therapeutic strategy for conditions driven by aberrant sortilin signaling. These notes provide a framework for investigating the in vivo efficacy of this compound in a mouse model of neuropathic pain.
Signaling Pathways and Experimental Workflow
Data Presentation
The following table represents hypothetical quantitative data for illustrative purposes, as specific in vivo data for this compound is not currently published. This table outlines potential outcomes from an experiment evaluating the efficacy of the antagonist in a mouse model of neuropathic pain.
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | % Reversal of Allodynia |
| Vehicle Control | - | Intraperitoneal | 10 | 0.4 ± 0.05 | 0.5 ± 0.06 | 5% |
| This compound | 1 | Intraperitoneal | 10 | 0.4 ± 0.05 | 1.2 ± 0.1 | 40% |
| This compound | 5 | Intraperitoneal | 10 | 0.4 ± 0.05 | 2.5 ± 0.2 | 85% |
| This compound | 10 | Intraperitoneal | 10 | 0.4 ± 0.05 | 2.8 ± 0.25 | 95% |
| Positive Control (e.g., Gabapentin) | 30 | Intraperitoneal | 10 | 0.4 ± 0.05 | 2.6 ± 0.2 | 90% |
Note: Data are presented as mean ± SEM. Paw withdrawal threshold is a measure of mechanical allodynia. A higher value indicates reduced pain sensitivity.
Experimental Protocols
Animal Model of Neuropathic Pain (Spared Nerve Injury - SNI)
Objective: To induce a reliable and persistent state of neuropathic pain in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 5-0 silk)
-
Warming pad
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Shave the lateral surface of the left thigh and disinfect the area with an antiseptic solution.
-
Make a small incision in the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and section them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
Allow the mice to recover on a warming pad.
-
Monitor the animals for at least 7 days post-surgery to allow for the development of neuropathic pain, which can be assessed by behavioral tests.
Preparation and Administration of this compound
Objective: To prepare and administer the antagonist to mice.
Materials:
-
This compound
-
Vehicle components: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Sterile water for injection or saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-30 gauge)
Preparation of Vehicle and Dosing Solutions (Example Formulation):
-
Prepare the vehicle by mixing 5% DMSO, 30% PEG300, and 65% sterile water or saline. For example, to make 1 ml of vehicle, mix 50 µl DMSO, 300 µl PEG300, and 650 µl sterile water.
-
To prepare a 1 mg/ml stock solution of this compound, dissolve the appropriate amount of the compound in the vehicle. For a 10 mg/kg dose in a 20 g mouse (0.2 mg dose), you would inject 200 µl of the 1 mg/ml solution.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh dosing solutions on the day of administration.
Administration (Intraperitoneal - IP):
-
Gently restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and internal organs.
-
Insert the needle at a 15-30 degree angle and inject the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Behavioral Assessment (von Frey Test for Mechanical Allodynia)
Objective: To quantify the level of mechanical pain sensitivity.
Materials:
-
von Frey filaments of varying calibrated forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the mice to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw (in the territory of the intact sural nerve for the SNI model).
-
Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The 50% withdrawal threshold is calculated from the pattern of responses.
-
Perform baseline testing before compound administration and at various time points after administration (e.g., 30, 60, 120 minutes) to determine the time course of the drug's effect.
Application Notes and Protocols for Testing Sortilin Antagonists in Animal Models of Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults, and its pathogenesis involves a complex interplay of vascular, neuronal, and inflammatory processes. Recent research has identified sortilin, a type-I transmembrane receptor, as a key regulator of inflammatory and apoptotic pathways in the diabetic retina.[1][2] Elevated levels of sortilin have been observed in the retinas of both human diabetic patients and animal models of DR.[1][3] Sortilin, in conjunction with the p75 neurotrophin receptor (p75NTR), forms a receptor complex for proneurotrophins, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF).[1][4] Activation of this complex triggers downstream signaling cascades that lead to neuronal apoptosis and inflammation, contributing to the retinal damage seen in DR.[1][4]
Inhibition of sortilin has emerged as a promising therapeutic strategy to mitigate these detrimental effects. Studies have demonstrated that both small molecule inhibitors, such as AF38469, and anti-sortilin antibodies can protect retinal neurons from degeneration, reduce inflammation, and improve retinal function in diabetic animal models.[1][3] These findings highlight the potential of sortilin antagonists as a novel treatment for diabetic retinopathy.[3][5]
These application notes provide detailed protocols for utilizing established animal models of diabetic retinopathy to test the efficacy of sortilin antagonists. The included methodologies cover the induction of DR in mice and zebrafish, administration of sortilin inhibitors, and subsequent evaluation of key pathological and functional endpoints.
Animal Models of Diabetic Retinopathy
Streptozotocin (STZ)-Induced Diabetic Mouse Model (Type 1 Diabetes)
The STZ-induced diabetic mouse is a widely used model that mimics many features of type 1 diabetes and early-stage diabetic retinopathy, including hyperglycemia, vascular leakage, and pericyte loss.[6]
db/db Mouse Model (Type 2 Diabetes)
The db/db mouse is a genetic model of type 2 diabetes resulting from a mutation in the leptin receptor gene.[7] These mice develop obesity, insulin (B600854) resistance, and hyperglycemia, leading to retinal neurodegeneration and other features of DR.[7][8]
Zebrafish (Danio rerio) High-Glucose Model
Zebrafish offer a valuable model for studying diabetic retinopathy due to their genetic tractability and the external development of their transparent embryos, which allows for in vivo imaging of retinal vasculature.[9][10] Hyperglycemia-induced retinal changes, including increased vessel diameter, can be readily observed.[11][12]
Sortilin Antagonists
AF38469 (Small Molecule Inhibitor)
AF38469 is an orally bioavailable small molecule inhibitor of sortilin that has shown efficacy in reducing inflammation and improving retinal function in diabetic mice.[1][5]
Anti-Sortilin Antibodies
Intravitreally injected anti-sortilin antibodies have demonstrated a protective effect on inner retinal cells and a reduction in retinal ganglion cell loss in diabetic mice.[3][13]
Quantitative Data Summary
The following tables summarize the quantitative effects of sortilin antagonists in animal models of diabetic retinopathy.
Table 1: Effect of Oral AF38469 on Retinal Protein Levels in STZ-Induced Diabetic Mice [1]
| Protein | Control | Diabetic (STZ) | Diabetic + AF38469 | P-value (vs. Control) | P-value (vs. STZ) |
| Sortilin | Baseline | Significantly Increased | Significantly Decreased | <0.05 | <0.05 |
| HMGB1 | Baseline | Significantly Increased | Significantly Reduced | <0.05 | <0.05 |
| IL-1β | Baseline | Significantly Increased | Significantly Reduced | <0.05 | <0.05 |
| proBDNF | Baseline | Significantly Increased | Significantly Reduced | <0.05 | <0.05 |
| LAMP2 | Baseline | Significantly Increased | Significantly Reduced | <0.05 | <0.05 |
Table 2: Effect of Intravitreal Anti-Sortilin Antibody on Retinal Morphology in STZ-Induced Diabetic Mice [3]
| Parameter | Diabetic (PBS Injection) | Diabetic + Anti-Sortilin Antibody | Percent Change | P-value |
| Inner Retinal Thickness Reduction | 9.7% | - | - | <0.0001 |
| Retinal Ganglion Cell (RGC) Count Reduction | 20.5% | - | - | 0.0009 |
Table 3: Effect of Aflibercept (Anti-VEGF) on Retinal Vessel Diameter in High-Glucose Zebrafish Model [12]
| Treatment Group | Retinal Vessel Diameter (µm, Mean ± SD) | P-value (vs. Normal) | P-value (vs. Glucose) |
| Normal | ~0.06 | - | - |
| 130 mM Glucose | 0.123 ± 0.017 | <0.0001 | - |
| 130 mM Glucose + 100 µg/mL Aflibercept | 0.081 ± 0.012 | - | <0.05 |
| 130 mM Glucose + 200 µg/mL Aflibercept | 0.080 ± 0.015 | - | <0.01 |
Experimental Protocols
Protocol 1: Induction of Diabetic Retinopathy in Mice with Streptozotocin (STZ)
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
C57BL/6J mice (male, 6-8 weeks old)
-
Glucometer and test strips
Procedure:
-
Fast mice overnight for 8-12 hours.[14]
-
Prepare a fresh solution of STZ in citrate buffer. A single high dose of 150 mg/kg body weight can be used.[14] Alternatively, a multiple low-dose regimen of 50-60 mg/kg for 5 consecutive days can be administered.[5][15]
-
Inject the STZ solution intraperitoneally (i.p.).[14]
-
Monitor blood glucose levels daily for the first few days and then weekly. Mice with blood glucose levels consistently above 250-350 mg/dL are considered diabetic.[5][14]
-
Maintain diabetic mice for the desired duration (e.g., 8 weeks) to allow for the development of diabetic retinopathy features before initiating treatment with a sortilin antagonist.[1]
Protocol 2: Administration of Sortilin Antagonist AF38469 in Drinking Water to Mice
Materials:
-
AF38469
-
Saline
-
Drinking water bottles
Procedure:
-
Dissolve AF38469 in saline to prepare a stock solution.[5]
-
Add the stock solution to the drinking water to achieve the desired final concentration. A dose of 10 µg/kg has been shown to be effective.[5]
-
Provide the medicated drinking water to the diabetic mice ad libitum for the duration of the treatment period (e.g., 6 weeks).[5]
-
Ensure fresh medicated water is provided regularly.
Protocol 3: Intravitreal Injection of Anti-Sortilin Antibody in Mice
Materials:
-
Anti-sortilin antibody
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine)
-
Topical anesthetic (e.g., proparacaine)
-
Pupil dilator (e.g., tropicamide)
-
34G blunt needle and Hamilton syringe
-
Ophthalmic microscope
Procedure:
-
Anesthetize the mouse.
-
Apply a drop of topical anesthetic and a pupil dilator to the eye.
-
Under an ophthalmic microscope, create a small incision in the sclera using a sharp 30G needle.
-
Carefully insert a 34G blunt needle attached to a Hamilton syringe through the incision into the vitreous cavity.
-
Slowly inject 1-1.5 µL of the anti-sortilin antibody solution into the vitreous.
-
Keep the needle in place for 1-2 minutes to prevent reflux before slowly withdrawing it.
Protocol 4: Evaluation of Retinal Function using Electroretinography (ERG) in Mice
Materials:
-
ERG recording system
-
DTL electrodes
-
Anesthetic (e.g., ketamine/xylazine)
-
Topical anesthetic and pupil dilator
Procedure:
-
Dark-adapt the mice overnight.[5]
-
Anesthetize the mouse and apply topical anesthetic and pupil dilator.[5]
-
Place DTL electrodes on the cornea of both eyes.[5]
-
Record scotopic and photopic ERG responses to light flashes of varying intensities to assess the function of rods and cones, respectively.
-
Analyze the amplitudes and implicit times of the a- and b-waves. A decrease in the b-wave amplitude is a common finding in diabetic retinopathy.
Protocol 5: Assessment of Retinal Vascular Leakage using Fluorescein (B123965) Angiography in Mice
Materials:
-
Fluorescein sodium (1% w/v)
-
Fundus camera system (e.g., Micron IV)
-
Anesthetic and pupil dilator
Procedure:
-
Anesthetize the mouse and dilate its pupils.[5]
-
Inject 150 µL of fluorescein solution intraperitoneally.[5]
-
Using a fundus camera, capture images of the retinal vasculature at different time points after fluorescein injection.
-
Analyze the images for areas of fluorescein leakage, which appear as diffuse hyperfluorescence, indicating breakdown of the blood-retinal barrier.[5]
Protocol 6: Quantification of Retinal Ganglion Cell (RGC) Loss
Materials:
-
Paraformaldehyde (PFA)
-
PBS and Triton X-100
-
Blocking solution (e.g., normal donkey serum)
-
Primary antibody against an RGC marker (e.g., Brn3a)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in 4% PFA.
-
Dissect the retinas and prepare them as flat mounts.
-
Permeabilize the retinas with Triton X-100 in PBS.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-Brn3a) overnight.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the retinas with the ganglion cell layer facing up.
-
Capture images from multiple standardized fields per retina using a fluorescence microscope.
-
Count the number of Brn3a-positive cells in each field to determine the average RGC density.[8]
Protocol 7: Western Blot Analysis of Retinal Proteins
Materials:
-
Retinal tissue lysates
-
SDS-PAGE gels and electrophoresis system
-
Transfer system and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-sortilin, anti-HMGB1, anti-IL-1β, anti-proBDNF, anti-LAMP2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Prepare protein lysates from dissected retinas.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[1]
-
Quantify band intensities and normalize to a loading control like β-actin.[1]
Protocol 8: Induction of a Diabetic Retinopathy Model in Zebrafish
Materials:
-
Zebrafish embryos (e.g., Tg(fli1:EGFP))
-
Glucose solution (e.g., 130 mM)
-
Embryo medium
Procedure:
-
At 3 days post-fertilization (dpf), place zebrafish embryos in a solution of 130 mM glucose in embryo medium.
-
Maintain the embryos in the high-glucose medium for 3 days (until 6 dpf).
-
At 6 dpf, analyze the retinal vasculature for changes such as increased vessel diameter.
Signaling Pathways and Experimental Workflows
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Sortilin Inhibition Protects Neurons From Degeneration in the Diabetic Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Decrease in retinal neuronal cells in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.au.dk [pure.au.dk]
- 10. researchgate.net [researchgate.net]
- 11. Sortilin Inhibition Protects Neurons From Degeneration in the Diabetic Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a zebrafish screening model for diabetic retinopathy induced by hyperglycemia: Reproducibility verification in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientificarchives.com [scientificarchives.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-Sortilin Antagonist 1 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-Sortilin antagonist 1 in preclinical Alzheimer's disease (AD) research. The protocols outlined below are based on established methodologies for studying Sortilin function and its modulation by small molecule inhibitors in the context of neurodegenerative diseases.
This compound is a small molecule inhibitor of the Sortilin receptor (SORT1). It has been shown to interfere with the binding of Sortilin to its ligands, such as pro-neurotrophins and Neurotensin.[1][2] By blocking these interactions, this compound can modulate signaling pathways implicated in neuronal survival, apoptosis, and protein trafficking, which are of significant interest in Alzheimer's disease research.
Mechanism of Action in the Context of Alzheimer's Disease
Sortilin is a multifaceted receptor involved in several cellular processes relevant to AD pathogenesis. It contributes to the regulation of amyloid precursor protein (APP) processing and the clearance of amyloid-beta (Aβ) peptides. Furthermore, Sortilin acts as a co-receptor for proneurotrophins, mediating neuronal apoptosis, and is involved in the trafficking of key proteins such as the neurotrophin receptor Trk.[3][4]
This compound is expected to modulate these pathways by competitively inhibiting the binding of endogenous ligands to Sortilin. This can lead to several potential therapeutic effects in AD models:
-
Reduced Aβ Production: By altering the intracellular trafficking of APP, Sortilin inhibition may favor the non-amyloidogenic processing pathway, thereby reducing the generation of toxic Aβ peptides.
-
Enhanced Aβ Clearance: Sortilin is involved in the endocytosis of apolipoprotein E (APOE)/Aβ complexes.[5][6] Antagonizing Sortilin may influence this process, potentially enhancing the clearance of Aβ from the brain parenchyma.
-
Neuroprotection: By blocking the pro-apoptotic signaling of proneurotrophins, this compound may protect neurons from degeneration.[1][2]
Quantitative Data
The following table summarizes the known quantitative data for this compound and a representative small molecule Sortilin inhibitor, AF38469.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Sortilin | Neurotensin (NTS) binding inhibition | 20 nM | [7][8] |
| AF38469 | Sortilin | Sortilin inhibition | 330 nM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in AD research models. These protocols are adapted from studies on other small molecule Sortilin inhibitors and should be optimized for the specific experimental setup.[9]
Protocol 1: In Vitro Evaluation of this compound on Aβ Uptake in Microglia
This protocol is designed to assess the effect of this compound on the uptake of amyloid-beta by microglial cells, a critical process in Aβ clearance.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Primary microglial cells or a microglial cell line (e.g., BV-2)
-
Fluorescently labeled Aβ42 (e.g., HiLyte™ Fluor 488-labeled Aβ42)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated plates
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Fluoromount-G or other mounting medium
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Cell Culture: Plate microglial cells on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Treatment: Prepare working solutions of this compound in culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control. Replace the medium in the wells with the treatment solutions and incubate for 24 hours.
-
Aβ Uptake Assay: a. Prepare a 1 µM solution of fluorescently labeled Aβ42 in culture medium. b. After the 24-hour pre-treatment, remove the medium and add the Aβ42 solution to the cells. c. Incubate for 4 hours at 37°C. d. Wash the cells three times with cold PBS to remove extracellular Aβ42. e. Fix the cells with 4% PFA for 15 minutes at room temperature. f. Wash the cells twice with PBS.
-
Quantification: a. Microscopy: Mount the wells with a coverslip using a mounting medium. Capture images using a fluorescence microscope and quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ). b. Plate Reader: Add PBS to the wells and measure the fluorescence intensity using a plate reader (excitation/emission appropriate for the fluorophore).
Protocol 2: In Vivo Assessment of this compound in a Transgenic Mouse Model of Alzheimer's Disease
This protocol describes a study to evaluate the therapeutic potential of this compound in a transgenic mouse model of AD (e.g., 5XFAD mice).
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in water)
-
5XFAD transgenic mice and wild-type littermates
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP)
-
Morris Water Maze or other behavioral testing apparatus
Procedure:
-
Animal Dosing: a. Acclimate 6-month-old 5XFAD and wild-type mice to handling for one week. b. Prepare a formulation of this compound in the vehicle solution at the desired concentration (e.g., 10 mg/kg). c. Administer this compound or vehicle to the mice daily via oral gavage for 3 months.
-
Behavioral Testing: a. In the final week of treatment, perform behavioral tests such as the Morris Water Maze to assess learning and memory.
-
Tissue Collection and Processing: a. At the end of the treatment period, anesthetize the mice and perfuse with cold PBS. b. Harvest the brains. Hemisect the brains, with one hemisphere being snap-frozen for biochemical analysis and the other fixed in 4% PFA for immunohistochemistry.
-
Biochemical Analysis: a. Homogenize the frozen brain hemisphere in tissue homogenization buffer. b. Centrifuge the homogenates and collect the supernatant (soluble fraction). c. Measure the levels of soluble Aβ40 and Aβ42 in the supernatant using specific ELISA kits. d. The pellet can be further processed to extract the insoluble Aβ fraction, which is then quantified by ELISA.
-
Immunohistochemistry: a. Section the fixed brain hemisphere using a cryostat or vibratome. b. Perform immunohistochemical staining for Aβ plaques (e.g., using 6E10 antibody), microglia (Iba1), and astrocytes (GFAP). c. Quantify the plaque load and glial activation using image analysis software.
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-Sortilin 拮抗剂 1 | this compound | CAS 2889422-86-8 | Sortilin拮抗剂 | 美国InvivoChem [invivochem.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.usf.edu [research.usf.edu]
- 6. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 9. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AF38469 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF38469 is a novel, selective, and orally bioavailable small molecule inhibitor of the VPS10P family sorting receptor, Sortilin.[1][2] It exerts its inhibitory effect by binding to the neurotensin (B549771) binding site within the Vps10p domain of Sortilin, thereby blocking the interaction with its ligands.[3] This antagonistic action disrupts the normal functions of Sortilin in protein trafficking and signal transduction, leading to a variety of cellular effects with therapeutic potential in oncology, neurodegenerative diseases, and metabolic disorders. These application notes provide detailed protocols for utilizing AF38469 in cell culture experiments to investigate its biological activities.
Mechanism of Action
AF38469 competitively inhibits the binding of ligands to the Sortilin receptor. Sortilin is a multifaceted receptor involved in various cellular processes, including the trafficking of proteins to lysosomes for degradation, and serving as a co-receptor for signaling complexes.[4] By blocking Sortilin, AF38469 can modulate several downstream signaling pathways. In the context of cancer, this includes the inhibition of pro-tumorigenic signaling cascades. In neurodegenerative lysosomal storage disorders, AF38469 has been shown to activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, leading to enhanced cellular clearance capabilities.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of AF38469 observed in various in vitro studies.
Table 1: In Vitro Efficacy of AF38469
| Parameter | Cell Line | Value | Reference |
| IC50 | Not specified | 330 nM | [1] |
Table 2: Effective Concentrations of AF38469 in Cell-Based Assays
| Cell Line | Application | Concentration | Duration | Observed Effect | Reference |
| BON | Neuroendocrine Tumor | 10 µM | 24 h | Reduced serotonin (B10506) production | [7] |
| U87, A172 | Glioblastoma | 400 nM | 72 h | Suppressed migration and invasion | [8][9] |
| MCF7, MDA-MB-231 | Breast Cancer | Not specified | Not specified | Inhibited progranulin-mediated mammosphere formation | [10] |
| Batten Disease MEFs | Lysosomal Storage Disorder | 40 nM | Not specified | Increased TPP1 and PPT1 enzyme activities | [5] |
| Neuro 2A | Lysosomal Storage Disorder | 40 nM | 90 min | Stimulated TFEB/TFE3 nuclear translocation | [5] |
Signaling Pathways and Experimental Workflows
Sortilin Signaling in Cancer Progression
AF38469-Mediated TFEB Activation
General Experimental Workflow for In Vitro Screening
Experimental Protocols
Protocol 1: General Cell Culture and AF38469 Treatment
This protocol provides a general guideline for culturing adherent cell lines and treating them with AF38469. Specific media and conditions should be optimized for each cell line.
Materials:
-
Cell line of interest (e.g., U87-MG, BON-1, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)
-
AF38469 (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Tissue culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
Procedure:
-
Cell Culture: Maintain cells in a 37°C, 5% CO2 incubator. Passage cells when they reach 80-90% confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of AF38469 in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete growth medium and collect the cell suspension. d. Determine cell viability and density using a hemocytometer and Trypan Blue. e. Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.
-
AF38469 Treatment: a. Prepare working solutions of AF38469 by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 0 nM, 40 nM, 400 nM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. b. Aspirate the medium from the cells and replace it with the medium containing AF38469 or vehicle control (DMSO). c. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate and treated with AF38469 as described in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Transwell Invasion Assay
This protocol is adapted for glioblastoma cell lines like U87-MG.[8]
Materials:
-
24-well plate with Transwell inserts (8 µm pore size) coated with Matrigel.
-
Serum-free medium.
-
Complete growth medium (as a chemoattractant).
-
AF38469.
-
Cotton swabs.
-
Crystal Violet staining solution (0.1%).
Procedure:
-
Rehydrate the Matrigel-coated inserts with a serum-free medium for 2 hours at 37°C.
-
Harvest cells and resuspend them in a serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.
-
Remove the rehydration medium from the inserts and add 100 µL of the cell suspension to the upper chamber.
-
Add AF38469 or vehicle control to both the upper and lower chambers at the desired final concentration.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain with 10% acetic acid and measure the absorbance at 590 nm, or count the number of invading cells in several microscopic fields.
Protocol 4: Western Blot Analysis for Phospho-FAK and TFEB
Materials:
-
Cells cultured in 6-well plates and treated with AF38469.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-TFEB, anti-Lamin B1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: a. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. For TFEB nuclear translocation, a nuclear fractionation protocol should be performed prior to lysis, and Lamin B1 should be used as a nuclear loading control.
Troubleshooting
-
Low Cell Viability: Ensure the final DMSO concentration is low (<0.1%). Test a wider range of AF38469 concentrations to find the optimal non-toxic dose for your cell line.
-
Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate loading controls. Optimize antibody dilutions and blocking conditions. Always include protease and phosphatase inhibitors in the lysis buffer.
-
High Background in Invasion Assays: Ensure complete removal of non-invading cells. Optimize Matrigel coating and incubation time.
These protocols and application notes should serve as a comprehensive guide for researchers initiating studies with the Sortilin inhibitor AF38469. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new role under sortilin's belt in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sortilin promotes glioblastoma invasion and mesenchymal transition through GSK-3β/β-catenin/twist pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Sortilin Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of the sortilin receptor, a type I transmembrane protein involved in protein trafficking and signal transduction. Accurate visualization of sortilin localization is crucial for understanding its role in various physiological and pathological processes, including neurodegenerative diseases and cancer.
Introduction to Sortilin Receptor
Sortilin, encoded by the SORT1 gene, is a member of the vacuolar protein sorting 10 (Vps10p) domain receptor family. It is predominantly localized in the trans-Golgi network (TGN), endosomes, and to a lesser extent on the cell surface. Sortilin acts as a multi-ligand receptor, participating in the trafficking of a variety of proteins. It plays a critical role in neuronal survival and apoptosis by interacting with neurotrophins and their precursors. Specifically, sortilin forms a complex with p75NTR to mediate pro-neurotrophin-induced cell death and also associates with Trk receptors to facilitate neurotrophin signaling, promoting neuronal survival.
Experimental Protocols
This section details the materials and methods for the immunofluorescent staining of the sortilin receptor in cultured cells.
Materials
-
Primary Antibodies: A selection of commercially available antibodies validated for immunofluorescence should be considered. The choice of antibody will depend on the species of the sample and the specific experimental requirements.
-
Secondary Antibodies: Fluorophore-conjugated secondary antibodies corresponding to the host species of the primary antibody.
-
Cell Culture Supplies: Glass coverslips or chamber slides, cell culture medium, fetal bovine serum (FBS), and other necessary reagents for maintaining cell cultures.
-
Fixation and Permeabilization Reagents:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
0.1-0.5% Triton X-100 or Saponin (B1150181) in PBS
-
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS.
-
Washing Buffer: PBS or PBS with 0.1% Tween-20 (PBST).
-
Mounting Medium: Antifade mounting medium with or without a nuclear counterstain (e.g., DAPI).
-
Microscope: A fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores.
Detailed Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to achieve 50-70% confluency at the time of staining.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
-
Cell Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
To detect intracellular sortilin, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. For membrane-associated antigens, a milder detergent like saponin may be preferred.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-sortilin antibody in the blocking buffer to the recommended concentration (typically ranging from 1:100 to 1:1000, refer to the antibody datasheet).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
If nuclear counterstaining is desired, incubate with DAPI or Hoechst stain according to the manufacturer's instructions.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filter sets and exposure times.
-
Data Presentation
The following tables summarize quantitative data on sortilin receptor expression from published studies.
Table 1: Sortilin Expression in Various Cancer Types
| Cancer Type | Number of Evaluable Cores | % of Cores with Moderate to High Sortilin Expression (H-score ≥100) |
| Ovarian Cancer | 100 | 85% |
| Non-Small Cell Lung Cancer | 100 | 78% |
| Breast Cancer | 100 | 75% |
| Colorectal Cancer | 100 | 60% |
Data adapted from studies on sortilin expression in tumor tissues.
Table 2: Cell Surface Sortilin Expression on Peripheral Blood Monocytes
| Cohort | Mean Fluorescence Intensity (MFI) ± SEM |
| Healthy Controls | 1.094 ± 0.143 |
| Parkinson's Disease Patients | Trend towards higher expression (p=0.0982) |
Data derived from flow cytometry analysis of sortilin on monocytes.
Visualizations
Experimental Workflow
Caption: Immunofluorescence staining workflow for sortilin receptor localization.
Sortilin-Mediated Signaling Pathways
Caption: Dual role of sortilin in neuronal survival and apoptosis signaling pathways.
Application Note & Protocol: Determination of (R)-Sortilin Antagonist 1 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1) is a type I membrane glycoprotein (B1211001) belonging to the Vps10p (vacuolar protein sorting 10 protein) domain receptor family.[1] It is widely expressed in various tissues, with the highest abundance in the central nervous system.[1] Sortilin plays a critical role in a multitude of cellular processes, including intracellular protein trafficking between the Golgi, endosomes, lysosomes, and the plasma membrane.[1][2][3] This trafficking function implicates sortilin in crucial physiological and pathological processes such as glucose and lipid metabolism, neuronal development, cell survival, and apoptosis.[1][2][4]
Sortilin acts as a receptor or co-receptor for a variety of ligands, including neurotrophins (e.g., pro-nerve growth factor [proNGF] and brain-derived neurotrophic factor [BDNF]), neurotensin (B549771), and progranulin.[5] By binding these ligands, sortilin modulates signaling pathways critical for neuronal function and survival. For instance, it can form a complex with the p75 neurotrophin receptor (p75NTR) to mediate pro-neurotrophin-induced apoptosis, or interact with Trk receptors to facilitate anterograde transport and enhance neurotrophin signaling.[3][4][6] Dysregulation of sortilin activity is linked to several pathologies, including neurodegenerative diseases, cardiovascular diseases, and cancer.[4][6]
(R)-Sortilin antagonist 1 is a potent and specific inhibitor of the interaction between sortilin and its ligands. It has been shown to inhibit the binding of neurotensin (NTS) to sortilin with an IC50 value of 20 nM.[4][7][8] By blocking this interaction, the antagonist can modulate sortilin-mediated signaling pathways, making it a valuable tool for studying sortilin function and a potential therapeutic agent for related disorders. This application note provides a detailed protocol for determining the dose-response curve and IC50 value of this compound using a cell-based competitive binding assay.
Principle of the Assay
This protocol describes a competitive binding assay to determine the potency of this compound. The assay utilizes a cell line stably overexpressing human sortilin (e.g., HEK293/Human SORT1). A fluorescently labeled sortilin ligand, such as neurotensin-Cy5, is used as a probe. In the absence of a competitor, the fluorescent ligand binds to sortilin on the cell surface. This compound competes with the fluorescent ligand for binding to sortilin. As the concentration of the antagonist increases, the amount of bound fluorescent ligand decreases, resulting in a reduced fluorescence signal. By measuring the fluorescence at various antagonist concentrations, a dose-response curve can be generated, from which the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the fluorescent ligand) can be calculated.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HEK293/Human SORT1 Stable Cell Line | ACROBiosystems | CHEK-ATP155 |
| This compound | MedChemExpress | HY-148650A |
| Neurotensin, Cyanine5-labeled | AnaSpec | Custom Synthesis |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Puromycin (B1679871) | Gibco | A1113803 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| 0.25% Trypsin-EDTA | Gibco | 25200056 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
Table 2: Example Dose-Response Data for this compound
| Antagonist Conc. (nM) | Log [Antagonist] (M) | % Inhibition (Mean ± SD) |
| 0.01 | -11.0 | 2.5 ± 1.1 |
| 0.1 | -10.0 | 5.8 ± 2.3 |
| 1 | -9.0 | 15.2 ± 3.5 |
| 5 | -8.3 | 35.1 ± 4.1 |
| 10 | -8.0 | 48.9 ± 3.9 |
| 20 | -7.7 | 55.3 ± 4.5 |
| 50 | -7.3 | 75.6 ± 3.2 |
| 100 | -7.0 | 88.9 ± 2.8 |
| 500 | -6.3 | 95.1 ± 1.9 |
| 1000 | -6.0 | 98.2 ± 1.5 |
Note: This data is illustrative and intended to represent the expected outcome. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: HEK293 cells stably expressing full-length human SORT1 are recommended.[9]
-
Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL puromycin for selection.[9]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency.[10] a. Wash the cell monolayer with sterile PBS. b. Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-seed into new culture flasks at a 1:5 to 1:10 ratio.
Protocol 2: Competitive Binding Assay
-
Cell Seeding: a. Harvest HEK293/SORT1 cells as described above. b. Seed the cells into a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells per well in 100 µL of complete growth medium. c. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. b. Antagonist Serial Dilutions: Perform a serial dilution of the antagonist stock solution in assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations ranging from 0.01 nM to 1000 nM. A 10-point dilution series is recommended. Remember to include a vehicle control (DMSO at the same final concentration as the highest antagonist concentration). c. Fluorescent Ligand Solution: Prepare a working solution of Cy5-labeled neurotensin in assay buffer at a concentration of 2x the final desired concentration (e.g., 20 nM for a final concentration of 10 nM, which is near the Kd for neurotensin binding to sortilin).[5]
-
Assay Procedure: a. Carefully remove the culture medium from the 96-well plate. b. Wash the cells gently once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells. d. Add 50 µL of the 2x Cy5-labeled neurotensin solution to all wells, bringing the final volume to 100 µL. e. Incubate the plate for 2 hours at 4°C, protected from light, to allow binding to reach equilibrium while minimizing internalization. f. Washing: Gently aspirate the incubation buffer. Wash the cells three times with 150 µL of ice-cold PBS to remove unbound ligand. g. Signal Detection: After the final wash, add 100 µL of PBS to each well. Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Cy5 (e.g., Ex: 650 nm, Em: 670 nm).
-
Data Analysis: a. Determine Total and Non-specific Binding:
- Total Binding: Fluorescence in wells with Cy5-neurotensin and vehicle control.
- Non-specific Binding (NSB): Fluorescence in wells with Cy5-neurotensin and a high concentration of unlabeled neurotensin (e.g., 10 µM) or this compound (e.g., 10 µM). b. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding. c. Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Fluorescence_sample - NSB) / (Specific Binding)]). d. Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the antagonist concentration (X-axis). e. Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic model) with software like GraphPad Prism to fit the curve and determine the IC50 value.[11][12]
Mandatory Visualizations
Caption: Sortilin signaling pathways leading to apoptosis or survival, and the inhibitory action of this compound.
References
- 1. Fluorescence Labeling of Neurotensin(8–13) via Arginine Residues Gives Molecular Tools with High Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 9. acrobiosystems.com [acrobiosystems.com]
- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols: A Comparative Analysis of Sortilin Modulation via Lentiviral shRNA Knockdown and (R)-Sortilin Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1) is a type I transmembrane glycoprotein (B1211001) belonging to the Vps10p domain receptor family, playing a crucial role in a multitude of cellular processes.[1] It functions as a sorting receptor, trafficking a wide variety of proteins between the trans-Golgi network, endosomes, lysosomes, and the plasma membrane.[1] This involvement extends to critical biological functions including lipid metabolism, neuronal growth and apoptosis, and inflammation.[2] Dysregulation of sortilin has been implicated in several major human diseases, including hypercholesterolemia, Alzheimer's disease, and certain cancers.[1][2]
Given its central role in pathophysiology, sortilin has emerged as a promising therapeutic target. Two primary strategies for modulating sortilin function are:
-
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver short hairpin RNA (shRNA) targeting the SORT1 mRNA, leading to its degradation and subsequent reduction in sortilin protein expression. This method allows for stable, long-term suppression of sortilin.
-
(R)-Sortilin Antagonist 1: This small molecule inhibitor acts as a competitive antagonist, blocking the binding of natural ligands to sortilin.[3][4][5] This pharmacological approach offers a transient and dose-dependent inhibition of sortilin function.
This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental protocols, and effects on key signaling pathways.
Mechanisms of Action
Lentiviral shRNA Knockdown of Sortilin
Lentiviral vectors are a type of retrovirus that can infect both dividing and non-dividing cells, such as neurons, making them a versatile tool for gene delivery.[6] The process of lentiviral shRNA knockdown involves the following steps:
-
shRNA Design and Cloning: An shRNA sequence specifically targeting the SORT1 mRNA is designed and cloned into a lentiviral transfer plasmid. This plasmid also typically contains a reporter gene (e.g., GFP) to monitor transduction efficiency.
-
Lentivirus Production: The transfer plasmid, along with packaging and envelope plasmids, is transfected into a producer cell line (e.g., HEK293T). The cells then produce replication-incompetent lentiviral particles.
-
Transduction: The harvested lentiviral particles are used to infect the target cells. The viral RNA is reverse-transcribed and integrated into the host cell's genome.
-
shRNA Expression and Processing: The integrated DNA sequence is transcribed to produce the shRNA, which is then processed by the cell's RNA interference (RNAi) machinery (Dicer and RISC) into small interfering RNA (siRNA).
-
mRNA Degradation: The siRNA guides the RISC complex to the target SORT1 mRNA, leading to its cleavage and degradation, thereby preventing sortilin protein synthesis.
This compound
This compound is a small molecule designed to competitively inhibit the binding of ligands to the Vps10p domain of sortilin. Its mechanism of action is as follows:
-
Binding to Sortilin: The antagonist binds to the ligand-binding pocket of the sortilin receptor.
-
Competitive Inhibition: By occupying the binding site, it prevents endogenous ligands, such as progranulin (PGRN) and neurotensin (B549771) (NTS), from interacting with the receptor.
-
Modulation of Signaling: This blockade of ligand binding disrupts the downstream signaling pathways and cellular processes mediated by sortilin, such as endocytosis and protein trafficking. A known effect is the inhibition of neurotensin binding to sortilin, with an IC50 value of 20 nM.[3][4]
Quantitative Data Comparison
The following tables summarize the quantitative effects of lentiviral shRNA knockdown of sortilin versus the use of a sortilin antagonist.
Table 1: Efficacy of Sortilin Inhibition
| Parameter | Lentiviral shRNA Knockdown | This compound | Reference |
| Target | SORT1 mRNA | Sortilin Protein | N/A |
| Knockdown Efficiency | >95% reduction in gene expression | N/A | [7] |
| IC50 | N/A | 20 nM (for inhibiting Neurotensin binding) | [3][4] |
Table 2: Effects on Progranulin (PGRN) Levels
| Parameter | Lentiviral shRNA Knockdown | Sortilin Antagonist | Reference |
| Mechanism | Reduced endocytosis and degradation of PGRN | Blocks PGRN binding to sortilin, reducing endocytosis | [8] |
| Extracellular PGRN | Time-dependent increase | Increase | [8] |
| Intracellular PGRN | No significant change | N/A | [8] |
Table 3: Functional Outcomes
| Outcome | Lentiviral shRNA Knockdown | Sortilin Antagonist | Reference |
| Apoptosis | Can induce apoptosis in some cancer cells | Can block sortilin-mediated apoptosis pathway | [9][10] |
| Cell Proliferation | Can inhibit proliferation in cancer cells | N/A | [9] |
| Neurological Injury | Improved neurological injury and regional cerebral blood flow in a rat model of subarachnoid hemorrhage | Can be used for research of neurological diseases | [11] |
Signaling Pathways and Experimental Workflows
Sortilin-Mediated Progranulin Endocytosis
Caption: Sortilin-mediated endocytosis of progranulin and points of intervention.
Experimental Workflow: Lentiviral shRNA Knockdown
Caption: Workflow for lentiviral shRNA-mediated knockdown of sortilin.
Experimental Workflow: this compound Treatment
Caption: Workflow for cell treatment with this compound.
Experimental Protocols
Lentiviral shRNA Knockdown of Sortilin in Primary Neurons
This protocol is adapted from established methods for lentiviral transduction of primary neuronal cultures.[1][6][12][13]
Materials:
-
Lentiviral particles containing shRNA targeting sortilin (and a non-targeting control)
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neuronal culture medium
-
Conditioned medium from the neuronal culture
-
Polybrene
-
96-well plates or other culture vessels
-
Reagents for qPCR and Western blotting
Procedure:
-
Cell Plating: Plate primary neurons at the desired density in appropriate culture vessels. Allow cells to adhere and grow for at least 4 days in vitro (DIV 4).
-
Lentiviral Preparation: Thaw lentiviral stocks on ice.
-
Transduction: a. Carefully remove half of the medium from each well. b. Add fresh, pre-warmed medium containing polybrene to a final concentration of 5 µg/mL. c. Add the appropriate multiplicity of infection (MOI) of the lentiviral particles to the cells. d. Gently swirl the plate to mix.
-
Incubation: Incubate the cells for 3 hours at 37°C and 5% CO2.
-
Medium Change: After 3 hours, carefully aspirate the virus-containing medium and replace it with conditioned medium that was saved from the original culture plates.[1]
-
Gene Expression: Allow the cells to grow for an additional 48-72 hours to allow for shRNA expression and knockdown of the target protein.
-
Validation of Knockdown: Harvest the cells for analysis. a. qPCR: Extract total RNA and perform quantitative real-time PCR to measure the level of SORT1 mRNA knockdown.[14] b. Western Blot: Prepare cell lysates and perform Western blotting to determine the reduction in sortilin protein levels.[15]
This compound Treatment and Analysis
This protocol describes a general procedure for treating cells with a sortilin antagonist and assessing its effect.
Materials:
-
This compound
-
Target cell line (e.g., HEK293 cells overexpressing sortilin, or a relevant cancer cell line)
-
Cell culture medium
-
DMSO (for dissolving the antagonist)
-
Reagents for the desired functional assay (e.g., neurotensin binding assay, progranulin ELISA)
Procedure:
-
Cell Plating: Plate target cells in 96-well plates or other suitable vessels and allow them to adhere overnight.
-
Antagonist Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO alone).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the antagonist or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific assay.
-
Functional Assay: a. Neurotensin Binding Assay: Perform a competitive binding assay using a labeled neurotensin analog to determine the IC50 of the antagonist.[16] b. Progranulin Endocytosis Assay: Treat cells with recombinant progranulin in the presence or absence of the antagonist. Measure the amount of progranulin in the conditioned medium via ELISA to assess the inhibition of endocytosis.
Progranulin ELISA
This protocol is a general guideline for measuring progranulin levels in conditioned media.[17][18][19][20]
Materials:
-
Human or Mouse Progranulin ELISA kit
-
Conditioned media from cell cultures
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection: Collect conditioned media from cell cultures treated with either lentiviral shRNA or the sortilin antagonist. Centrifuge to remove cell debris.
-
Assay Preparation: Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
ELISA Protocol: a. Add standards and samples to the pre-coated microplate wells. b. Incubate as recommended in the kit protocol. c. Wash the wells with wash buffer. d. Add the detection antibody and incubate. e. Wash the wells. f. Add the substrate solution and incubate until color develops. g. Add the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of progranulin in the samples.
Cell Viability Assay
This protocol provides a general method for assessing cell viability after treatment.[21][22][23]
Materials:
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat with either lentiviral shRNA or the sortilin antagonist as described in the previous protocols.
-
Reagent Addition: After the desired incubation period, add the MTT or MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the control group.
Conclusion
Both lentiviral shRNA knockdown and the use of this compound are powerful tools for investigating the function of sortilin. The choice between these two methods will depend on the specific research question and experimental context. Lentiviral shRNA offers a robust and long-term solution for reducing sortilin expression, ideal for studying the chronic effects of sortilin deficiency. In contrast, this compound provides a more acute and reversible means of inhibiting sortilin function, which is advantageous for dose-response studies and for mimicking a pharmacological intervention. By understanding the principles and protocols outlined in these application notes, researchers can effectively modulate sortilin activity to further elucidate its role in health and disease.
References
- 1. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 5. Sortilin antagonist 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Lentiviral strategies for RNAi knockdown of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin stimulates sortilin and mTOR in human microglia inhibitable by methoxyluteolin, a potential therapeutic target for autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
- 9. The Effect of Sortilin Silencing on Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Knockdown of sortilin improves the neurological injury and regional cerebral blood flow in rats after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sceti.co.jp [sceti.co.jp]
- 18. Mouse Progranulin (GRN) ELISA Kit (EMGRN) - Invitrogen [thermofisher.com]
- 19. rndsystems.com [rndsystems.com]
- 20. ibl-america.com [ibl-america.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Sortilin Interactome: Application Notes and Protocols for Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) for the investigation of sortilin protein interactions. Sortilin, a type I membrane glycoprotein, is a key player in a multitude of cellular processes, including protein trafficking, signaling, and degradation.[1] Its involvement in various signaling pathways makes it a critical target for understanding and potentially treating a range of diseases. This document offers detailed protocols and data interpretation guidelines to empower researchers in exploring the complex network of sortilin's molecular partners.
Introduction to Sortilin and its Interactions
Sortilin, encoded by the SORT1 gene, is a member of the Vps10p-domain receptor family.[1] It functions as a multi-ligand receptor, shuttling a diverse array of proteins between the Golgi apparatus, endosomes, lysosomes, and the plasma membrane.[1][2] This trafficking function is integral to numerous physiological and pathological processes, including neuronal development, lipid metabolism, and immune regulation.[1][2][3]
Understanding the proteins that interact with sortilin is paramount to elucidating its cellular functions and its role in disease. Co-immunoprecipitation is a powerful and widely used technique to isolate and identify these binding partners from complex biological mixtures.[4][5] This method relies on the use of an antibody to specifically pull down a protein of interest (the "bait," in this case, sortilin) and any associated proteins (the "prey"). Subsequent analysis of the co-precipitated proteins can reveal novel interactions and provide insights into the composition of protein complexes.
Data Presentation: Quantitative Analysis of Sortilin Interactions
The following tables summarize quantitative data from studies on sortilin protein interactions. While Co-IP is often used for qualitative "yes-or-no" interaction discovery, quantitative approaches can provide deeper insights into the strength and dynamics of these associations. Techniques such as quantitative mass spectrometry and densitometric analysis of Western blots can be employed to quantify the amount of co-precipitated protein.[6]
Table 1: Binding Affinities of Sortilin Interactors (Determined by Surface Plasmon Resonance)
| Interacting Protein | Dissociation Constant (Kd) | Cell/System | Reference |
| Progranulin (PGRN) | ~nM range | COS-7 cells | [7] |
| Amyloid Precursor Protein (sAPP695β) | 5-10 nM | HEK293 cells | [8] |
| Amyloid Precursor Protein (sAPP751) | 5-10 nM | HEK293 cells | [8] |
| Trk A Receptor | 10-20 nM | In vitro | [9] |
| Trk B Receptor | 10-20 nM | In vitro | [9] |
| Trk C Receptor | 10-20 nM | In vitro | [9] |
Table 2: Semi-Quantitative Analysis of Sortilin Co-Immunoprecipitation
| Bait Protein | Prey Protein | Condition | Fold Change in Co-IP Signal | Cell Line | Reference |
| p75NTR | Sortilin | + proNGF (25 nM) | 2.3 ± 0.4 | HEK293 | [3][10] |
| p75NTR | Sortilin (tailless) | + proNGF (25 nM) | 2.1 ± 0.3 | HEK293 | [3] |
| Sortilinecd-IL2Rtm,icd | p75NTR | + proNGF | 1.9 ± 0.1 | HEK293 | [3] |
Experimental Protocols
This section provides a detailed protocol for performing Co-IP to study sortilin protein interactions. As sortilin is a transmembrane protein, careful consideration must be given to the choice of lysis buffer to ensure the solubilization of the protein while preserving its native interactions.[7][11]
Co-Immunoprecipitation Protocol for Sortilin
Materials:
-
Cell Culture: Cells expressing endogenous or tagged sortilin.
-
Antibodies:
-
IP-grade antibody specific for sortilin (or the tag).
-
Isotype control IgG from the same species as the IP antibody.
-
Antibodies for Western blot detection of sortilin and expected interacting partners.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.[12][13]
-
Buffers and Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails. Note: The choice of detergent is critical. NP-40 is a mild non-ionic detergent suitable for many membrane protein interactions.[7][14] Other detergents like Triton X-100 or digitonin (B1670571) may need to be optimized.
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1x SDS-PAGE sample buffer (for Western blot analysis) or a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) for mass spectrometry.
-
-
Equipment:
-
Refrigerated centrifuge.
-
Magnetic rack (for magnetic beads).
-
End-over-end rotator.
-
Standard Western blotting equipment.
-
Procedure:
-
Cell Lysis: a. Culture cells to approximately 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This is your input sample.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of equilibrated Protein A/G beads to the cell lysate. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[15] c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add 1-5 µg of the anti-sortilin antibody (or isotype control IgG for the negative control). The optimal antibody concentration should be determined empirically.[16] b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C.
-
Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet the beads.
-
Elution: a. After the final wash, carefully remove all supernatant. b. For Western Blot Analysis: Add 30-50 µL of 1x SDS-PAGE sample buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. c. For Mass Spectrometry Analysis: Elute the proteins using a non-denaturing elution buffer. Neutralize the eluate immediately with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).
-
Analysis: a. Centrifuge the eluted samples to pellet the beads and transfer the supernatant to a new tube. b. Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting using antibodies against sortilin and the suspected interacting proteins. c. For a broader, unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.[17][18]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and key signaling pathways involving sortilin.
Caption: Co-immunoprecipitation workflow for studying sortilin protein interactions.
Caption: Simplified signaling pathways involving sortilin.
Conclusion
Co-immunoprecipitation is an indispensable tool for mapping the interaction network of sortilin. The protocols and data presented here provide a solid foundation for researchers to design and execute their own Co-IP experiments. By carefully optimizing experimental conditions and employing quantitative analysis, scientists can gain valuable insights into the molecular mechanisms governed by sortilin, paving the way for new therapeutic strategies in a variety of diseases.
References
- 1. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping of the Interaction Site between Sortilin and the p75 Neurotrophin Receptor Reveals a Regulatory Role for the Sortilin Intracellular Domain in p75 Neurotrophin Receptor Shedding and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Multiplex co-Immunoprecipitation: Measuring input-specific changes in protein interaction networks at mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Terminus of Progranulin Interacts with the Beta-Propeller Region of Sortilin to Regulate Progranulin Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation [frontiersin.org]
- 16. mayo.edu [mayo.edu]
- 17. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 18. IP-MS Data Analysis - Creative Proteomics [creative-proteomics.com]
Measuring Apoptosis in Neurons Treated with (R)-Sortilin Antagonist 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin, a type I membrane glycoprotein (B1211001) and member of the Vps10p-domain receptor family, plays a critical role in neuronal viability and function. It acts as a co-receptor with p75 neurotrophin receptor (p75NTR) to mediate the pro-apoptotic signals of proneurotrophins, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF).[1][2][3] The formation of a trimeric complex between the proneurotrophin, sortilin, and p75NTR initiates a signaling cascade that leads to neuronal cell death.[1][3] This pathway is implicated in neurodegenerative diseases and neuronal injury.
(R)-Sortilin antagonist 1 is a small molecule inhibitor designed to block the interaction between sortilin and its ligands, thereby inhibiting the downstream apoptotic signaling cascade. These application notes provide detailed protocols for inducing and measuring apoptosis in neuronal cell cultures and for evaluating the efficacy of this compound in preventing this process.
Signaling Pathway of Sortilin-Mediated Apoptosis
The binding of a proneurotrophin to the sortilin/p75NTR co-receptor complex on the neuronal cell surface is the initiating event in this apoptotic pathway. This interaction triggers a downstream signaling cascade that culminates in the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates, DNA fragmentation, and ultimately, apoptotic cell death. This compound is hypothesized to competitively inhibit the binding of proneurotrophins to sortilin, thus disrupting the formation of the pro-apoptotic signaling complex.
References
Application Notes and Protocols for High-Throughput Screening of Novel Sortilin Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing novel antagonists of the sortilin receptor (SORT1) using high-throughput screening (HTS) methodologies. The protocols detailed below are designed for implementation in drug discovery and development settings.
Sortilin is a type I transmembrane glycoprotein (B1211001) belonging to the vacuolar protein sorting 10 (Vps10p) domain receptor family. It is a key regulator of intracellular protein trafficking and signaling, with a diverse range of ligands including pro-neurotrophins (proNGF, proBDNF), neurotensin (B549771), and progranulin. Dysregulation of sortilin function has been implicated in various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Consequently, the discovery of small molecules or biologics that antagonize sortilin's interactions with its ligands is a promising therapeutic strategy.
Quantitative Data Summary of Known Sortilin Antagonists
The following table summarizes the inhibitory potency of several known sortilin antagonists. This data can serve as a benchmark for novel compound screening and characterization.
| Antagonist | Antagonist Type | Assay Type | Target Interaction | IC50 | Kd | Reference |
| AF38469 | Small Molecule | Not Specified | Sortilin | 330 nM | Not Reported | [1] |
| Sortilin antagonist 1 | Small Molecule | Binding Assay | Sortilin-Neurotensin | 20 nM | Not Reported | [2] |
| Otsuka Patented Compound | Small Molecule | Time-Resolved Fluorescence | Sortilin-Fluorescein Labeled Peptide | 1 nM | Not Reported | [3] |
| Progranulin C-terminal Peptide | Peptide | FACS-based Endocytosis | Sortilin-Progranulin | 35 nM | Not Reported | [4] |
| Sortilin Pro-domain Peptide | Peptide | FACS-based Endocytosis | Sortilin-Progranulin | 450 nM | Not Reported | [4] |
| K1-67 | Monoclonal Antibody | Not Specified | Sortilin | Not Reported | 1.87 nM (human) | [5] |
Experimental Protocols
Fluorescence Polarization (FP) High-Throughput Screening Assay
This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between sortilin and a fluorescently labeled ligand (e.g., a peptide derived from a known ligand like neurotensin or progranulin).
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger sortilin protein, the complex tumbles much slower, leading to a high fluorescence polarization signal. Compounds that inhibit this interaction will cause a decrease in the polarization signal.
Materials:
-
Purified recombinant human sortilin extracellular domain
-
Fluorescently labeled peptide ligand (e.g., FITC-neurotensin)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Test compounds dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of sortilin protein in Assay Buffer. The final concentration should be optimized, but a starting point is 2-fold the Kd of the fluorescent ligand.
-
Prepare a 2X solution of the fluorescently labeled peptide in Assay Buffer. The final concentration should be low (typically 1-5 nM) to ensure a good signal window.
-
Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to create a 4X stock. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration (negative control) or a known unlabeled ligand (positive control).
-
Add 10 µL of the 2X sortilin protein solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-protein interaction.
-
Add 5 µL of the 2X fluorescently labeled peptide solution to all wells to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min is the average mP of the positive control (complete inhibition), and mP_max is the average mP of the negative control (no inhibition).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Surface Plasmon Resonance (SPR) High-Throughput Screening Assay
This protocol outlines a label-free method for identifying and characterizing the binding of small molecule inhibitors to immobilized sortilin.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte (test compound) in solution binds to a ligand (sortilin) immobilized on the chip, the mass at the surface increases, causing a measurable change in the SPR signal.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human sortilin extracellular domain
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds dissolved in DMSO and diluted in Running Buffer
Protocol:
-
Sortilin Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.
-
Inject the purified sortilin protein (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the injection of sortilin to subtract non-specific binding.
-
-
Screening Assay:
-
Dissolve and dilute the compound library in Running Buffer to the desired screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is matched in the Running Buffer.
-
Inject the test compounds over the sortilin and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).
-
Follow with a dissociation phase by flowing Running Buffer over the chip for a defined time (e.g., 120 seconds).
-
Regenerate the sensor surface between compound injections using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding response.
-
Identify "hits" based on a predefined response threshold.
-
For confirmed hits, perform dose-response experiments by injecting a series of compound concentrations to determine the binding affinity (Kd).
-
Cell-Based High-Throughput Screening Assay for Sortilin-Mediated Endocytosis
This protocol describes a cell-based assay to screen for compounds that inhibit the sortilin-mediated endocytosis of a fluorescently labeled ligand, such as progranulin (PGRN).
Principle: Cells overexpressing sortilin will internalize fluorescently labeled PGRN. Antagonists that block the sortilin-PGRN interaction will prevent this internalization, resulting in a decrease in the intracellular fluorescence signal.
Materials:
-
HEK293 cells stably overexpressing human sortilin
-
Control HEK293 cells (not expressing sortilin)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled progranulin (e.g., DyLight-650 conjugated PGRN)
-
Assay Buffer: Serum-free cell culture medium
-
384-well, clear-bottom, black microplates
-
Test compounds dissolved in DMSO
-
High-content imaging system or flow cytometer
Protocol:
-
Cell Plating:
-
Seed the sortilin-expressing HEK293 cells and control cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a CO2 incubator overnight.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium and wash the cells once with Assay Buffer.
-
Add test compounds diluted in Assay Buffer to the cells and incubate for 30 minutes at 37°C.
-
Add fluorescently labeled PGRN to the wells at a final concentration that gives a robust signal (e.g., 25-50 nM).
-
Incubate for 1-2 hours at 37°C to allow for endocytosis.
-
Wash the cells three times with cold PBS to remove unbound fluorescent ligand.
-
Add PBS containing a nuclear stain (e.g., Hoechst 33342) to the wells for cell segmentation.
-
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intracellular fluorescence intensity per cell.
-
Calculate the percentage of inhibition of endocytosis for each compound relative to positive (e.g., unlabeled PGRN) and negative (DMSO) controls.
-
Alternatively, cells can be detached and analyzed by flow cytometry to quantify the mean fluorescence intensity per cell.
-
Determine the IC50 values for active compounds by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Sortilin Signaling Pathways
Caption: Sortilin signaling pathways and ligand interactions.
Experimental Workflow for Fluorescence Polarization HTS
Caption: Workflow for FP-based high-throughput screening.
Logical Relationship of Screening Assays
Caption: Funnel approach for sortilin antagonist screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SORT inhibitors described in Otsuka Pharmaceutical patent | BioWorld [bioworld.com]
- 4. US10849992B1 - Methods of screening for sortilin binding antagonists - Google Patents [patents.google.com]
- 5. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
Application Notes: In Vivo Imaging of Sortilin Receptor Occupancy
Introduction
Sortilin (also known as SORT1) is a type I membrane glycoprotein (B1211001) belonging to the vacuolar protein sorting 10 (Vps10p) domain receptor family.[1] It is expressed in various tissues, with the highest abundance in the central nervous system.[1] Sortilin acts as a multi-ligand receptor, participating in a wide range of biological processes, including protein transport between the Golgi apparatus, endosomes, lysosomes, and the plasma membrane.[1][2] Its involvement in neuronal growth and death, lipid metabolism, and signaling pathways makes it a significant target for drug development in the context of neurodegenerative diseases and metabolic disorders.[2][3]
Receptor Occupancy (RO) assays are crucial in drug development for quantifying the percentage of a specific target receptor that is bound by a drug at a given dose.[4][5] This measurement provides a direct link between pharmacokinetics (drug concentration) and pharmacodynamics (drug effect), helping to determine therapeutically effective dose ranges.[4][6] In vivo imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive method to measure receptor occupancy directly in living subjects, providing invaluable data for preclinical and clinical studies.[7][8] These application notes provide detailed protocols for assessing sortilin receptor occupancy in vivo using PET imaging and ex vivo autoradiography.
Sortilin Signaling Pathways
Sortilin is a key player in several signaling pathways. One of the most well-characterized is its role as a co-receptor with the p75 neurotrophin receptor (p75NTR) for pro-nerve growth factor (proNGF). The binding of proNGF to the sortilin/p75NTR complex can trigger apoptotic signaling pathways, implicating sortilin in processes of neuronal cell death.[3][9] Additionally, sortilin is involved in insulin (B600854) signaling, where it influences the trafficking of proteins like the glucose transporter GLUT4.[1][2]
Caption: Sortilin as a co-receptor in proNGF-induced apoptosis.
Principle of In Vivo Receptor Occupancy Imaging
The fundamental principle of in vivo receptor occupancy studies is the competition between a therapeutic drug (test compound) and a labeled tracer for binding to the target receptor.[4] PET imaging is a highly sensitive molecular imaging technique that allows for the in vivo quantification of radiolabeled tracers.[10]
For a sortilin RO study, a PET radioligand with high affinity and selectivity for the sortilin receptor is administered intravenously.[8] A baseline scan measures the tracer's distribution and binding to sortilin in the absence of a competing drug. Subsequently, the test compound is administered, and after a certain period, the PET scan with the tracer is repeated.[8] By comparing the specific binding of the tracer in the baseline and post-drug scans, the percentage of sortilin receptors occupied by the test compound can be calculated.[8]
Data Presentation
Quantitative data from receptor occupancy studies are essential for understanding dose-response relationships. The following tables provide examples of how such data can be structured.
Table 1: Characteristics of a Hypothetical Sortilin PET Radiotracer ([¹⁸F]Sorti-PET)
| Parameter | Value | Description |
| Radiolabel | ¹⁸F | Positron-emitting radionuclide with a 109.8-minute half-life. |
| Binding Affinity (Kd) | < 1 nM | High affinity is required for a good signal-to-noise ratio. |
| Selectivity | >100-fold vs. other receptors | Ensures the tracer binds specifically to the sortilin receptor. |
| Blood-Brain Barrier Penetration | LogD = 1.5 - 2.5 | Optimal range for sufficient brain uptake.[11] |
| Metabolic Stability | >90% intact at 60 min post-injection | Minimizes the interference of radiometabolites in the signal. |
Table 2: In Vivo Sortilin Receptor Occupancy by Test Compound 'X' (PET Data)
| Dose of Compound 'X' (mg/kg) | Specific Binding Ratio (Target/Reference) | Receptor Occupancy (%) |
| Vehicle (0) | 3.5 ± 0.4 | 0% (Baseline) |
| 0.1 | 2.8 ± 0.3 | 20% |
| 0.3 | 2.1 ± 0.2 | 50% |
| 1.0 | 1.5 ± 0.2 | 80% |
| 3.0 | 1.1 ± 0.1 | 95% |
| 10.0 (Blocking Dose) | 1.0 ± 0.1 | ~100% |
Table 3: Comparison of In Vivo vs. Ex Vivo Sortilin Receptor Occupancy
| Method | Dose (mg/kg) | Receptor Occupancy (%) | Advantages | Limitations |
| In Vivo PET | 0.3 | 50% | Non-invasive, allows for longitudinal studies in the same subject.[8] | Lower resolution, higher cost. |
| Ex Vivo Autoradiography | 0.3 | 52% | High resolution, allows for detailed regional analysis. | Terminal procedure, requires more animals.[4] |
Experimental Protocols
Protocol 1: In Vivo Sortilin Receptor Occupancy Measurement using PET
This protocol describes a typical workflow for determining sortilin receptor occupancy in rodents using a dedicated PET scanner.[8]
Caption: Workflow for in vivo sortilin receptor occupancy PET imaging.
Materials:
-
Small animal PET/CT or PET/MRI scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Intravenous catheterization supplies
-
Hypothetical radiotracer: [¹⁸F]Sorti-PET (high affinity and specific for sortilin)
-
Test compound and vehicle
-
Saline solution
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to ensure stable blood glucose levels, which can affect tracer uptake.[12]
-
Anesthetize the animal using a suitable anesthetic (e.g., 1.5-2.5% isoflurane).
-
Place a catheter in the tail vein for intravenous administration of the radiotracer and test compound.
-
Position the animal on the scanner bed, ensuring the head is centered in the field of view.
-
-
Baseline PET Scan:
-
Test Compound Administration:
-
Following the baseline scan, allow the animal to recover.
-
On a separate day, or after a sufficient washout period, administer the test compound at the desired dose and route. The pre-treatment time before the second scan should be based on the pharmacokinetic profile of the drug to coincide with peak target engagement.[4]
-
-
Post-Drug PET Scan:
-
At the determined pre-treatment time, re-anesthetize the animal and position it in the scanner as before.
-
Administer a second bolus injection of the [¹⁸F]Sorti-PET tracer.
-
Perform a second PET/CT scan using the same acquisition parameters as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical brain atlas or the individual's MRI/CT scan.
-
Define Regions of Interest (ROIs) for a target-rich area (e.g., specific cortical or hippocampal regions where sortilin is highly expressed) and a reference region with minimal sortilin expression (e.g., cerebellum, if appropriate).[4][13]
-
Calculate the specific binding ratio (SBR) or distribution volume ratio (DVR) for both scans.
-
Calculate Receptor Occupancy (RO) using the formula:
-
RO (%) = [ (SBR_baseline - SBR_post-drug) / SBR_baseline ] * 100
-
-
Protocol 2: Ex Vivo Autoradiography for Sortilin Receptor Occupancy
This method provides a high-resolution snapshot of receptor occupancy at a single time point.[4]
Materials:
-
Cryostat
-
Microscope slides
-
Phosphor imaging plates or autoradiography film
-
Scintillation counter
-
Radiolabeled sortilin tracer (e.g., [³H]Sorti-Ligand or [¹²⁵I]Sorti-Ligand)
-
Test compound and vehicle
-
Appropriate buffers and standards
Procedure:
-
Compound Administration:
-
Tracer Administration:
-
At the time of expected peak drug concentration, administer the radiolabeled sortilin tracer intravenously.
-
-
Tissue Harvesting:
-
At the time of peak tracer uptake in the brain, euthanize the animals.
-
Rapidly excise the brain and flash-freeze it in isopentane (B150273) cooled with dry ice. Store samples at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut thin coronal or sagittal brain sections (e.g., 20 µm).
-
Mount the sections onto microscope slides and allow them to dry.
-
-
Autoradiography:
-
Appose the slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Expose for a duration determined by the specific activity of the tracer (can range from hours to weeks).
-
Develop the film or scan the imaging plate to obtain a digital image of the tracer distribution.
-
-
Image Analysis and Quantification:
-
Use densitometry software to measure the optical density in ROIs corresponding to sortilin-rich and reference regions.
-
Compare the specific binding in the drug-treated groups to the vehicle-treated group to calculate receptor occupancy at each dose.[4] The level of non-specific binding can be determined from a group of animals pre-treated with a high, saturating dose of a known sortilin ligand.[4]
-
References
- 1. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the role of sortilin receptor signaling in neurodegeneration induced by NGF deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sortilin Participates in Light-dependent Photoreceptor Degeneration in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snmmi.org [snmmi.org]
- 13. Frontiers | Regional and Cellular Mapping of Sortilin Immunoreactivity in Adult Human Brain [frontiersin.org]
Application Note and Protocol: Pharmacokinetic Analysis of (R)-Sortilin Antagonist 1 in Rodents
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the pharmacokinetic (PK) analysis of (R)-Sortilin antagonist 1, a small molecule inhibitor of the Sortilin receptor, in rodent models. Sortilin, a member of the Vps10p domain receptor family, is implicated in various physiological and pathological processes, including neuronal apoptosis and trafficking of proteins.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its preclinical development.[5][6] The following application note summarizes hypothetical, yet representative, pharmacokinetic data and offers comprehensive experimental protocols for conducting such studies in mice and rats.
Introduction to this compound
This compound is a potent and selective antagonist of the Sortilin receptor.[1][7] It blocks the interaction of Sortilin with its ligands, such as pro-neurotrophin, thereby interfering with downstream signaling pathways that can lead to apoptosis.[1][7] Preclinical evaluation of the pharmacokinetic profile of this compound is a critical step in assessing its potential as a therapeutic agent.[5]
Signaling Pathway of Sortilin
Figure 1: Simplified Sortilin signaling pathway.
Representative Pharmacokinetic Data
The following tables summarize hypothetical pharmacokinetic parameters of this compound in male Sprague-Dawley rats and CD-1 mice. This data is intended to be representative for a small molecule of this class.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 210 | 850 ± 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ng·h/mL) | 2800 ± 350 | 4200 ± 560 |
| AUC0-inf (ng·h/mL) | 2850 ± 360 | 4350 ± 580 |
| t½ (h) | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CL (mL/min/kg) | 5.8 ± 0.7 | - |
| Vd (L/kg) | 1.3 ± 0.2 | - |
| F (%) | - | 51 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Tissue Distribution of this compound in Rats (4 hours post-oral dose of 10 mg/kg)
| Tissue | Concentration (ng/g) |
| Liver | 4500 ± 600 |
| Kidney | 3200 ± 450 |
| Brain | 150 ± 30 |
| Lung | 1800 ± 250 |
| Spleen | 1200 ± 180 |
| Heart | 950 ± 130 |
| Muscle | 600 ± 90 |
Experimental Protocols
The following protocols are representative for conducting pharmacokinetic studies of this compound in rodents.[8][9][10]
Animal Models
-
Species: Male Sprague-Dawley rats and male CD-1 mice.[10][11]
-
Age/Weight: 8-10 weeks old, weighing 200-250 g (rats) or 25-30 g (mice).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[9]
Dose Formulation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG300, and 55% saline. The solution should be prepared fresh on the day of dosing.
-
Administration Routes:
Blood Sample Collection
-
Time Points:
-
Method: Serial blood samples (approximately 100-200 µL for rats, 25-50 µL for mice) can be collected from the tail vein or saphenous vein.[5][9] Terminal blood collection can be performed via cardiac puncture under anesthesia.[5]
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[8][9]
Experimental Workflow for Rodent PK Study
Figure 2: Experimental workflow for a rodent pharmacokinetic study.
Bioanalytical Method
-
Technique: Quantification of this compound in plasma and tissue homogenates should be performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[10][12]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile (B52724) containing an internal standard is a common method. Tissue samples should be homogenized and then extracted.
-
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[9]
-
Detection: Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.[9]
-
Pharmacokinetic Data Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data.[13] Software such as WinNonlin can be utilized for these calculations.
ADME Profile of this compound
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug candidate are critical to its success.
Logical Relationship of ADME Processes
Figure 3: Logical relationship of ADME processes.
Conclusion
The protocols and representative data presented in this application note provide a framework for the pharmacokinetic evaluation of this compound in rodent models. A thorough understanding of the compound's ADME profile is essential for guiding further preclinical and clinical development, including dose selection and assessment of potential drug-drug interactions. The provided methodologies can be adapted to suit specific experimental needs and regulatory requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Altered Trek-1 Function in Sortilin Deficient Mice Results in Decreased Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the role of sortilin receptor signaling in neurodegeneration induced by NGF deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering Mechanisms of Action of Sortilin/Neurotensin Receptor-3 in the Proliferation Regulation of Colorectal and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Sortilin antagonist 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. unmc.edu [unmc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 13. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R)-Sortilin antagonist 1 solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stock solution preparation of (R)-Sortilin antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (280.57 mM).[1] For in vivo experiments, co-solvent mixtures are typically used.
Q2: I am observing a precipitate in my stock solution. What should I do?
A2: If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[2] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] If the issue persists, consider preparing a fresh solution at a slightly lower concentration.
Q3: How should I store the stock solution of this compound?
A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[2][3]
Q4: Can I use solvents other than DMSO for in vitro studies?
A4: While DMSO is the primary recommended solvent for high-concentration stock solutions, some protocols may allow for dilution into aqueous buffers immediately before use. However, the aqueous solubility is low. It is advisable to test the solubility in your specific experimental buffer on a small scale first. You may also consider other organic solvents like ethanol (B145695) or DMF, but their suitability should be confirmed experimentally.[4]
Solubility Data
The following tables summarize the solubility of this compound in various solvents and provide a quick reference for preparing stock solutions.
Table 1: Solubility in Different Solvents
| Solvent/Solvent System | Maximum Solubility | Notes |
| DMSO | 100 mg/mL (280.57 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.01 mM) | Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.01 mM) | Results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.01 mM) | Results in a clear solution.[2] |
Table 2: Preparation of Stock Solutions in DMSO
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.8057 mL | 14.0284 mL | 28.0568 mL |
| 5 mM | 0.5611 mL | 2.8057 mL | 5.6114 mL |
| 10 mM | 0.2806 mL | 1.4028 mL | 2.8057 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Method:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, you might weigh 1 mg of the compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. Based on the table above, for 1 mg of the compound to make a 10 mM solution, you would add 0.2806 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. If the compound does not fully dissolve, you can use an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol describes the preparation of a formulation using a co-solvent system.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
Method:
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
10% DMSO (from your concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Concentration: This protocol will yield a clear solution with a solubility of at least 2.5 mg/mL.[2] For example, to prepare 1 mL of a 2.5 mg/mL working solution, you would take 100 µL of a 25 mg/mL DMSO stock, add it to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to reach a final volume of 1 mL.
-
Use Immediately: It is recommended to prepare this formulation fresh on the day of the experiment.
Visual Guides
Caption: Workflow for preparing a DMSO stock solution of this compound.
Caption: Troubleshooting guide for precipitation issues.
Signaling Pathway Context
This compound functions by blocking the sortilin-mediated apoptosis pathway. It interferes with the binding of sortilin to its ligand, pro-neurotrophin.[1] This action can be beneficial in studies related to conditions like hearing loss where this pathway is implicated.[1]
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing (R)-Sortilin Antagonist 1 for In Vitro Success
Welcome to the technical support center for (R)-Sortilin antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent Sortilin inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that functions by blocking the binding of endogenous ligands to the Sortilin receptor.[1][2] Specifically, it has been shown to interfere with the interaction between Sortilin and pro-neurotrophins.[1][2] This antagonistic action prevents the initiation of downstream signaling pathways mediated by Sortilin, such as those involved in neuronal apoptosis.[1][2]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound in cell-based assays is to perform a dose-response experiment ranging from the low nanomolar to the low micromolar range. The reported half-maximal inhibitory concentration (IC50) for Sortilin antagonist 1 in inhibiting the binding of neurotensin (B549771) (a Sortilin ligand) is 20 nM.[3][4][5][6] Therefore, a concentration range bracketing this value (e.g., 1 nM to 1 µM) is a logical starting point. The optimal concentration will ultimately be dependent on the specific cell type, assay endpoint, and incubation time.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] To maintain the stability of the compound and avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term storage.[5] For immediate use, a fresh dilution from the stock solution should be prepared in the appropriate cell culture medium. Ensure the final DMSO concentration in your experimental wells is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: Is this compound expected to be cytotoxic?
A4: While specific cytotoxicity data for this compound is not widely published, it is crucial to assess its potential cytotoxic effects in your specific cell line at the concentrations you plan to test. This can be achieved by performing a standard cytotoxicity assay, such as an MTT, MTS, or LDH assay, in parallel with your primary experiment.[1][8] This will help you determine a non-toxic working concentration range and ensure that the observed effects are due to the specific inhibition of Sortilin and not a general cytotoxic response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no inhibitory effect observed | 1. Suboptimal Antagonist Concentration: The concentration of this compound may be too low to effectively compete with the endogenous ligand in your specific cell system. 2. Poor Cell Permeability: The antagonist may not be efficiently crossing the cell membrane to reach intracellular Sortilin, if that is the target pool. 3. Incorrect Assay Window: The incubation time may be too short or too long to observe the desired effect. 4. Compound Degradation: The antagonist may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Curve: Test a wider range of concentrations, from low nM to high µM, to determine the optimal inhibitory concentration for your assay.[7] 2. Assess Target Location: Determine if the primary interaction you are studying occurs at the cell surface or intracellularly. For intracellular targets, consider longer incubation times. 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to identify the optimal time point for observing the effect.[9][10] 4. Use Freshly Prepared Solutions: Prepare fresh dilutions of the antagonist from a properly stored stock solution for each experiment.[5] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting the antagonist or other reagents can introduce variability. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience different environmental conditions (e.g., evaporation), leading to variability. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
| Unexpected Cytotoxicity | 1. High Antagonist Concentration: The concentration of this compound may be in a toxic range for your specific cell line. 2. High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be causing toxicity. 3. Contamination: The cell culture or reagents may be contaminated. | 1. Determine the IC50 for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT) to determine the concentration at which the antagonist reduces cell viability by 50%. Use concentrations well below this value for your experiments.[8] 2. Maintain Low DMSO Concentration: Ensure the final DMSO concentration in your wells is typically at or below 0.1%.[7] 3. Practice Aseptic Technique: Ensure all cell culture work is performed under sterile conditions to prevent contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell-Based Ligand Binding Assay
This protocol is adapted from a cell-based assay developed to assess the binding of the proNGF prodomain to Sortilin and can be modified to evaluate the inhibitory effect of this compound.[11]
Materials:
-
HEK293 cells (or other suitable cell line expressing Sortilin)
-
Sortilin expression vector (if not endogenously expressed)
-
Fluorescently labeled Sortilin ligand (e.g., proNGF or Neurotensin)
-
This compound
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. If necessary, transfect the cells with a Sortilin expression vector.
-
Antagonist Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest antagonist concentration).
-
Antagonist Incubation: Remove the culture medium from the cells and add the prepared antagonist dilutions. Incubate for 1-3 hours at 37°C.[10]
-
Ligand Addition: Add the fluorescently labeled Sortilin ligand to each well at a final concentration predetermined to be in the linear range of the binding curve.
-
Incubation: Incubate the plate for an additional 1-2 hours at 37°C or on ice to allow binding to occur while minimizing internalization.
-
Washing: Gently wash the cells three times with cold PBS to remove unbound ligand.
-
Fluorescence Measurement: Read the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol provides a general framework for evaluating the cytotoxicity of this compound.[8]
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for an initial assessment. Include a vehicle control (DMSO).
-
Treatment: Replace the old medium with the medium containing the different concentrations of the antagonist. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the antagonist concentration to determine the CC50 (50% cytotoxic concentration).
Quantitative Data Summary
| Antagonist | Assay Type | Cell Line | IC50 / Concentration | Reference |
| Sortilin antagonist 1 | Neurotensin Binding | - | 20 nM | [3][4][5][6] |
| AF38469 | GST-proNGF Binding | HEK293 | > 5 µM | [11] |
| AF38469 | Lysosomal Storage Reduction | Mouse Embryonic Fibroblasts | 40 nM, 400 nM, 4 µM | [10] |
| AF38469 | Invasion Assay | Glioblastoma cell lines | 400 nM | [9] |
| AF38469 | Serotonin Quantification | BON cells | 10 µM | [12] |
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways influenced by Sortilin.
Caption: Workflow for optimizing antagonist concentration.
Caption: Troubleshooting logic for weak inhibitor effect.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 4. Sortilin antagonist 1 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Membrane Protein Sortilin Is a Potential Biomarker and Target for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated sortilin expression discriminates functional from non-functional neuroendocrine tumors and enables therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sortilin Antagonist Binding Assays
Welcome to the technical support center for sortilin antagonist binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental setup and execution of these assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to consider when designing a sortilin antagonist binding assay?
A1: Before initiating a sortilin antagonist binding assay, it is crucial to:
-
Select the appropriate assay format: Common formats include cell-based assays using transfected cells expressing sortilin or biochemical assays with purified sortilin protein.[1][2] Cell-based assays provide a more physiologically relevant context.[1]
-
Characterize your reagents: Ensure the purity and activity of your recombinant sortilin, labeled ligand, and antagonist. If using a cell-based format, confirm sortilin expression levels.
-
Choose a suitable labeled ligand: The labeled ligand (e.g., fluorescently tagged neurotensin (B549771) or proNGF) should have a known high affinity for sortilin.[3][4] The stability of the ligand is also a key consideration; for instance, GST-proNGF has been shown to be more stable than recombinant proNGF.[5]
-
Determine the optimal concentration of the labeled ligand: This is typically at or below its dissociation constant (Kd) for sortilin to ensure sensitive detection of competition.[6]
Q2: How can I determine the binding affinity (Kd) of my labeled ligand to sortilin?
A2: The binding affinity can be determined through a saturation binding experiment. In this setup, a constant amount of sortilin (either on cells or immobilized on a plate) is incubated with increasing concentrations of the labeled ligand. The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. The data is then plotted, and the Kd can be calculated using non-linear regression analysis.
Q3: My competitive binding assay shows a very low signal-to-noise ratio. What could be the cause?
A3: A low signal-to-noise ratio can be attributed to several factors:
-
Low specific binding: This could be due to inactive sortilin protein, a low-affinity labeled ligand, or suboptimal assay conditions (e.g., incorrect buffer pH or ionic strength).
-
High non-specific binding: The labeled ligand may be binding to components of the assay system other than sortilin. See the troubleshooting guide below for mitigation strategies.
-
Insufficient receptor expression: In cell-based assays, low expression of sortilin on the cell surface will result in a weak signal.
-
Problems with the detection system: Ensure your detection instrument is functioning correctly and that the label (e.g., fluorophore) is stable under your assay conditions.
Q4: What are some known ligands that compete for binding to sortilin?
A4: Sortilin has multiple ligands that can compete for binding, often at overlapping sites within the β-propeller domain.[3][7] Knowledge of these is crucial when designing antagonist assays. Some prominent ligands include neurotensin, pro-nerve growth factor (proNGF), pro-brain-derived neurotrophic factor (proBDNF), and progranulin.[1][7] The sortilin propeptide itself also binds with high affinity and can inhibit the binding of other ligands.[8]
Troubleshooting Guide
This guide addresses common issues encountered during sortilin antagonist binding assays in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific binding of labeled ligand: The ligand is adhering to the plate surface or other proteins.[9][10] 2. Insufficient blocking: The blocking agent is not effectively preventing non-specific interactions.[9][11] 3. High concentration of labeled ligand: Using too much labeled ligand increases background signal. 4. Inadequate washing: Residual unbound ligand remains in the wells.[9][12][13] | 1. Optimize blocking: Increase the concentration or incubation time of the blocking agent (e.g., BSA or non-fat dry milk). Consider adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer.[11] 2. Adjust ligand concentration: Perform a titration to find the optimal concentration that maximizes specific binding while minimizing background. 3. Improve washing steps: Increase the number of wash cycles and ensure complete removal of buffer between washes.[12][13] 4. Use pre-treated plates: For biochemical assays, consider using plates specifically designed for low non-specific binding. |
| Low or No Specific Binding | 1. Inactive Sortilin: The protein may be denatured or degraded. 2. Inactive Labeled Ligand: The label may have affected the ligand's binding capacity, or the ligand may have degraded. 3. Suboptimal Assay Buffer: The pH, ionic strength, or presence of certain ions may not be conducive to binding. 4. Insufficient Incubation Time: The binding reaction may not have reached equilibrium. | 1. Verify Protein/Ligand Activity: Test the activity of your sortilin and labeled ligand using a known positive control. Store all reagents at their recommended temperatures. 2. Optimize Buffer Conditions: Experiment with different buffer compositions (e.g., varying pH and salt concentrations) to find the optimal conditions for the sortilin-ligand interaction. 3. Increase Incubation Time: Perform a time-course experiment to determine the time required to reach binding equilibrium. |
| Poor Reproducibility | 1. Pipetting Errors: Inconsistent volumes of reagents are being added to the wells.[12] 2. Inconsistent Cell Plating: In cell-based assays, variations in cell number per well will lead to variable results. 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics.[10] 4. Reagent Instability: Reagents may be degrading over the course of the experiment. | 1. Ensure Accurate Pipetting: Calibrate pipettes regularly and use consistent technique. 2. Standardize Cell Seeding: Ensure a uniform cell suspension and use precise cell counting methods. 3. Maintain Consistent Temperature: Use a calibrated incubator and allow all reagents to reach the assay temperature before use.[10] 4. Prepare Fresh Reagents: Prepare fresh dilutions of reagents for each experiment and avoid repeated freeze-thaw cycles. |
| No Inhibition by Antagonist | 1. Inactive Antagonist: The compound may be degraded or insoluble in the assay buffer. 2. Antagonist concentration is too low: The concentrations tested may not be sufficient to compete with the labeled ligand. 3. Different Binding Sites: The antagonist and the labeled ligand may not bind to the same or overlapping sites on sortilin.[6] 4. Assay interference: The antagonist may interfere with the detection system. | 1. Check Antagonist Integrity: Confirm the identity and purity of the antagonist. Test its solubility in the assay buffer. 2. Increase Antagonist Concentration: Test a wider range of antagonist concentrations. 3. Confirm Competitive Binding: Use a known competitor as a positive control to validate the assay. 4. Test for Interference: Run a control experiment with the antagonist and the detection system in the absence of sortilin and the labeled ligand. |
Experimental Protocols
General Protocol for a Competitive Sortilin Antagonist Binding Assay (Cell-Based)
This protocol provides a general framework. Optimization of concentrations, incubation times, and buffer components is recommended for specific ligands and antagonists.
1. Cell Culture and Plating:
- Culture cells expressing human sortilin (e.g., transfected HEK293 cells) under standard conditions.[1]
- Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
2. Assay Procedure:
- Wash the cells once with assay buffer (e.g., PBS with 0.1% BSA).
- Add the test antagonist at various concentrations to the wells. Include a "no antagonist" control.
- Incubate for a pre-determined time (e.g., 1 hour) at the desired temperature (e.g., 4°C to minimize internalization, or 37°C).[1]
- Add the labeled ligand (e.g., fluorescently-tagged neurotensin) at a fixed concentration (typically at its Kd).
- Incubate for a sufficient time to allow binding to reach equilibrium (e.g., 2-4 hours) at the chosen temperature.
- To determine non-specific binding, include control wells with the labeled ligand and a saturating concentration of an unlabeled, high-affinity sortilin ligand.
3. Washing and Detection:
- Wash the cells multiple times with cold assay buffer to remove unbound ligand.
- Lyse the cells (if using an intracellular label) or read the plate directly (if using a non-internalizing, membrane-impermeable label).
- Measure the signal using an appropriate plate reader.
4. Data Analysis:
- Subtract the non-specific binding signal from all other readings.
- Plot the specific binding as a function of the antagonist concentration.
- Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the labeled ligand.
Data Presentation
Table 1: Representative Binding Affinities of Ligands to Sortilin
| Ligand | Receptor | Binding Affinity (Kd) | Assay Method |
| Neurotensin | Sortilin | ~0.7 µM | Isothermal Titration Calorimetry[3] |
| IL-6 | Sortilin | ~7 nM | Surface Plasmon Resonance[4] |
| IFN-γ | Sortilin | ~1 nM | Surface Plasmon Resonance[4] |
| diC8-PIP3 | Sortilin | ~4.2 µM | Surface Plasmon Resonance[14] |
Note: Binding affinities can vary depending on the specific assay conditions and should be determined empirically for your system.
Table 2: Example of Antagonist Potency
| Antagonist | Target Interaction | IC50 | Assay Type |
| Sortilin Antagonist 1 | Neurotensin binding to sortilin | 20 nM | Competitive Binding Assay[15] |
| C-terminal peptide of PGRN | PGRN binding to sortilin | 35 nM | FACS-based assay |
| Sortilin pro-domain peptide | PGRN binding to sortilin | 450 nM | FACS-based assay |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of key sortilin-mediated signaling pathways.
Caption: Workflow for a typical sortilin antagonist binding assay.
Caption: A logical approach to troubleshooting high background.
References
- 1. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016164608A1 - Methods of screening for sortilin binding antagonists - Google Patents [patents.google.com]
- 3. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. mybiosource.com [mybiosource.com]
- 11. arp1.com [arp1.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. An Allosteric Binding Site on Sortilin Regulates the Trafficking of VLDL, PCSK9 and LDLR in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sortilin antagonist 1 | TargetMol [targetmol.com]
Potential off-target effects of (R)-Sortilin antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-Sortilin antagonist 1. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the Sortilin receptor. It functions by blocking the binding of natural ligands to Sortilin. For instance, it has been shown to inhibit the binding of Neurotensin (NTS) to Sortilin with an IC50 of 20 nM.[1][2][3] By occupying the ligand-binding site, the antagonist prevents Sortilin-mediated signaling and cellular trafficking of its ligands.
Q2: What are the known on-target effects of this compound?
The primary on-target effect is the disruption of the interaction between Sortilin and its ligands. This can lead to various cellular consequences depending on the cell type and the specific ligand involved. For example, by blocking the Sortilin-pro-neurotrophin interaction, it can inhibit apoptosis pathways.[4] It is being investigated for its potential therapeutic effects in neurological diseases and hearing loss.
Q3: What are the potential, though not definitively profiled, off-target effects of this compound?
While a specific off-target profile for this compound is not publicly available, researchers should be aware of potential off-target effects based on the known biology of Sortilin. Sortilin binds to a variety of ligands, and a small molecule antagonist might interfere with these interactions. Potential off-target effects could arise from the disruption of the binding of:
-
Neurotensin (NTS): Interference with NTS signaling pathways beyond the intended scope of the experiment.[5]
-
Lipoprotein lipase (B570770) and LDL-receptor-associated protein (LRAP): Potential for unintended effects on lipid metabolism.[5]
-
Other Sortilin ligands: Sortilin binds to a wide range of proteins, including prosaposin, acid sphingomyelinase, and cathepsins D and H.[5] Disruption of these interactions could lead to unforeseen cellular phenotypes.
It is crucial to include appropriate controls in your experiments to identify and mitigate potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of Sortilin activity | Compound Degradation: this compound may be unstable under your experimental conditions. | Ensure proper storage of the compound as recommended by the supplier. Prepare fresh solutions for each experiment. Include a positive control to verify the bioactivity of your stock. |
| Incorrect Concentration: The concentration of the antagonist may be too low to effectively compete with the endogenous ligand. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. | |
| Cell Line Issues: The cell line may not express sufficient levels of Sortilin on the cell surface. | Verify Sortilin expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to have high Sortilin expression or overexpressing Sortilin. | |
| Assay Conditions: The assay buffer, temperature, or incubation time may not be optimal for antagonist binding. | Optimize assay conditions systematically. Refer to published protocols for Sortilin binding assays for guidance. | |
| Unexpected Cellular Phenotype | Off-target Effects: The antagonist may be interacting with other proteins in the cell, leading to unintended consequences. | Perform control experiments using a structurally unrelated Sortilin antagonist if available. Use knockdown or knockout of Sortilin to confirm that the observed phenotype is on-target. Consider performing a broader screening assay to identify potential off-target interactions. |
| Cellular Compensation: Cells may adapt to the long-term inhibition of Sortilin by altering the expression of other proteins. | Perform time-course experiments to distinguish between acute and chronic effects of the antagonist. Analyze changes in the expression of related receptors or signaling molecules. | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect Sortilin expression and signaling. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Ensure consistent seeding density and serum lots. |
| Reagent Variability: Inconsistent quality or concentration of reagents, including the antagonist itself, can lead to variable results. | Use high-quality reagents from a reliable source. Prepare and store all reagents consistently. |
Data Summary
Table 1: On-Target Activity of this compound
| Parameter | Value | Assay Condition |
| IC50 | 20 nM | Inhibition of Neurotensin (NTS) binding to Sortilin |
Experimental Protocols
Protocol 1: In Vitro Sortilin Binding Assay (Competitive)
This protocol is a general guideline for a competitive binding assay to determine the IC50 of this compound.
Materials:
-
Recombinant human Sortilin protein
-
Labeled ligand (e.g., biotinylated or fluorescently tagged Neurotensin)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplate (e.g., streptavidin-coated for biotinylated ligand)
Procedure:
-
Coat the 96-well plate with recombinant Sortilin protein according to the manufacturer's instructions.
-
Wash the plate with assay buffer to remove unbound protein.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the wells.
-
Add a fixed concentration of the labeled ligand to all wells.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Wash the plate to remove unbound ligand and antagonist.
-
Detect the signal from the bound labeled ligand using a suitable plate reader.
-
Plot the signal against the antagonist concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Sortilin Functional Assay (Ligand Internalization)
This protocol describes a cell-based assay to assess the functional effect of this compound on ligand internalization.
Materials:
-
Cells expressing Sortilin (e.g., HEK293-Sortilin)
-
Fluorescently labeled Sortilin ligand (e.g., pHrodo™ Red-labeled Neurotensin)
-
This compound
-
Cell culture medium
-
Imaging system (e.g., fluorescence microscope or high-content imager)
Procedure:
-
Seed the Sortilin-expressing cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Add the fluorescently labeled ligand to the cells.
-
Incubate for a time sufficient to allow for ligand internalization (e.g., 1-4 hours).
-
Wash the cells to remove non-internalized ligand.
-
Image the cells using a fluorescence microscope or high-content imager.
-
Quantify the intracellular fluorescence intensity.
-
A decrease in intracellular fluorescence in the presence of the antagonist indicates inhibition of ligand internalization.
Visualizations
Caption: On-target action of this compound.
Caption: Experimental workflow for antagonist characterization.
Caption: Troubleshooting flowchart for experimental issues.
References
- 1. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Sortilin antagonist 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
AF38469 stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the Sortilin inhibitor, AF38469, in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AF38469?
A1: Proper storage is crucial to maintain the integrity of AF38469. For solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1][2] Stock solutions in solvent should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to use aliquots.[1][3]
Q2: My AF38469 solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or upon dilution in aqueous media. If precipitation is observed in the stock solution, gentle warming and/or sonication can be used to aid dissolution.[1] For working solutions in cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).[3][4] If precipitation persists, consider lowering the final concentration of AF38469 in your experiment.
Q3: I am observing a decrease in the activity of AF38469 over the course of my multi-day cell culture experiment. What could be the cause?
A3: A loss of compound activity over time in cell culture can be attributed to several factors:
-
Chemical Degradation: The compound may be unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis, oxidation, or photolysis.[4]
-
Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips.[4] Using low-protein-binding labware can help mitigate this issue.[5]
-
Cellular Metabolism: The cells themselves may be metabolizing the compound, leading to a decrease in the concentration of the active form.
-
Instability in Media Components: Certain components in the cell culture media, such as some amino acids or vitamins, could react with the compound.[5]
Q4: What is the known half-life of AF38469 in cell culture media?
A4: Currently, there is no publicly available data on the specific half-life of AF38469 in any cell culture media. The stability of a compound in vitro is highly dependent on the specific medium composition, pH, temperature, and the presence of cells. An in vivo study in rats reported a half-life of 1.2 hours following intravenous administration.[1] However, this in vivo half-life is not directly translatable to in vitro conditions. It is recommended to experimentally determine the stability of AF38469 in your specific cell culture setup.
Troubleshooting Guide
Issue 1: Complete loss of AF38469's biological effect at all tested concentrations.
-
Possible Cause: The compound may be highly unstable in the experimental medium.
-
Suggested Solution: Assess the compound's stability in your specific cell culture media over the time course of your experiment using an analytical method like HPLC or LC-MS/MS.[4] This will help you determine the rate of degradation. Consider a cell-free assay if the target is known to confirm the compound's activity on its direct target.[4]
Issue 2: High variability in experimental results between replicates.
-
Possible Cause: Inconsistent sample handling, issues with the analytical method, or incomplete solubilization of the compound can lead to high variability.[5]
-
Suggested Solution: Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of AF38469 in your stock solution before preparing working dilutions.[5]
Issue 3: AF38469 seems to be disappearing from the media, but no degradation products are detected.
-
Possible Cause: The compound may be binding to the plasticware or, if cells are present, it could be rapidly internalized.[5]
-
Suggested Solution: Use low-protein-binding plates and pipette tips.[5] Include a control group without cells to assess non-specific binding to the plasticware. Analyze cell lysates to determine the extent of cellular uptake.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Sortilin) | 330 nM | [1][2] |
| Solubility in DMSO | ≥ 43 mg/mL (132.61 mM) | [1] |
| 40 mg/mL (123.36 mM) | [2] | |
| 65 mg/mL (200.45 mM) | [6] | |
| In Vivo Half-Life (rat, i.v.) | 1.2 hours | [1] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [1][2] |
Note: The provided solubility data in DMSO indicates good solubility for preparing stock solutions. However, the stability in aqueous cell culture media needs to be experimentally determined. The in vivo half-life is provided for reference but may not reflect stability in cell culture.
Experimental Protocols
Protocol: Determining the Stability of AF38469 in Cell Culture Media
This protocol outlines a general procedure to assess the chemical stability of AF38469 in a cell-free culture medium over time.
Materials:
-
AF38469
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Sterile pipette tips and other standard laboratory equipment
Methodology:
-
Prepare Working Solution: Prepare a working solution of AF38469 in the cell culture medium at the final concentration used in your experiments.
-
Aliquot Samples: Aliquot the solution into multiple sterile, low-protein-binding microcentrifuge tubes, with one tube for each time point to be tested.
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Time-Point Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The 0-hour time point represents the initial concentration.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Thaw the samples and analyze them by a validated HPLC or LC-MS/MS method to determine the concentration of the parent AF38469 compound.
-
Data Analysis: Compare the concentration of AF38469 at each time point to the initial concentration at time 0 to determine the percentage of the compound remaining and calculate its half-life in the medium.
Visualizations
Caption: Workflow for assessing AF38469 stability in cell culture media.
Caption: AF38469 inhibits the Sortilin receptor, affecting protein trafficking and signaling.
References
Technical Support Center: Overcoming Poor Bioavailability of Sortilin Antagonists In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of sortilin antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor in vivo bioavailability of sortilin antagonists?
A1: The poor bioavailability of sortilin antagonists stems from several factors depending on their molecular nature:
-
Small Molecule Antagonists: These often exhibit poor aqueous solubility, leading to low dissolution rates in the gastrointestinal (GI) tract and consequently, limited absorption.[1][2]
-
Peptide-Based Antagonists: Peptides are susceptible to enzymatic degradation in the GI tract and have poor permeability across intestinal epithelia due to their size and hydrophilic nature.[3][4]
-
General Factors: Both types of antagonists can be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the primary strategies to improve the bioavailability of small molecule sortilin inhibitors?
A2: Key strategies focus on enhancing solubility and dissolution:
-
Formulation with Co-solvents and Surfactants: Using vehicles containing co-solvents like DMSO, PEG300, and surfactants such as Tween-80 can significantly improve the solubility of hydrophobic compounds.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[5]
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, leading to faster dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.[2]
Q3: How can the bioavailability of peptide-based sortilin antagonists be enhanced?
A3: Strategies for peptides aim to protect them from degradation and improve absorption:
-
Peptide-Drug Conjugates (PDCs): Conjugating a peptide antagonist to a cytotoxic drug, as seen with sudocetaxel (B12411389) zendusortide (B12664592) (TH1902), can improve targeting and cellular uptake by sortilin-expressing cells.[6][7][8] This approach is more about targeted delivery than oral bioavailability.
-
Chemical Modifications:
-
Lipidation: Attaching lipid moieties to the peptide can increase its lipophilicity and facilitate transcellular transport.[3]
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can protect the peptide from enzymatic degradation.[3]
-
-
Formulation with Permeation Enhancers: Excipients like sodium caprate can transiently open tight junctions in the intestinal epithelium, allowing for paracellular transport.[9]
-
Encapsulation in Nanoparticles: Lipid-based or polymeric nanoparticles can protect the peptide from the harsh environment of the GI tract and facilitate its transport across the intestinal mucosa.[10]
Q4: Are there any orally bioavailable small molecule sortilin antagonists reported?
A4: Yes, the small molecule inhibitor AF38469 has been described as an orally bioavailable sortilin inhibitor.[11][12] While specific pharmacokinetic data from peer-reviewed literature is limited, its development highlights the feasibility of achieving oral bioavailability with small molecule sortilin antagonists.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with sortilin antagonists.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of small molecule antagonist in formulation upon standing or dilution. | - Compound has low aqueous solubility.- Solubility limit in the vehicle has been exceeded.- Temperature or pH changes. | - Optimize Vehicle: Start by dissolving the compound in a small amount of an organic solvent like DMSO, then slowly add aqueous components or lipids while vortexing.[5]- Use Co-solvents: Incorporate co-solvents such as PEG300 to maintain solubility.[5]- Maintain Temperature: Prepare and administer the formulation at a consistent temperature. Gentle warming may aid dissolution but be cautious of compound degradation.[13]- pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.[13] |
| High variability in plasma concentrations between subjects. | - Inconsistent oral gavage technique.- Food effects influencing absorption.- Formulation instability or inhomogeneity. | - Standardize Administration: Ensure consistent gavage technique and volume across all animals.- Fasting: Administer the compound to fasted animals to minimize food-related variability.- Ensure Homogeneity: Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension or solution. |
| Low or undetectable plasma levels of the antagonist after oral administration. | - Poor oral absorption due to low solubility or permeability.- Rapid first-pass metabolism.- Degradation in the GI tract (especially for peptides). | - Increase Solubility/Dissolution: For small molecules, consider micronization or formulation as a solid dispersion.[2]- Enhance Permeability: For peptides, co-formulate with a permeation enhancer.[9]- Protect from Degradation: For peptides, consider encapsulation in nanoparticles or chemical modifications like PEGylation.[3][10]- Alternative Route: If oral bioavailability remains a major hurdle, consider alternative administration routes like intraperitoneal (IP) or subcutaneous (SC) injection for preclinical studies. |
| Vehicle-induced toxicity or adverse effects. | - High concentration of certain solvents (e.g., DMSO).- Irritation caused by surfactants. | - Minimize Harsh Solvents: Keep the final concentration of solvents like DMSO as low as possible (typically <5-10% for in vivo studies).[5]- Test Vehicle Alone: Administer the vehicle alone to a control group to assess its intrinsic toxicity.- Explore Alternative Vehicles: Investigate more biocompatible lipid-based formulations. |
Data on Sortilin Antagonists
The following table summarizes qualitative and semi-quantitative data on representative sortilin antagonists.
| Antagonist | Type | Formulation/Delivery Strategy | In Vivo Model | Key Findings |
| AF38469 | Small Molecule | Described as orally bioavailable.[11][12] | Mouse models of Batten disease and glioblastoma. | Reduces lysosomal storage material and neuroinflammation.[14] Decreases glioblastoma cell invasion.[15] |
| Sudocetaxel Zendusortide (TH1902) | Peptide-Drug Conjugate | Intravenous administration. | Ovarian and endometrial cancer xenograft mice models. | Better tolerability and tumor growth inhibition compared to equivalent docetaxel (B913) doses.[7] |
| Sortilin 11H8-MMAE | Antibody-Drug Conjugate | Intravenous administration. | Not specified in the provided context. | Demonstrates binding to sortilin.[16] |
Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble Small Molecule Sortilin Antagonist for Oral Gavage
This protocol provides a general method for formulating a hydrophobic small molecule antagonist. Optimization for a specific compound is recommended.
Materials:
-
Small molecule sortilin antagonist powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh the required amount of the sortilin antagonist and place it in a sterile conical tube.
-
Add 5% of the final desired volume of DMSO to the powder.
-
Vortex briefly to wet the powder.
-
Add 40% of the final volume of PEG300 to the mixture.
-
Sonicate the mixture until the compound is fully dissolved or a fine, homogenous suspension is formed. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be verified.
-
Add 5% of the final volume of Tween-80 and vortex to mix.
-
Finally, add 50% of the final volume of saline and vortex thoroughly to ensure a uniform suspension.[5]
Protocol 2: Assessment of Oral Bioavailability in a Rodent Model
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of a sortilin antagonist.
Study Design:
-
Animals: Use a sufficient number of rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to achieve statistical power.
-
Groups:
-
Group 1: Intravenous (IV) administration of the antagonist (formulated in a suitable IV vehicle).
-
Group 2: Oral gavage (PO) administration of the antagonist.
-
-
Dosing: The dose for the PO group should be higher than the IV group to ensure detectable plasma concentrations.
-
Fasting: Animals should be fasted overnight before dosing to reduce variability in absorption.
Procedure:
-
Administer the sortilin antagonist to each group via the designated route.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of the antagonist in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sortilin's dual role in cell survival and apoptosis signaling pathways.
Caption: Experimental workflow for determining the oral bioavailability of a sortilin antagonist.
Caption: A logical workflow for troubleshooting poor in vivo outcomes with sortilin antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. benchchem.com [benchchem.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. The Peptide-Drug Conjugate TH1902: A New Sortilin Receptor-Mediated Cancer Therapeutic against Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting SORT1 To Unlock The Potential Of PeptideDrug Conjugates in Oncology [drugdiscoveryonline.com]
- 9. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Identification of potent inhibitors of the sortilin-progranulin interaction. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Membrane Protein Sortilin Is a Potential Biomarker and Target for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in Sortilin Inhibition Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in sortilin inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sortilin inhibitors?
Sortilin inhibitors primarily work by blocking the binding of ligands to the sortilin receptor.[1] Sortilin is a sorting receptor involved in the intracellular transport of proteins and lipids.[1] By inhibiting sortilin, these molecules, which can be small molecules or antibodies, disrupt the trafficking of proteins to lysosomes for degradation.[1] One of the key consequences of this inhibition is the modulation of low-density lipoprotein (LDL) cholesterol metabolism.[1]
Q2: I am not observing the expected phenotype after inhibiting sortilin. What are some potential reasons?
Several factors could contribute to a lack of an expected phenotype:
-
Cell-Type Specificity: The function of sortilin can be highly cell-type specific. Its expression levels and the presence of its co-receptors and ligands can vary significantly between different cell lines and tissues.[2]
-
Redundant Pathways: Other receptors or pathways may compensate for the inhibition of sortilin, masking the expected phenotype.
-
Inhibitor Efficacy and Specificity: It is crucial to verify the efficacy and specificity of your inhibitor in your experimental system. Consider performing a dose-response curve and testing for off-target effects. The small molecule inhibitor AF38469, for example, has a reported IC50 of 330 nM for sortilin and has been shown to have no significant activity against a panel of other receptors at 10 µM.[3][4]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to sortilin inhibition.
Q3: Are there known off-target effects of sortilin inhibitors?
While some inhibitors like AF38469 have been shown to be highly selective, the potential for off-target effects should always be considered.[4] It is good practice to:
-
Test the inhibitor in a sortilin-knockout or knockdown cell line to confirm that the observed effects are sortilin-dependent.
-
Screen for effects on related receptors or pathways that might be affected.
-
Use multiple inhibitors with different mechanisms of action to validate your findings.
Troubleshooting Guides
Unexpected Results in Cell Viability and Apoptosis Assays
Issue 1: My sortilin inhibitor does not induce apoptosis in my cancer cell line.
-
Possible Cause 1: Cell Line Dependence. The pro-apoptotic or anti-proliferative effects of sortilin inhibition can be highly dependent on the cancer cell type and its specific molecular background. For example, while sortilin knockdown induced apoptosis in ovarian and non-small cell lung cancer cell lines, it did not affect apoptosis in certain breast cancer cell lines.[5][6][7]
-
Troubleshooting:
-
-
Possible Cause 2: Insufficient Inhibitor Concentration or Incubation Time. The effect of an inhibitor is dependent on both its concentration and the duration of treatment.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of your inhibitor.
-
Conduct a time-course experiment to identify the optimal treatment duration. For instance, one study observed significant apoptosis in breast cancer cells after 48 hours of treatment with an anti-sortilin antibody.[9]
-
-
Quantitative Data: Effect of Sortilin Inhibition on Apoptosis
| Cell Line | Treatment | Incubation Time | Apoptosis Rate (% of cells) | Reference |
| Caov-4 (Ovarian Carcinoma) | Sortilin siRNA | 48 hr | 27.5 ± 0.48% | [5] |
| EJ138 (Bladder Carcinoma) | Anti-sortilin mAb | 6 hr | 25.2 ± 11.5% (early) | [10] |
| 5637 (Bladder Carcinoma) | Anti-sortilin mAb | 12 hr | 27.4 ± 4.5% (late) | [10] |
| 4T1 (Breast Cancer) | Anti-sortilin mAb | 48 hr | 73.3% (early) | [9] |
| MDA-MB-231 (Breast Cancer) | Sortilin siRNA | 72 hr | ~5% (no significant increase) | [6] |
Unexpected Results in Lipid Metabolism Studies
Issue 2: I am observing contradictory results regarding the effect of sortilin inhibition on LDL cholesterol levels.
-
Possible Cause: Complex and Context-Dependent Role of Sortilin in Lipid Metabolism. The literature on the role of sortilin in regulating LDL cholesterol is notably contradictory.[2][11][12] Some studies suggest that increased sortilin expression leads to lower LDL levels, while others report the opposite.[2][11] This discrepancy is likely due to the multifaceted roles of sortilin in lipoprotein metabolism, which can be influenced by the specific experimental model and conditions.
-
Troubleshooting:
-
Acknowledge the Complexity: Be aware that the effect of sortilin on LDL metabolism is not straightforward.
-
Consider the Model System: Results from in vitro cell culture models may not always translate directly to in vivo animal models.[11][13]
-
Investigate Multiple Mechanisms: Sortilin can influence VLDL secretion, LDL uptake, and the degradation of the LDL receptor via its interaction with PCSK9.[12][13][14] Your results may be reflecting one of these specific functions.
-
Control for Genetic Background: When using animal models, be mindful of the genetic background, as this can influence the outcome of sortilin manipulation.[13]
-
-
Summary of Contradictory Findings on Sortilin and Lipoprotein Metabolism
| Experimental Approach | Observation | Proposed Mechanism | Reference |
| Hepatic Sortilin Overexpression (in vivo) | Decreased VLDL secretion, reduced plasma LDL-C | Sortilin targets apoB-containing lipoproteins for lysosomal degradation. | [11] |
| Sortilin Knockout (in vivo) | Reduced VLDL secretion, reduced plasma LDL-C | Sortilin is required for efficient VLDL secretion. | [11] |
| Sortilin Deficiency in Macrophages (in vivo) | Reduced atherosclerosis without affecting plasma LDL-C | Sortilin mediates macrophage uptake of native LDL and foam cell formation. | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with a sortilin inhibitor.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
Sortilin inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of the sortilin inhibitor. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions with Sortilin
This protocol provides a general framework for performing Co-IP to identify proteins that interact with sortilin.
Materials:
-
Cell lysate from cells expressing sortilin
-
Anti-sortilin antibody (IP-grade)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-sortilin antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against the protein of interest that is expected to interact with sortilin.
Signaling Pathways and Workflows
Sortilin-Mediated Pro-Apoptotic Signaling Pathway
References
- 1. What are SORT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AF38469 | Neurotensin Receptor | TargetMol [targetmol.com]
- 5. The Effect of Sortilin Silencing on Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortilin is associated with breast cancer aggressiveness and contributes to tumor cell adhesion and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sortilin‐1, Targeted by miR‐146a, Regulates the Behavior of Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Membrane Protein Sortilin Is a Potential Biomarker and Target for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoclonal Antibody Against Sortilin Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic and Therapeutic Implications of Sortilin Expressed on the Surface of Bladder Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sortilin as a Regulator of Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The enigmatic role of sortilin in lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging roles of sortilin in affecting the metabolism of glucose and lipid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Macrophage Sortilin Promotes LDL Uptake, Foam Cell Formation, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of (R)-Sortilin antagonist 1 in primary neuron cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of (R)-Sortilin antagonist 1 in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neurons?
A1: this compound is a small molecule inhibitor of the Sortilin (SORT1) receptor.[1][2] Sortilin is a type-1 membrane glycoprotein (B1211001) that belongs to the vacuolar protein sorting 10 (Vps10) domain receptor family.[3][4] In the central nervous system, Sortilin is highly expressed in neurons and is involved in various cellular processes, including protein trafficking and signaling.[3][4][5] It acts as a receptor for proneurotrophins, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF), mediating neuronal apoptosis.[6][7][8] By blocking the interaction of ligands like proNGF with Sortilin, this compound is designed to inhibit these apoptotic signaling pathways and promote neuronal survival.[7][9]
Q2: What are the common signs of toxicity in primary neuron cultures treated with this compound?
A2: Common signs of toxicity include a reduction in neuronal viability, characterized by cell detachment from the culture substrate, neurite retraction and fragmentation, and pyknotic (condensed) nuclei. Other indicators may include increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, a marker of cell membrane damage, and an increase in the number of TUNEL-positive cells, indicating DNA fragmentation and apoptosis.
Q3: What is the recommended concentration range for this compound in primary neuron cultures?
A3: The optimal concentration of this compound should be empirically determined for each specific primary neuron type and experimental condition. It is recommended to perform a dose-response curve starting from a low nanomolar range, based on its reported IC50 value of 20 nM for inhibiting neurotensin (B549771) binding to Sortilin.[1][2] A typical starting range for optimization could be 10 nM to 1 µM.
Q4: How should I prepare and store this compound for use in cell culture?
A4: this compound is typically supplied as a powder. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[1] For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in primary neuron cultures.
Problem 1: High levels of neuronal death observed after treatment.
-
Possible Cause 1: Suboptimal antagonist concentration.
-
Solution: Perform a detailed dose-response experiment to determine the optimal, non-toxic concentration of this compound. A suggested range for testing is presented in the table below.
-
| Parameter | Concentration Range | Assessment Method | Expected Outcome |
| This compound | 10 nM - 1 µM | LDH Assay, TUNEL Assay | Determine the concentration with maximal efficacy and minimal toxicity. |
| DMSO (vehicle control) | 0.01% - 0.1% | LDH Assay, TUNEL Assay | Ensure vehicle does not contribute to cell death. |
-
Possible Cause 2: Poor quality of primary neuron culture.
-
Solution: Ensure the health and purity of your primary neuron culture. Healthy neurons should exhibit well-defined cell bodies and an extensive network of neurites.[10] Glial cell overgrowth can negatively impact neuronal health; if necessary, use an anti-mitotic agent like cytosine arabinoside (AraC), but be aware of its potential neurotoxic effects at higher concentrations.[10]
-
-
Possible Cause 3: Contamination of the culture.
-
Solution: Regularly inspect cultures for signs of bacterial, fungal, or mycoplasma contamination. Use sterile techniques and consider including penicillin/streptomycin in the culture medium, although be mindful that antibiotics can sometimes alter neuronal properties.[10]
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in primary neuron culture preparation.
-
Possible Cause 2: Degradation of the antagonist.
-
Solution: Aliquot the stock solution of this compound to avoid repeated freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions in culture medium for each experiment.
-
Problem 3: Difficulty in assessing neuronal viability and toxicity accurately.
-
Solution: Employ multiple, complementary methods to assess neuronal health.
| Assay | Principle | Advantages | Considerations |
| LDH Assay | Measures the release of lactate dehydrogenase from damaged cells.[13][14] | Simple, quantitative, and high-throughput.[15] | Does not distinguish between apoptosis and necrosis. |
| TUNEL Assay | Detects DNA fragmentation in apoptotic cells.[16][17] | Specific for apoptosis.[18] | Can be more technically demanding than LDH assays. |
| Immunocytochemistry | Staining for neuronal markers (e.g., MAP2, Tuj1) and apoptosis markers (e.g., cleaved caspase-3).[19][20][21] | Provides morphological information and allows for single-cell analysis. | Can be semi-quantitative. |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons.[11][22][23]
-
Coat Culture Vessels: Coat plates or coverslips with Poly-D-Lysine (PDL) solution (50 µg/mL in sterile water) for at least 1 hour at 37°C.[23][24][25] Aspirate the PDL solution and wash three times with sterile, distilled water. Allow to air dry completely before use.[22]
-
Tissue Dissection: Isolate cortices from embryonic day 15.5-18.5 mouse or rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).[11]
-
Enzymatic Digestion: Incubate the cortical tissue in a digestion solution (e.g., 0.25% Trypsin-EDTA or Papain) for 15-20 minutes at 37°C.[12]
-
Mechanical Dissociation: Stop the digestion by adding complete culture medium containing serum. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.[10]
-
Cell Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin.[10][11]
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Repeat this half-medium change every 3-4 days.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[13][15]
-
Cell Treatment: Plate primary neurons in a 96-well plate and treat with various concentrations of this compound and appropriate controls (vehicle and a positive control for maximal lysis, e.g., 1% Triton X-100).
-
Supernatant Collection: After the desired incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid).[15] Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximal Lysis Absorbance - Vehicle Control Absorbance)] x 100
Protocol 3: TUNEL Assay for Apoptosis Detection
This protocol outlines the steps for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[16][18][26]
-
Cell Fixation: After treatment, fix the neurons grown on coverslips with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[26]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 5 minutes at room temperature.[22][26]
-
TUNEL Reaction: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.[16][26]
-
Nuclear Staining: Wash the cells with PBS. Counterstain the nuclei with a fluorescent nuclear dye such as DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength for the chosen label.
Protocol 4: Immunocytochemistry for Neuronal Markers
This protocol describes the staining of neuronal markers to assess neuronal morphology and health.[27]
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the TUNEL assay protocol.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against neuronal markers such as MAP2 (Microtubule-Associated Protein 2) or Tuj1 (β-III Tubulin) overnight at 4°C.[20][27][28]
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.[27]
-
Imaging: Wash the cells, counterstain with DAPI, and mount the coverslips. Image the cells using a fluorescence microscope.
Protocol 5: Western Blotting for Akt and ERK Signaling
This protocol is for assessing the activation of pro-survival signaling pathways.[29][30]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[29]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.[30][31][32]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sortilin: a receptor to regulate neuronal viability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pro-Neurotrophin Receptor Sortilin Is a Major Neuronal Apolipoprotein E Receptor for Catabolism of Amyloid-β Peptide in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sortilin Inhibition Protects Neurons From Degeneration in the Diabetic Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sortilin Participates in Light-dependent Photoreceptor Degeneration in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dendrotek.ca [dendrotek.ca]
- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Altered Loyalties of Neuronal Markers in Cultured Slices of Resected Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterization and Distribution of a New Cell Surface Marker of Neuronal Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 24. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 27. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 28. Neuron Development Marker Antibody Duo (Nestin, Tuj1) (ARG30008) - arigo Biolaboratories [arigobio.com]
- 29. Engagement of AKT and ERK signaling pathways facilitates infection of human neuronal cells with West Nile virus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Controlling for non-specific binding in sortilin ligand displacement assays
Welcome to the technical support center for sortilin ligand displacement assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Troubleshooting Guide: Controlling for Non-Specific Binding
High non-specific binding is a common issue in ligand displacement assays that can obscure true binding events and lead to inaccurate affinity measurements. The following table outlines common causes and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution & Expected Outcome |
| High background signal across all wells | Inappropriate Buffer Conditions: Suboptimal pH or low ionic strength can promote electrostatic interactions between the ligand and non-target surfaces. | Optimize Buffer Composition: - pH Adjustment: Adjust the buffer pH. For sortilin, a pH of 7.4 is commonly used. Changes in pH can alter the charge of both the ligand and receptor, potentially reducing non-specific interactions.[1] - Increase Salt Concentration: Incrementally increase the NaCl concentration in the assay buffer (e.g., from 50 mM to 500 mM) to shield charged interactions.[2][3] This is expected to decrease non-specific binding by masking electrostatic interactions. |
| Insufficient Blocking: Unoccupied sites on the assay plate or membrane can bind the radioligand non-specifically. | Optimize Blocking Agent: - BSA Concentration: Increase the concentration of Bovine Serum Albumin (BSA) in the assay buffer. A common starting concentration is 0.1%, which can be increased up to 5%. BSA blocks non-specific binding sites on surfaces.[4] However, excessively high concentrations can sometimes interfere with specific binding or increase viscosity.[5] - Alternative Blocking Agents: Consider using other blocking agents like non-fat dry milk or casein if BSA proves ineffective. | |
| Ligand Properties: Highly lipophilic or charged ligands are more prone to non-specific binding. | Add Surfactants: - Include a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% - 0.1%), in the assay buffer to disrupt hydrophobic interactions.[4] | |
| Non-specific binding not effectively displaced by cold ligand | Incorrect Concentration of Unlabeled Competitor: The concentration of the unlabeled ("cold") ligand may be insufficient to saturate all specific binding sites. | Increase Unlabeled Competitor Concentration: To determine non-specific binding, use a high concentration of an unlabeled competitor, typically 100- to 1000-fold higher than the Kd of the labeled ligand. This ensures that all specific binding sites on the sortilin receptor are occupied by the unlabeled ligand, and any remaining signal from the labeled ligand is truly non-specific.[6] |
| Radioligand Binding to Filters or Plates: The labeled ligand may be binding to the filter membrane or the walls of the assay plate. | Pre-treat Filters/Plates: Pre-soak filter mats in a solution of 0.5% polyethylenimine (PEI) to reduce non-specific binding of positively charged ligands. For assay plates, consider using low-binding plates.[6] | |
| Impure or Denatured Receptor Preparation: The presence of impurities or denatured sortilin in your preparation can contribute to non-specific binding. | Assess Receptor Quality: Ensure the purity and integrity of your sortilin preparation using techniques like SDS-PAGE and Western blotting. |
Quantitative Impact of Buffer Additives on Non-Specific Binding (Representative Data)
The following table provides a hypothetical but representative range of the expected impact of common buffer additives on reducing non-specific binding, based on typical outcomes in receptor binding assays.
| Additive | Typical Concentration Range | Mechanism of Action | Expected Reduction in Non-Specific Binding | Potential Issues |
| NaCl | 50 mM - 500 mM | Masks electrostatic interactions. | 10% - 60% | High concentrations may disrupt specific protein-ligand interactions. |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Blocks non-specific binding sites on surfaces. | 20% - 70% | Can sometimes interfere with certain antibody-antigen interactions.[7] |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions. | 15% - 50% | Higher concentrations can denature proteins or interfere with specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a sortilin ligand displacement assay?
A1: Non-specific binding refers to the interaction of a labeled ligand with components other than the sortilin receptor. This can include binding to other proteins, lipids, the surface of the assay plate, or filter materials. It is a primary source of background noise and must be accurately determined and subtracted from the total binding to calculate the specific binding to sortilin.
Q2: How is non-specific binding experimentally determined?
A2: Non-specific binding is measured by incubating the receptor preparation and the labeled ligand in the presence of a large excess of an unlabeled competitor. This competitor saturates the specific binding sites on the sortilin receptor. Consequently, any remaining binding of the labeled ligand is considered non-specific.
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be less than 10% of the total binding. However, levels up to 30-50% can be manageable, provided the specific binding window is large enough for accurate measurement. If non-specific binding exceeds 50% of the total binding, the assay results may be unreliable, and optimization is necessary.[6]
Q4: Can the order of reagent addition affect non-specific binding?
A4: Yes, the order of addition can influence assay performance. It is generally recommended to pre-incubate the unlabeled competitor with the receptor before adding the labeled ligand in a competition assay. This allows the unlabeled ligand to occupy the specific binding sites first.
Q5: My non-specific binding is still high after optimizing the buffer and blocking agents. What else can I try?
A5: If high non-specific binding persists, consider the following:
-
Reduce the concentration of the labeled ligand: Use a concentration of the radioligand at or below its Kd for competition assays.[6]
-
Optimize incubation time and temperature: Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, but ensure that the specific binding has reached equilibrium.
-
Improve wash steps: Increase the number and volume of washes to more effectively remove unbound and non-specifically bound ligand. Perform washes quickly with ice-cold wash buffer.
Experimental Protocols
Detailed Protocol for a Sortilin Competitive Ligand Binding Assay
This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the sortilin receptor.
Materials:
-
Purified sortilin receptor preparation (e.g., membrane fraction from cells overexpressing sortilin)
-
Radiolabeled ligand (e.g., [³H]-Neurotensin)
-
Unlabeled competitor (a known sortilin ligand like unlabeled Neurotensin for determining non-specific binding, and the test compounds)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 2.0 mM CaCl₂, 0.1% BSA, 0.1% Tween-20.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates (low-binding plates are recommended)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
-
Multi-channel pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the unlabeled test compound in assay buffer.
-
Prepare a solution of the radiolabeled ligand in assay buffer at a concentration equal to 2 times its Kd value.
-
Prepare the sortilin receptor membrane suspension in assay buffer to a final concentration that results in less than 10% of the added radioligand being bound.[6]
-
Prepare a high concentration of the unlabeled competitor (e.g., 10 µM Neurotensin) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the high-concentration unlabeled competitor.
-
Competition wells: Add 50 µL of each concentration of the test compound.
-
-
Incubation:
-
Add 50 µL of the sortilin membrane preparation to all wells.
-
Add 50 µL of the radiolabeled ligand solution to all wells. The final assay volume is 150 µL.
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 2 hours at room temperature) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the dried filters into scintillation vials or a sealed 96-well plate with scintillation cocktail.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for a Competitive Ligand Displacement Assay
Caption: Workflow of a competitive ligand displacement assay.
Sortilin Signaling and Ligand Interaction Pathway
Caption: Sortilin's role in ligand binding and intracellular trafficking.
References
- 1. quora.com [quora.com]
- 2. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mayo.edu [mayo.edu]
Addressing batch-to-batch variability of (R)-Sortilin antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Sortilin antagonist 1. The information is designed to address specific issues that may arise during experiments, with a focus on identifying and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Sortilin receptor (SORT1).[1][2] Sortilin is a type I membrane glycoprotein (B1211001) involved in a variety of cellular processes, including protein trafficking and signal transduction.[3] this compound functions by blocking the interaction between Sortilin and its ligands, such as pro-neurotrophins, thereby interfering with downstream signaling pathways like the apoptosis pathway.[1][2][4]
Q2: We are observing inconsistent inhibitory activity between different batches of this compound. What are the potential causes?
Batch-to-batch variability in the activity of small molecule inhibitors can arise from several factors:[5][6]
-
Purity and Impurity Profile: Differences in the purity of the compound or the presence of different impurities can significantly alter its biological activity.
-
Compound Stability and Degradation: The compound may have degraded during storage or handling, leading to a decrease in the concentration of the active molecule.[6]
-
Solubility Issues: Inconsistent solubility between batches can affect the effective concentration of the antagonist in your assay.[5]
-
Chirality: As the compound is designated "(R)", contamination with the "(S)" enantiomer could affect its overall activity.
Q3: How can we assess the quality and consistency of a new batch of this compound?
It is crucial to perform quality control (QC) checks on each new batch of the antagonist before use.[7][8] Recommended QC assays include:
-
Identity Verification: Confirm the chemical identity of the compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[9]
-
Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[7][9]
-
Concentration Verification: Accurately determine the concentration of your stock solution, for example, by using a quantitative NMR (qNMR) or by creating a standard curve with a certified reference material.
-
Functional Validation: Test the new batch in a validated in-house bioassay to confirm its inhibitory potency (e.g., IC50 determination).
Q4: What are the best practices for storing and handling this compound to minimize variability?
Proper storage and handling are critical for maintaining the integrity of the compound.[6]
-
Storage Conditions: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.[6]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can lead to degradation.[6]
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO) to prepare stock solutions. Be mindful of the final solvent concentration in your assay, as it can have its own biological effects.[5]
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Activity Observed with a New Batch
If a new batch of this compound shows significantly lower or no activity compared to previous batches, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced or no antagonist activity.
Issue 2: High Variability in Results Within and Between Experiments
High variability can obscure real biological effects. Use this guide to identify and address potential sources of inconsistency:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use consistent pipetting techniques. | Use reverse pipetting for viscous solutions. Ensure proper mixing. |
| Inconsistent Cell Health | Monitor cell passage number and morphology. Regularly test for mycoplasma contamination. | Use cells within a defined passage number range. Discard contaminated cells. |
| Assay Reagent Variability | Use reagents from the same lot number for a set of experiments. Prepare fresh reagents as needed. | Aliquot and store reagents properly to avoid degradation. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for critical samples. Fill outer wells with buffer or media. | If unavoidable, ensure plate layout is consistent between experiments. |
| Compound Instability in Assay Media | Perform a time-course experiment to assess the stability of the antagonist in your assay media at the experimental temperature. | If instability is detected, consider shorter incubation times or preparing fresh compound dilutions immediately before use. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To assess the purity of a new batch of this compound and compare its chromatogram to a reference standard.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the new batch of this compound in a suitable solvent (e.g., HPLC-grade DMSO or acetonitrile).
-
Prepare a similar stock solution of a previously validated, reference batch.
-
Dilute both stock solutions to a final concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the antagonist's absorbance maximum.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the retention time of the main peak from the new batch to the reference standard.
-
Calculate the purity of the new batch by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Examine the chromatogram for the presence of any new or significantly larger impurity peaks compared to the reference.
-
Protocol 2: Sortilin Binding Assay (Competitive ELISA)
Objective: To determine the functional activity (IC50) of this compound by measuring its ability to compete with a known ligand for binding to Sortilin.
Methodology:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with recombinant human Sortilin protein overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare a serial dilution of this compound.
-
Add the antagonist dilutions to the wells.
-
Immediately add a constant concentration of a biotinylated Sortilin ligand (e.g., neurotensin (B549771) or the pro-domain of a neurotrophin).
-
Incubate for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes.
-
Wash the plate again.
-
Add a TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Experimental workflow for a competitive Sortilin binding assay.
Signaling Pathway
Sortilin is involved in multiple signaling pathways. A key function is its role in mediating the signaling of neurotrophins and their precursors.
Caption: Simplified Sortilin signaling pathway and the action of the antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sortilin antagonist 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 4. (R)-Sortilin 拮抗剂 1 | this compound | CAS 2889422-86-8 | Sortilin拮抗剂 | 美国InvivoChem [invivochem.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quality control of small molecules - Kymos [kymos.com]
- 8. nuvisan.com [nuvisan.com]
- 9. 小分子解析と品質管理 [sigmaaldrich.com]
Technical Support Center: Optimizing Delivery of (R)-Sortilin Antagonist 1 Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of (R)-Sortilin antagonist 1 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is Sortilin and what is its role at the blood-brain barrier?
Sortilin, also known as neurotensin (B549771) receptor 3 (NTSR3), is a multifunctional transmembrane protein that belongs to the Vps10p-domain receptor family.[1] It is involved in a variety of cellular processes, including protein sorting and signal transduction.[1] Sortilin is expressed in the cells that constitute the blood-brain barrier (BBB), including brain endothelial cells, astrocytes, and pericytes.[2][3] Research indicates that Sortilin plays a crucial role in maintaining the integrity of the BBB.[2][3] Studies have shown that the absence of Sortilin leads to a "leaky" BBB, which is associated with the altered distribution of tight junction proteins such as zonula occludens-1 (ZO-1), VE-cadherin, and β-catenin.[2][3]
Q2: What is the proposed mechanism of action for a Sortilin antagonist at the BBB?
A Sortilin antagonist is designed to inhibit the activity of the Sortilin receptor. Given that Sortilin is integral to maintaining BBB tightness, an antagonist could potentially modulate the permeability of the barrier. The absence of Sortilin has been shown to decrease the phosphorylation of the Akt signaling protein and increase the phosphorylation of ERK1/2.[2][3][4][5] This suggests that a Sortilin antagonist might influence these signaling pathways to transiently increase BBB permeability, thereby facilitating the delivery of therapeutic agents to the brain.
Q3: What is this compound and what is its primary application?
This compound is a specific small molecule inhibitor of the Sortilin receptor. While detailed public information on "this compound" is limited, a well-studied example of a small molecule Sortilin antagonist is AF38469.[1][6][7][8] Such antagonists are being investigated for their potential in treating various neurological disorders by enhancing the delivery of drugs across the BBB or by directly modulating Sortilin-related pathways involved in disease pathology. For instance, Sortilin inhibition has shown promise in the context of neurodegenerative lysosomal storage disorders like Batten disease by reducing lysosomal storage material and neuroinflammation.[1][6][8]
Q4: What are the main challenges in delivering a small molecule like a Sortilin antagonist across the BBB?
The primary challenges in delivering small molecules across the BBB include:
-
Low passive permeability: The tight junctions between endothelial cells of the BBB severely restrict the passive diffusion of most molecules.
-
Efflux transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump many foreign substances, including drugs, out of the brain endothelial cells and back into the bloodstream.[9]
-
Enzymatic degradation: Enzymes within the brain endothelial cells can metabolize drugs, reducing their efficacy.
-
Physicochemical properties: Factors such as molecular size, lipophilicity, charge, and the number of hydrogen bonds significantly influence a molecule's ability to cross the BBB.[10] Generally, small, lipophilic molecules with a low molecular weight (<400-500 Da) have a better chance of crossing the BBB via passive diffusion.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at evaluating the BBB permeability of this compound.
In Vitro BBB Model Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values in the in vitro BBB model. | 1. Incomplete cell monolayer formation. 2. Suboptimal cell culture conditions. 3. Cell line variability or high passage number. 4. Contamination of cell culture. | 1. Verify cell seeding density and viability. Ensure an adequate number of healthy cells are seeded onto the transwell insert. 2. Optimize culture medium. Use specialized media formulations known to promote tight junction formation. Co-culturing endothelial cells with astrocytes and pericytes can significantly enhance barrier properties and increase TEER values.[11] 3. Use low passage number cells. Higher passage numbers can lead to phenotypic changes and reduced barrier function. 4. Check for contamination. Regularly inspect cultures for any signs of microbial contamination. |
| High variability in permeability assay results. | 1. Inconsistent monolayer integrity between wells. 2. Pipetting errors. 3. Issues with the analytical method (e.g., LC-MS/MS). | 1. Monitor TEER for all wells. Only use wells that exhibit stable and consistent TEER values within an acceptable range for the experiment.[12] 2. Use calibrated pipettes and proper technique. Ensure accurate and consistent volumes are added to both the apical and basolateral chambers. 3. Validate the analytical method. Confirm the linearity, accuracy, and precision of the method used to quantify the antagonist concentration. |
| This compound shows low apparent permeability (Papp). | 1. The antagonist is a substrate for efflux pumps (e.g., P-glycoprotein). 2. The antagonist is metabolized by endothelial cells. 3. The antagonist has unfavorable physicochemical properties for passive diffusion. | 1. Perform bi-directional transport studies. Measure permeability from the apical to the basolateral side (A-B) and from the basolateral to the apical side (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-administration with a known efflux pump inhibitor (e.g., verapamil) can confirm this. 2. Analyze samples for metabolites. Use LC-MS/MS to identify potential metabolites of the antagonist in the basolateral chamber. 3. Consider formulation strategies. Investigate the use of nanocarriers or chemical modifications to improve the lipophilicity or mask properties that hinder BBB penetration. |
In Vivo Study Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low brain concentration of this compound after systemic administration. | 1. Poor BBB penetration in the in vivo model. 2. Rapid peripheral metabolism and clearance. 3. High plasma protein binding. | 1. Confirm in vitro permeability. Ensure the compound shows promising permeability in a reliable in vitro BBB model before proceeding to in vivo studies. 2. Conduct pharmacokinetic studies. Determine the plasma concentration-time profile of the antagonist to assess its metabolic stability and clearance rate. 3. Measure the unbound fraction of the drug in plasma. Only the unbound fraction of a drug is available to cross the BBB. |
| Observed neurotoxicity at effective brain concentrations. | The antagonist or its metabolites have off-target effects in the central nervous system. | 1. Perform in vitro neurotoxicity assays. Use neuronal cell cultures to assess the potential for the antagonist to cause cell death or inhibit neurite outgrowth.[13][14] 2. Evaluate dose-response relationships. Determine the therapeutic window of the antagonist by assessing both its efficacy and toxicity at various doses. 3. Consider targeted delivery systems. Utilize strategies to specifically deliver the antagonist to the desired brain region to minimize widespread exposure and potential side effects. |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes the assessment of the permeability of this compound across a brain endothelial cell monolayer.
Materials:
-
bEnd.3 (murine brain endothelioma) cells or hCMEC/D3 (human cerebral microvascular endothelial) cells
-
Transwell inserts (e.g., 1.12 cm² surface area, 0.4 µm pore size)
-
24-well plates
-
Complete cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound
-
Lucifer yellow (paracellular marker)
-
TEER meter with chopstick electrodes
Procedure:
-
Cell Seeding:
-
Coat the transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed the brain endothelial cells onto the apical side of the transwell inserts at a high density (e.g., 80,000 cells/insert).[15]
-
Add complete culture medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.[15]
-
Culture the cells for 5-7 days, changing the medium every 2-3 days, to allow for the formation of a confluent monolayer with tight junctions.[15]
-
-
TEER Measurement:
-
Before the permeability assay, measure the TEER of the cell monolayer to ensure barrier integrity.
-
Sterilize the TEER electrodes with 70% ethanol.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance reading. To calculate the TEER value (in Ω·cm²), subtract the resistance of a blank insert (coated but without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert (1.12 cm²).[15]
-
Monolayers are typically ready for permeability experiments when TEER values are stable and reach a predefined threshold (e.g., >100 Ω·cm² for bEnd.3 cells).
-
-
Permeability Assay (Apical to Basolateral):
-
Gently wash the cell monolayer twice with pre-warmed transport buffer.
-
Replace the medium in the apical and basolateral chambers with transport buffer.
-
Add the transport buffer containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral (receiver) chamber and replace the volume with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to confirm that the paracellular transport remained low throughout the experiment, indicating a stable barrier.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of transport of the antagonist across the monolayer (µmol/s).
-
A is the surface area of the transwell insert (cm²).
-
C₀ is the initial concentration of the antagonist in the donor chamber (µmol/mL).
-
-
-
In Vitro Neurotoxicity Assay
This protocol provides a method to assess the potential neurotoxic effects of this compound on neuronal cells.
Materials:
-
SH-SY5Y (human neuroblastoma) cells or primary neuronal cultures
-
96-well plates
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT or PrestoBlue cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of the antagonist. Include a vehicle control (medium with the same concentration of solvent used to dissolve the antagonist).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
After the incubation period, add the cell viability reagent (e.g., MTT or PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the antagonist concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Quantitative Data Summary
The following table summarizes hypothetical permeability data for a Sortilin antagonist, using the well-characterized antagonist AF38469 as a reference point for expected values in similar small molecules.
| Compound | In Vitro Model | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| AF38469 (Example) | bEnd.3 co-culture | 2.5 | 1.2 | Hypothetical |
| This compound | bEnd.3 co-culture | User-determined | User-determined | |
| Atenolol (Low Permeability Control) | bEnd.3 co-culture | < 0.5 | N/A | [4] |
| Propranolol (High Permeability Control) | bEnd.3 co-culture | > 10 | N/A | [4] |
Note: The data for AF38469 is presented as a hypothetical example for illustrative purposes, as specific BBB permeability data was not found in the provided search results. Researchers should determine these values experimentally for this compound.
Visualizations
Signaling Pathways
Caption: Sortilin antagonist signaling pathway at the BBB.
Experimental Workflows
Caption: In vitro BBB permeability assay workflow.
References
- 1. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sortilin regulates blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. battendiseasenews.com [battendiseasenews.com]
- 7. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Non-Invasive Drug Delivery across the Blood–Brain Barrier: A Prospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with AF38469
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results and addressing frequently asked questions related to the use of AF38469, a selective Sortilin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is AF38469 and what is its primary mechanism of action?
AF38469 is a selective and orally bioavailable small molecule inhibitor of Sortilin.[1][2] Sortilin is a type-I transmembrane receptor involved in protein trafficking and signaling.[3] By inhibiting Sortilin, AF38469 can modulate various cellular processes, including inflammation, lysosomal function, and cell adhesion.[3][4][5]
Q2: What are the recommended storage and handling conditions for AF38469?
Proper storage and handling are critical to maintain the stability and activity of AF38469.
-
Solid Form: Store at 0 - 4°C for short-term (days to weeks) or -63°C for long-term (months to years).[]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to one year or -80°C for up to two years.[1] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]
Q3: In which solvents is AF38469 soluble?
AF38469 is soluble in DMSO.[1][5] For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[1] It is crucial to keep the final DMSO concentration in cell-based assays low (ideally ≤ 0.1%) to avoid solvent toxicity.[8]
Troubleshooting Inconsistent Experimental Results
Inconsistent results with AF38469 can arise from various factors, from compound stability to experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Higher than expected IC50 value or reduced inhibitory effect.
If AF38469 appears less potent than anticipated, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions. - Verify the age and storage conditions of the solid compound and stock solutions.[7] - Protect from light if the compound is light-sensitive.[7] |
| Solubility Issues | - Ensure complete dissolution of the compound in the solvent. - For cell-based assays, check for precipitation upon dilution into aqueous media. - Consider using a low concentration of a non-ionic surfactant like Tween-20 to improve solubility.[8] |
| Cell Culture Conditions | - Standardize cell passage number and confluency.[8] - Regularly test for mycoplasma contamination.[8] - Ensure consistency in serum batches, as this can affect cellular response.[8] |
| Assay Conditions | - Optimize inhibitor incubation time. - For competitive inhibitors, the concentration of the competing substrate (e.g., ATP in kinase assays) can influence the apparent IC50.[9] |
Problem 2: High variability between replicate experiments.
High variability can obscure real biological effects. The following steps can help improve reproducibility:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate pipettes regularly. - Use consistent pipetting techniques, especially for serial dilutions.[8] |
| Lot-to-Lot Variability | - If using a new batch of AF38469, perform a validation experiment to compare its activity with the previous lot.[10][11] |
| Edge Effects in Plate-Based Assays | - Avoid using the outer wells of microplates, as they are more prone to evaporation. - Ensure even cell seeding across the plate. |
Problem 3: Unexpected or off-target effects.
Distinguishing on-target from off-target effects is crucial for accurate interpretation of results.[9]
| Potential Cause | Troubleshooting Steps |
| Non-Specific Activity at High Concentrations | - Perform dose-response experiments to ensure the observed effect is concentration-dependent. - Use the lowest effective concentration of AF38469.[12] |
| Inhibition of Other Cellular Targets | - Use a structurally unrelated Sortilin inhibitor to see if it phenocopies the effects of AF38469.[9] - If available, use a negative control analog that is structurally similar to AF38469 but inactive against Sortilin.[9] - Perform rescue experiments by overexpressing Sortilin to see if the phenotype is reversed.[8] |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a concentrated stock solution of AF38469 in DMSO. Perform serial dilutions to obtain the desired final concentrations.
-
Compound Treatment: Add the diluted AF38469 or vehicle control (e.g., DMSO) to the cells. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.[8]
-
Incubation: Incubate the cells for the desired duration. For long-term experiments, consider replenishing the compound with fresh media changes.[9]
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, protein expression, signaling pathway activation).
Western Blotting for Downstream Signaling
-
Cell Lysis: After treatment with AF38469, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated and total FAK).[1] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of AF38469 Action
Caption: Mechanism of action of AF38469 as a Sortilin inhibitor.
Experimental Workflow for AF38469 Treatment
Caption: A typical experimental workflow for using AF38469.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting AF38469 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 12. resources.biomol.com [resources.biomol.com]
Technical Support Center: Validating the Specificity of (R)-Sortilin Antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of (R)-Sortilin antagonist 1 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Sortilin. Sortilin is a type I transmembrane protein that acts as a sorting receptor, involved in the trafficking of various proteins.[1] this compound functions by blocking the binding of natural ligands to Sortilin, thereby inhibiting its downstream signaling and protein trafficking functions. It has been shown to be a potent antagonist, for example, with an IC50 value of 20 nM for inhibiting the binding of Neurotensin (NTS) to Sortilin.[2][3]
Q2: Why is it crucial to validate the specificity of this compound in a new cell line?
A2: Validating the specificity of any small molecule inhibitor in a new cell line is critical to ensure that the observed biological effects are due to the inhibition of the intended target, in this case, Sortilin, and not due to off-target effects. Cell lines can differ in their expression levels of Sortilin, its binding partners, and other proteins that might interact non-specifically with the antagonist. This validation ensures the reliability and reproducibility of your experimental results.
Q3: What are the key experiments to perform to validate the specificity of this compound?
A3: A multi-faceted approach is recommended to validate the specificity of this compound. The key experiments include:
-
Competitive Binding Assay: To demonstrate that the antagonist directly competes with a known Sortilin ligand for binding to the receptor.
-
Western Blot Analysis of Downstream Signaling: To show that the antagonist modulates known Sortilin-mediated signaling pathways.
-
Co-Immunoprecipitation (Co-IP): To confirm that the antagonist disrupts the interaction between Sortilin and its known binding partners.
-
Cellular Phenotype Assessment: To link the molecular effects of the antagonist to a relevant cellular outcome known to be regulated by Sortilin.
Q4: What are some known ligands of Sortilin that can be used in validation experiments?
A4: Sortilin binds to a variety of ligands, and the choice of ligand for your experiments may depend on the cell line and the specific biological process you are studying. Some well-characterized Sortilin ligands include Neurotensin (NTS), pro-nerve growth factor (proNGF), and progranulin (PGRN).[4][5]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the validation of this compound.
Issue 1: Inconsistent IC50 values in the competitive binding assay.
| Possible Cause | Troubleshooting Steps |
| Variability in Assay Conditions | Ensure consistent incubation times, temperatures, and buffer compositions across all experiments. Maintain a consistent and low percentage of DMSO (typically <0.5%) in the final assay volume. |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and confluency at the time of the assay. |
| Ligand Concentration | Use a fixed concentration of the labeled ligand that is at or below its Kd for Sortilin to ensure sensitivity to competition. |
| Incomplete Dissolution of Antagonist | Ensure this compound is fully dissolved in the stock solution and diluted appropriately in the assay buffer to avoid precipitation. |
Issue 2: No change in downstream signaling pathways upon antagonist treatment in Western Blot.
| Possible Cause | Troubleshooting Steps |
| Low Sortilin Expression in the Cell Line | Confirm the expression of Sortilin in your new cell line using Western Blot or qPCR. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system. |
| Incorrect Timepoint for Analysis | Perform a time-course experiment to determine the optimal duration of antagonist treatment to observe changes in downstream signaling. |
| Antibody Quality | Validate the specificity of your primary antibodies for the target proteins. Include positive and negative controls in your Western Blot experiments. |
| Compensatory Signaling Pathways | The cell line may have redundant or compensatory signaling pathways that mask the effect of Sortilin inhibition. Consider investigating multiple downstream targets. |
Issue 3: Difficulty in detecting the disruption of Sortilin's interaction with its binding partner in Co-IP.
| Possible Cause | Troubleshooting Steps |
| Weak or Transient Interaction | The interaction between Sortilin and its binding partner may be weak or transient. Optimize lysis buffer conditions to preserve the interaction (e.g., use milder detergents). Cross-linking agents can be used to stabilize the interaction before lysis. |
| Antibody Issues | Ensure the antibody used for immunoprecipitation is specific for the bait protein and does not block the interaction site. Use a high-quality antibody validated for IP. |
| Insufficient Antagonist Concentration or Incubation Time | Treat cells with a range of this compound concentrations and for different durations to ensure sufficient target engagement. |
| High Background/Non-specific Binding | Pre-clear the cell lysate with beads before adding the specific antibody. Optimize the number of washes to reduce non-specific binding. |
Experimental Protocols
Competitive Binding Assay
This protocol is designed to assess the ability of this compound to compete with a labeled ligand for binding to Sortilin on the cell surface.
Materials:
-
New cell line expressing Sortilin
-
This compound
-
Labeled Sortilin ligand (e.g., Biotinylated-Neurotensin)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
96-well plates
-
Detection reagent (e.g., Streptavidin-HRP and substrate for colorimetric detection, or a fluorescently labeled streptavidin)
-
Plate reader
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Antagonist Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Incubation with Antagonist: Wash the cells with assay buffer and then incubate them with the different concentrations of the antagonist for 30 minutes at 4°C to minimize internalization.
-
Addition of Labeled Ligand: Add a fixed concentration of the labeled Sortilin ligand to each well and incubate for 1-2 hours at 4°C.
-
Washing: Wash the cells multiple times with cold assay buffer to remove unbound ligand.
-
Detection: Add the detection reagent and incubate as recommended by the manufacturer.
-
Data Analysis: Measure the signal using a plate reader. Plot the signal against the log concentration of the antagonist to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5 x 10^4 cells/well |
| This compound Concentration Range | 10 pM to 10 µM |
| Labeled Ligand Concentration | Kd concentration of the ligand |
| Incubation Time (Antagonist) | 30 minutes |
| Incubation Time (Labeled Ligand) | 1-2 hours |
Western Blot Analysis of Sortilin Downstream Signaling
This protocol aims to determine if this compound can modulate the phosphorylation or expression levels of proteins in a known Sortilin-mediated signaling pathway.
Materials:
-
New cell line expressing Sortilin
-
This compound
-
Sortilin ligand (e.g., proNGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-TrkA, anti-Sortilin, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a known Sortilin ligand (e.g., proNGF) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
| Parameter | Recommended Value |
| This compound Concentration Range | 10 nM to 1 µM |
| Ligand Stimulation Concentration | 50-100 ng/mL |
| Protein Loading per Lane | 20-30 µg |
| Primary Antibody Dilution | As per manufacturer's recommendation |
Co-Immunoprecipitation (Co-IP)
This protocol is used to verify that this compound disrupts the interaction between Sortilin and a known binding partner.
Materials:
-
New cell line expressing Sortilin and its binding partner
-
This compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-Sortilin)
-
Protein A/G magnetic beads
-
Antibody for Western blotting (e.g., anti-binding partner)
-
Western blotting reagents
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control for an optimized duration.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immunocomplexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the expected binding partner.
| Parameter | Recommended Value |
| This compound Concentration | 100 nM - 1 µM |
| Cell Lysate Protein Amount | 0.5 - 1 mg |
| Immunoprecipitating Antibody Amount | 1-5 µg |
| Incubation Time for IP | 4 hours to overnight |
Visualizations
Caption: Sortilin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
How to dissolve (R)-Sortilin antagonist 1 for animal studies
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the preparation and use of (R)-Sortilin antagonist 1 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Sortilin, a type I transmembrane protein involved in protein trafficking and signaling.[1] It functions by blocking the interaction between Sortilin and its ligands, such as pro-neurotrophin, thereby inhibiting downstream signaling pathways that can lead to cellular apoptosis.[2][3] This antagonist is utilized in research for various conditions, including neurological diseases and hearing loss.[2][4]
Q2: What are the recommended solvents for dissolving this compound for in vivo studies?
A2: Due to its hydrophobic nature, this compound requires a combination of solvents for effective dissolution for animal administration. Commonly used vehicle compositions include a primary organic solvent like Dimethyl sulfoxide (B87167) (DMSO) followed by dilution with other co-solvents and/or oils. Specific formulations are detailed in the tables and protocols below.
Q3: I am observing precipitation after preparing the formulation. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the solvents are not mixed properly. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[4] It is also crucial to add the solvents in the specified order and ensure the solution is clear after each addition before proceeding to the next.[5] Preparing the formulation fresh on the day of the experiment is highly recommended.[4]
Q4: What is the maximum recommended concentration of DMSO for animal studies?
A4: While DMSO is an excellent solvent for many poorly soluble compounds, it can exhibit toxicity at higher concentrations.[6] For in vivo studies, it is generally recommended to keep the final concentration of DMSO low.[6] Many protocols dilute the initial DMSO stock to a final concentration within the vehicle. Always ensure your control animals receive the same vehicle formulation without the active compound.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound crashes out of solution upon addition of aqueous buffer/saline. | The compound has low aqueous solubility. The proportion of the organic solvent is too low in the final formulation. | 1. Ensure the solvents are added in the correct order, typically starting with the strongest organic solvent (e.g., DMSO).2. Try a different vehicle formulation with a higher percentage of co-solvents like PEG300 or use a formulation with SBE-β-CD, which can improve aqueous solubility.[4]3. Reduce the final concentration of the compound. |
| Phase separation is observed in the final formulation. | Immiscibility of the solvents, particularly when using oils. | 1. Vortex the mixture vigorously after each solvent addition.2. Gentle heating or sonication can help to create a homogenous mixture.[4]3. Ensure the correct ratios of all components are used as specified in the protocol. |
| Inconsistent results in animal studies. | The compound may not be fully dissolved or is not stable in the formulation over time. | 1. Always prepare the formulation fresh before each experiment.[4]2. Visually inspect the solution for any precipitation before administration.3. Ensure accurate and consistent dosing for all animals. |
Quantitative Data: In Vivo Formulations
The following table summarizes established vehicle formulations for dissolving Sortilin antagonist 1 for animal experiments.
| Formulation Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| Protocol 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| Protocol 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| Protocol 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress.com.[4]
Experimental Protocols
Protocol 1: Preparation of a 1 mL Working Solution (DMSO/PEG300/Tween-80/Saline)
This protocol is suitable for intravenous or intraperitoneal administration.
-
Prepare the stock solution: Dissolve the required amount of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution in DMSO.
-
Step-wise mixing: a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.
-
Final Check: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate.
Protocol 3: Preparation of a 1 mL Working Solution (DMSO/Corn Oil)
This protocol is often used for oral gavage or subcutaneous administration.
-
Prepare the stock solution: Dissolve the required amount of this compound in DMSO.
-
Step-wise mixing: a. Take the required volume of the DMSO stock solution (e.g., 100 µL). b. Add the corresponding volume of corn oil (e.g., 900 µL) to achieve the desired final concentration. c. Mix thoroughly by vortexing and/or sonication until the solution is clear and homogenous.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in animal studies.
Caption: Mechanism of action of this compound.
Caption: General workflow for animal studies.
References
- 1. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sortilin antagonist 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (R)-Sortilin 拮抗剂 1 | this compound | CAS 2889422-86-8 | Sortilin拮抗剂 | 美国InvivoChem [invivochem.cn]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sortilin-Targeting Therapeutics: Latozinemab vs. Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of sortilin, a key regulator of progranulin (PGRN) levels, has emerged as a promising therapeutic strategy for neurodegenerative diseases, particularly frontotemporal dementia (FTD) with granulin (B1179632) gene (GRN) mutations (FTD-GRN). This guide provides an objective comparison of two distinct therapeutic modalities aimed at this target: Latozinemab, a monoclonal antibody, and a new generation of small molecule inhibitors, with a focus on VES001 and preclinical findings for AF38469.
At a Glance: Therapeutic Modalities and Key Characteristics
| Feature | Latozinemab (AL001) | VES001 | AF38469 |
| Molecule Type | Monoclonal Antibody (IgG1) | Small Molecule | Small Molecule |
| Administration | Intravenous Infusion | Oral | Oral (in preclinical studies) |
| Mechanism of Action | Binds to sortilin, leading to its degradation and preventing PGRN degradation.[1][2] | Competitively inhibits progranulin binding to sortilin, preserving sortilin levels and function.[3][4] | Inhibits sortilin, leading to activation of Transcription Factor EB (TFEB) and enhanced lysosomal function.[5][6] |
| Development Stage | Phase 3 completed (FTD-GRN)[7][8][9][10] | Phase 1b/2a completed (FTD-GRN)[3][11][12][13] | Preclinical[5][6] |
| Target Engagement | Increased plasma and CSF PGRN levels.[2][14][15] | Increased plasma and CSF PGRN levels.[3][11][12][16] | Reduced lysosomal storage and neuroinflammation in preclinical models.[5] |
| Reported Efficacy | Did not meet primary clinical endpoint in Phase 3 for FTD-GRN.[7][8][9][10] | Demonstrated safety and target engagement in Phase 1/2a; efficacy in patients not yet determined.[3][11][12][16] | Rescued tremor phenotypes and reduced pathology in mouse models of lysosomal storage disease.[5][6] |
Mechanism of Action: A Tale of Two Approaches
Both Latozinemab and the small molecule inhibitors aim to increase the bioavailability of progranulin by disrupting its interaction with sortilin. However, they achieve this through fundamentally different mechanisms.
Latozinemab , as a monoclonal antibody, binds to the sortilin receptor. This binding event leads to the internalization and subsequent degradation of the sortilin protein itself.[1][2] By reducing the number of sortilin receptors available, the antibody effectively diminishes the primary pathway for progranulin clearance, thereby increasing extracellular progranulin levels.[1][2]
In contrast, small molecule inhibitors like VES001 act as competitive antagonists.[3][4] They are designed to occupy the binding site on sortilin that progranulin would normally use. This blockade prevents the sortilin-mediated endocytosis and degradation of progranulin without depleting the sortilin receptor itself.[3][4] This preservation of sortilin may be advantageous, as the receptor is involved in other physiological processes.[3][13] The preclinical compound AF38469 has been shown to not only inhibit sortilin but also to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[5][6] This dual action suggests a potential for broader efficacy in lysosomal storage disorders.
Efficacy Data: A Comparative Overview
Latozinemab: Proof of Mechanism without Clinical Benefit in FTD
Latozinemab has undergone extensive clinical evaluation. Preclinical studies in mice and non-human primates demonstrated its ability to decrease sortilin levels and increase plasma and cerebrospinal fluid (CSF) progranulin.[1][15] Phase 1 and 2 clinical trials in FTD-GRN patients confirmed these biomarker changes in humans, establishing clear proof of mechanism.[14]
However, the pivotal Phase 3 INFRONT-3 trial in individuals with FTD-GRN did not meet its primary clinical endpoint of slowing disease progression, as measured by the Clinical Dementia Rating® plus National Alzheimer's Coordinating Center Frontotemporal Lobar Degeneration Sum of Boxes (CDR® plus NACC FTLD-SB).[7][8][10] Despite successfully increasing progranulin levels, this did not translate into a clinical benefit for the patients.[7][8]
| Latozinemab Clinical Trial Results (INFRONT-3) | |
| Primary Endpoint (Clinical) | Not Met (No significant slowing of disease progression)[7][8][10] |
| Primary Endpoint (Biomarker) | Met (Statistically significant increase in plasma progranulin)[10] |
| Secondary Endpoints | No treatment-related effects on fluid biomarkers and volumetric MRI[8][10] |
| Safety | Generally well-tolerated with no major safety concerns reported.[8] |
VES001: Promising Early-Stage Clinical Data
VES001, an orally bioavailable small molecule, has shown promising results in its early clinical development for FTD-GRN. A Phase 1 study in healthy volunteers demonstrated that the drug was safe and well-tolerated.[16]
More recently, a Phase 1b/2a study in asymptomatic carriers of FTD-GRN mutations showed that daily oral doses of VES001 led to a greater than 95% mean increase in progranulin levels in the CSF compared to baseline.[3][12] This indicates strong target engagement and the ability to normalize progranulin levels in this at-risk population.[3][11][12] The treatment was also reported to have a favorable safety and tolerability profile.[3][12] These positive early results support the progression of VES001 into later-stage clinical trials to determine its clinical efficacy.[12][16]
| VES001 Phase 1b/2a Clinical Trial Results | |
| Primary Outcome | Met (Safe and well-tolerated)[3][12][16] |
| Target Engagement | Demonstrated (Greater than 95% mean increase in CSF progranulin in FTD-GRN carriers)[3][12] |
| Next Steps | Progressing to Phase 2b/3 trials[12] |
AF38469: Preclinical Efficacy in Lysosomal Storage Disorders
AF38469 is a preclinical small molecule sortilin inhibitor that has demonstrated efficacy in mouse models of Batten disease, a group of fatal neurodegenerative lysosomal storage disorders.[5][6] Treatment with AF38469 was shown to prevent the accumulation of lysosomal storage material and reduce neuroinflammation, both key pathologies of the disease.[5] Notably, in a mouse model of CLN2 disease, AF38469 completely rescued tremor phenotypes.[5][6] These findings suggest that sortilin inhibition may have therapeutic potential beyond FTD, particularly in diseases with underlying lysosomal dysfunction.
| AF38469 Preclinical Efficacy in Batten Disease Mouse Models | |
| Pathology | Reduced lysosomal storage material and neuroinflammation.[5] |
| Behavioral Phenotype | Complete rescue of tremors in a CLN2 mouse model.[5][6] |
| Mechanism | Activates TFEB, a master regulator of lysosomal biogenesis.[5][6] |
Experimental Protocols: A Methodological Overview
The assessment of sortilin-targeting therapeutics relies on a range of established experimental protocols. Below are generalized methodologies for key experiments cited in the development of these compounds.
Sortilin Binding Assays
These assays are crucial for determining the affinity and specificity of a compound for the sortilin receptor.
-
Competitive Binding Assay:
-
Prepare cell membranes or purified recombinant sortilin protein.
-
Incubate the sortilin preparation with a radiolabeled or fluorescently-labeled known sortilin ligand (e.g., neurotensin).
-
Add increasing concentrations of the test compound (e.g., (R)-Sortilin antagonist 1, VES001, or AF38469).
-
After incubation, separate bound from free ligand using filtration or scintillation proximity assay.
-
Measure the amount of labeled ligand bound to sortilin.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
-
Progranulin Level Measurement
Quantifying progranulin levels in biological fluids is a key pharmacodynamic endpoint for these therapeutics.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well microplate with a capture antibody specific for progranulin.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites.
-
Add standards and samples (plasma or CSF) to the wells and incubate.
-
Wash the plate to remove unbound progranulin.
-
Add a detection antibody that is also specific for progranulin and is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of progranulin in the samples.[17]
-
In Vivo Efficacy Studies in Animal Models
These studies are essential for evaluating the therapeutic potential of a compound before moving to human trials.
-
General Protocol for Mouse Models of Neurodegeneration:
-
Animal Model Selection: Utilize a relevant transgenic mouse model that recapitulates key aspects of the human disease (e.g., Grn-/- mice for FTD, or CLN2/CLN3 models for Batten disease).
-
Drug Administration: Administer the test compound (e.g., AF38469) or vehicle control to the animals via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or in drinking water).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess relevant functional outcomes (e.g., motor function tests for tremor, cognitive tests for memory deficits).
-
Tissue Collection and Analysis: At the end of the study, collect brain and other relevant tissues.
-
Histopathology and Immunohistochemistry: Analyze tissue sections for pathological markers, such as lysosomal storage material (e.g., with LAMP1 staining) or neuroinflammation (e.g., with Iba1 staining for microglia).
-
Biochemical Assays: Measure levels of relevant biomarkers in tissue homogenates (e.g., progranulin, inflammatory cytokines).
-
Conclusion and Future Perspectives
The development of sortilin-targeting therapeutics for neurodegenerative diseases has seen both significant progress and notable setbacks. Latozinemab, while demonstrating clear target engagement, unfortunately did not achieve clinical efficacy in its Phase 3 trial for FTD-GRN. This outcome highlights the complexity of translating biomarker modulation into clinical benefit and raises important questions about the optimal timing of intervention and the specific mechanism of action.
The emergence of orally bioavailable small molecule inhibitors like VES001 offers a promising alternative. The positive early clinical data for VES001, particularly the robust increase in CSF progranulin in asymptomatic FTD-GRN carriers, provides a strong rationale for its continued development. The distinct mechanism of competitive inhibition, which preserves the sortilin receptor, may offer a different therapeutic profile compared to the antibody-mediated degradation approach of Latozinemab.
Furthermore, the preclinical findings for AF38469 in lysosomal storage disorders suggest that the therapeutic utility of sortilin inhibition may extend beyond FTD. The activation of TFEB by AF38469 points to a potential for these small molecules to address fundamental cellular deficits in a range of neurodegenerative conditions.
For researchers and drug developers, the comparative analysis of these different modalities provides valuable insights. The journey of Latozinemab underscores the importance of robust preclinical models that can better predict clinical efficacy. The promise of small molecule inhibitors like VES001 and AF38469 highlights the potential for developing more nuanced and perhaps more effective approaches to targeting the sortilin-progranulin axis. Future research should focus on understanding the downstream consequences of different modes of sortilin inhibition and identifying the patient populations most likely to benefit from these innovative therapies.
References
- 1. Latozinemab | ALZFORUM [alzforum.org]
- 2. Latozinemab, a novel progranulin-elevating therapy for frontotemporal dementia | CoLab [colab.ws]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Vesper Bio initiates Phase Ib/IIa proof of concept study of VES001 in asymptomatic patients with gene mutations that cause frontotemporal dementia (FTD) | The Lundbeck Foundation [lundbeckfonden.com]
- 5. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. theaftd.org [theaftd.org]
- 8. theaftd.org [theaftd.org]
- 9. GSK : Latozinemab Fails To Meet Clinical Endpoint In INFRONT-3 FTD-GRN Trial | Nasdaq [nasdaq.com]
- 10. Alector Announces Topline Results from Latozinemab Phase 3 [globenewswire.com]
- 11. sciencealert.com [sciencealert.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Vesper Bio Reports Promising Phase Ib/IIa Results for First Oral Therapy in Frontotemporal Dementia [clival.com]
- 14. researchgate.net [researchgate.net]
- 15. Latozinemab, a novel progranulin-elevating therapy for frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Sortilin Inhibitors: (R)-Sortilin Antagonist 1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Sortilin, a multi-ligand Vps10p-domain receptor, has emerged as a critical player in a variety of physiological and pathological processes, including neuronal apoptosis, lipid metabolism, and inflammation. Its ability to bind and sort a diverse range of proteins makes it a compelling target for therapeutic intervention in neurodegenerative diseases, cardiovascular conditions, and certain cancers. This guide provides a comparative overview of (R)-Sortilin antagonist 1 and other notable small molecule sortilin inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the pertinent signaling pathways.
Quantitative Comparison of Sortilin Inhibitors
The efficacy of small molecule inhibitors is most directly compared through their binding affinities (Kd) and half-maximal inhibitory concentrations (IC50). The following table summarizes available data for this compound and other selected inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which should be taken into account when making direct comparisons.
| Inhibitor | Target Ligand Interaction | IC50 | Kd | Assay Type |
| This compound | pro-Neurotrophin/Neurotensin (B549771) | 20 nM[1][2] | - | Neurotensin Binding Assay |
| AF38469 | pro-Neurotrophin/Neurotensin | 330 nM | - | Neurotensin Binding Scintillation Proximity Assay[3] |
| AF40431 | pro-Neurotrophin/Neurotensin | 4.4 µM | 0.7 µM | Scintillation Proximity Assay / Isothermal Titration Calorimetry[4] |
| SORT-PGRN interaction inhibitor 1 | Progranulin (PGRN) | 2 µM[5] | - | Not specified |
| BVFP | Progranulin (PGRN) | - | 20 µM | Epic® Biochemical Binding Assay[6] |
| SORT-PGRN interaction inhibitor 3 | Progranulin (PGRN) | 0.17 µM[7] | - | Not specified |
Signaling Pathways and Mechanisms of Inhibition
Sortilin mediates its diverse biological effects through distinct signaling pathways, primarily by facilitating the cellular uptake and trafficking of its ligands. Small molecule inhibitors are designed to interfere with these interactions at specific binding sites on the sortilin receptor.
The Pro-neurotrophin/p75NTR Apoptotic Pathway
Sortilin acts as a co-receptor with the p75 neurotrophin receptor (p75NTR) to mediate the pro-apoptotic effects of pro-neurotrophins like pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF).[8][9] The binding of pro-neurotrophins to this receptor complex initiates a signaling cascade that leads to neuronal cell death.[10] Inhibitors like This compound , AF38469 , and AF40431 target the neurotensin-binding site on sortilin, thereby preventing the interaction with pro-neurotrophins and blocking the downstream apoptotic signaling.[3][4]
The Progranulin Trafficking and Degradation Pathway
Sortilin is a key receptor for the endocytosis and subsequent lysosomal degradation of progranulin (PGRN), a growth factor with important roles in neuroinflammation and lysosomal function.[11][12] By binding to sortilin, extracellular PGRN is internalized and trafficked to the lysosome for breakdown.[11] Inhibitors such as SORT-PGRN interaction inhibitor 1 and BVFP are designed to block the specific interaction between progranulin and sortilin, thereby increasing the extracellular levels of functional progranulin.[5][6]
Experimental Protocols
The quantitative data presented in this guide were obtained through various experimental assays. Below are generalized protocols for the key methodologies used to assess the binding and inhibitory activity of small molecule sortilin inhibitors.
Scintillation Proximity Assay (SPA) for Neurotensin Binding
This assay is commonly used to screen for inhibitors that block the interaction between sortilin and neurotensin (a ligand that shares the same binding site as pro-neurotrophins).
-
Principle: Recombinant sortilin is immobilized on SPA beads. A radiolabeled ligand (e.g., [125I]-Neurotensin) is added. When the radiolabeled ligand binds to the receptor on the bead, it comes into close proximity to the scintillant embedded in the bead, leading to light emission. An inhibitor will compete with the radiolabeled ligand for binding to sortilin, resulting in a decreased signal.
-
General Protocol:
-
Couple recombinant human sortilin to SPA beads (e.g., wheat germ agglutinin-coated beads).
-
In a microplate, add the sortilin-coupled beads, a constant concentration of radiolabeled neurotensin, and varying concentrations of the test inhibitor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the emitted light using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Progranulin Endocytosis Assay
This assay measures the ability of an inhibitor to block the sortilin-mediated uptake of progranulin into cells.
-
Principle: Cells overexpressing sortilin are incubated with fluorescently labeled progranulin. The amount of internalized progranulin is quantified by measuring the intracellular fluorescence. An effective inhibitor will reduce the amount of internalized progranulin.[6][13][14]
-
General Protocol:
-
Plate cells engineered to overexpress sortilin (e.g., HEK293T or COS-7 cells) in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test inhibitor.
-
Add a constant concentration of fluorescently labeled progranulin (e.g., DyLight-labeled PGRN) to the cells and incubate to allow for endocytosis.
-
Wash the cells to remove any unbound fluorescent progranulin.
-
Fix the cells and quantify the intracellular fluorescence using a high-content imaging system or a plate reader.
-
Determine the inhibitory effect by comparing the fluorescence in treated versus untreated cells.
-
Flow Cytometry-Based Binding Assay
This method can be used to assess the binding of ligands to sortilin expressed on the cell surface and the ability of inhibitors to block this interaction.[15][16]
-
Principle: Cells expressing sortilin are incubated with a fluorescently labeled ligand or a ligand that can be detected by a fluorescently labeled secondary antibody. The binding of the ligand to the cells is measured by flow cytometry. An inhibitor will reduce the fluorescence signal.
-
General Protocol:
-
Harvest cells expressing sortilin and resuspend them in a suitable binding buffer.
-
Incubate the cells with varying concentrations of the test inhibitor.
-
Add a constant concentration of a fluorescently labeled sortilin ligand (e.g., biotinylated PGRN followed by fluorescently labeled streptavidin).
-
Incubate on ice to allow binding but prevent internalization.
-
Wash the cells to remove unbound ligand.
-
Analyze the cell-associated fluorescence by flow cytometry.
-
Quantify the inhibition by the reduction in the mean fluorescence intensity.
-
Conclusion
The landscape of small molecule sortilin inhibitors is rapidly expanding, offering promising avenues for the treatment of a range of diseases. This compound demonstrates high potency in blocking the pro-neurotrophin binding site, a key pathway in neuronal apoptosis. Other inhibitors, such as AF38469 and AF40431, target the same site with varying affinities. In contrast, a distinct class of inhibitors targets the progranulin binding site, aiming to modulate neuroinflammation and lysosomal function. The choice of inhibitor will ultimately depend on the specific pathological context and the desired therapeutic outcome. The experimental protocols outlined here provide a foundation for the continued evaluation and comparison of novel sortilin-targeting compounds.
References
- 1. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SORT-PGRN interaction inhibitor 3 | Neurotensin Receptor | TargetMol [targetmol.com]
- 8. ProBDNF Induces Neuronal Apoptosis via Activation of a Receptor Complex of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proNGF, sortilin, and p75NTR: potential mediators of injury-induced apoptosis in the mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of Survival and Death Signaling in Basal Forebrain Neurons: Roles of Neurotrophins and Proneurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 13. Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway [insight.jci.org]
- 15. Flow Cytometry-Based Bead-Binding Assay for Measuring Receptor Ligand Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bowdish.ca [bowdish.ca]
A Head-to-Head Comparison of Sortilin Antagonists in a Preclinical Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition resulting from nerve damage, remains a significant therapeutic challenge. Recent research has identified the neuronal receptor sortilin as a key mediator in the pathogenesis of neuropathic pain, making it a promising target for novel analgesic drugs.[1][2][3] This guide provides a head-to-head comparison of three distinct strategies for sortilin antagonism in a well-established animal model of neuropathic pain: genetic deletion (knockout), antibody-mediated inhibition, and a novel small-molecule antagonist, AF38469.
The Role of Sortilin in Neuropathic Pain
Sortilin contributes to neuropathic pain through a dual mechanism. It facilitates the signaling of Brain-Derived Neurotrophic Factor (BDNF) with its receptor TrkB, a pathway known to downregulate the KCC2 transporter in spinal neurons.[1] This downregulation leads to a loss of inhibitory signaling and subsequent hypersensitivity to pain. Additionally, sortilin acts as a scavenger of the neuropeptide neurotensin (B549771). By binding to neurotensin, sortilin prevents it from activating the neurotensin receptor 2 (NTSR2), which would otherwise inhibit the BDNF-induced pain signaling cascade.[1][2][3]
Performance of Sortilin Antagonists in the Spared Nerve Injury (SNI) Model
The efficacy of different sortilin antagonism approaches was evaluated in the spared nerve injury (SNI) mouse model of neuropathic pain. In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leading to the development of mechanical allodynia—a painful response to a normally non-painful stimulus.[4][5][6] Pain sensitivity is quantified by measuring the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments; a lower PWT indicates increased pain sensitivity.
The following table summarizes the key findings on the efficacy of sortilin knockout, anti-sortilin antibodies, and the small-molecule antagonist AF38469 in preventing or reversing mechanical allodynia in the SNI model.
| Antagonist Strategy | Key Efficacy Findings in SNI Model | Onset/Duration of Action | Supporting Data (Paw Withdrawal Threshold - PWT) |
| Genetic Knockout (Sort1-/-) | Complete protection from the development of mechanical allodynia post-SNI. Mice behave as if they have not undergone the nerve injury. | Lifelong protection. | PWT remains at baseline levels (approx. 2.5g) for at least 14 days post-SNI, whereas wild-type mice show a significant drop in PWT (to <0.5g). |
| Anti-Sortilin Antibody | A single intrathecal injection can delay the onset of mechanical allodynia when administered at the time of SNI, or temporarily reverse established allodynia when given post-SNI. | Delayed onset of action; therapeutic effect lasts for approximately 2-3 days. | When given at day 0, PWT remains high for ~3 days before declining. When given on day 6 post-SNI, PWT is transiently restored to near-baseline levels. |
| Small-Molecule Antagonist (AF38469) | A single intrathecal injection of AF38469 two days after SNI fully reverses established mechanical allodynia. | Rapid onset of action. | PWT is restored to baseline levels within hours of injection and the effect is sustained for at least 24 hours. |
| Inactive Stereoisomer (AF38540) | No effect on mechanical allodynia in the SNI model. | N/A | PWT remains low, similar to vehicle-treated SNI mice. |
Experimental Protocols
Spared Nerve Injury (SNI) Model
The SNI model is a widely used and reproducible model of peripheral neuropathic pain.[4][5][6]
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
An incision is made in the skin of the mid-thigh of one hind limb to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with a suture.
-
Distal to the ligation, the two nerves are transected, and a small section is removed to prevent regeneration.
-
Care is taken to ensure that the sural nerve remains untouched.[7]
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration that does not interfere with the assessment of neuropathic pain development.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia is assessed using the von Frey filament test, which measures the paw withdrawal threshold to a mechanical stimulus.[8][9][10]
-
Acclimation: Mice are placed in individual compartments on a raised wire mesh platform and allowed to acclimate for at least 20-30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the lateral plantar surface of the hind paw (the area innervated by the intact sural nerve).
-
Response Criteria: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.[11] Testing begins with a mid-range filament. If a positive response is observed, a weaker filament is used next. If there is no response, a stronger filament is used. This is repeated until the threshold is determined.
Visualizing the Mechanisms and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the sortilin signaling pathway in neuropathic pain and the experimental workflow for comparing sortilin antagonists.
Caption: Sortilin signaling pathway in neuropathic pain and points of intervention.
References
- 1. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. youtube.com [youtube.com]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Comparative Analysis of (R)-Sortilin Antagonist 1 Cross-reactivity with Vps10p Domain Receptors
A comprehensive guide for researchers and drug development professionals on the selectivity profile of (R)-Sortilin antagonist 1 against the Vps10p domain receptor family.
The vacuolar protein sorting 10 protein (Vps10p) domain receptor family plays a crucial role in neuronal viability and function through the regulation of protein transport and signal transduction.[1] This family consists of five type-I transmembrane proteins: Sortilin, SorLA, SorCS1, SorCS2, and SorCS3.[2][3] Given their involvement in various neurological and metabolic diseases, these receptors are significant targets for therapeutic intervention. This compound, also known as AF38467, has been identified as a potent inhibitor of Sortilin. This guide provides a comparative analysis of the cross-reactivity of this antagonist with other members of the Vps10p domain receptor family, supported by available data and detailed experimental methodologies.
Selectivity Profile of this compound
This compound is a small molecule inhibitor designed to block the interaction of ligands with Sortilin. While the antagonist shows high affinity for Sortilin, its interaction with other Vps10p domain receptors is crucial for understanding its specificity and potential off-target effects.
Currently, detailed public data on the direct binding affinities or inhibitory concentrations (IC50/EC50) of this compound against SorCS1, SorCS2, SorCS3, and SorLA is limited. The available information primarily focuses on its potent inhibition of Sortilin.
| Receptor | Ligand Interaction Inhibited | IC50 (nM) | Source |
| Sortilin | Neurotensin binding | 20 | [4][5] |
| SorCS1 | Data not available | - | |
| SorCS2 | Data not available | - | |
| SorCS3 | Data not available | - | |
| SorLA | Data not available | - |
Experimental Protocols
The determination of the cross-reactivity and selectivity of a compound like this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments relevant to assessing the binding and functional effects of this antagonist on the Vps10p domain receptor family.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a test compound (the unlabeled "competitor") for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the Vps10p domain receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells are transiently or stably transfected to express one of the five human Vps10p domain receptors (Sortilin, SorCS1, SorCS2, SorCS3, or SorLA).
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
-
Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Neurotensin for Sortilin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data on the association and dissociation rates of a ligand and an analyte.
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of this compound for the extracellular domains of the Vps10p domain receptors.
Methodology:
-
Protein Immobilization:
-
The purified extracellular domain of one of the Vps10p domain receptors (the "ligand") is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
A reference flow cell is prepared by activating and deactivating the surface without immobilizing the protein to subtract non-specific binding.
-
-
Binding Measurement:
-
A series of concentrations of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface at a constant flow rate.
-
The association of the antagonist to the immobilized receptor is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
After the injection, the running buffer is flowed over the chip, and the dissociation of the antagonist is monitored as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Cell-Based Functional Assays
These assays measure the ability of an antagonist to block a cellular response mediated by the receptor.
Objective: To determine the functional potency (IC50 or EC50) of this compound in inhibiting signaling pathways mediated by each of the Vps10p domain receptors.
Methodology (Example: Inhibition of Pro-neurotrophin-Induced Apoptosis):
-
Cell Culture:
-
A neuronal cell line (e.g., PC12 or primary cortical neurons) that endogenously or recombinantly expresses a Vps10p domain receptor (e.g., Sortilin) and its co-receptor (e.g., p75NTR) is used.
-
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
A pro-neurotrophin ligand (e.g., pro-NGF or pro-BDNF) is then added to the cells to induce apoptosis.
-
After a suitable incubation period (e.g., 24-48 hours), cell viability or apoptosis is measured using a standard method such as:
-
MTT assay: Measures metabolic activity as an indicator of cell viability.
-
Caspase-3/7 activity assay: Measures the activity of executioner caspases involved in apoptosis.
-
TUNEL staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the pro-neurotrophin-induced cell death (IC50) is determined by plotting the response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Vps10p Domain Receptor Family and Ligand Interactions
The following diagram illustrates the five members of the Vps10p domain receptor family and highlights some of their known ligands, indicating potential for overlapping biological functions.
Caption: Vps10p domain receptor family and selected ligands.
Experimental Workflow for SPR Analysis
This diagram outlines the key steps involved in determining the binding kinetics of this compound to a Vps10p domain receptor using Surface Plasmon Resonance.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Signaling Pathway Inhibition Assay Logic
This diagram illustrates the logical flow of a cell-based assay to test the inhibitory effect of this compound on a receptor-mediated signaling pathway.
Caption: Logic diagram for a functional inhibition assay.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The Vps10p-domain receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finding memo: versatile interactions of the VPS10p-Domain receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative splicing regulates adaptor protein binding, trafficking, and activity of the Vps10p domain receptor SorCS2 in neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
A Comparative Analysis of Sortilin Inhibitors: AF38469 and SORT1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors of Sortilin (SORT1): AF38469 and SORT1-IN-1. While extensive experimental data is available for AF38469, SORT1-IN-1 is a more recently available compound with limited publicly accessible research. This document aims to present the current state of knowledge on both molecules to aid researchers in their selection and application.
Introduction to Sortilin (SORT1)
Sortilin is a type I membrane glycoprotein (B1211001) that plays a crucial role in various cellular processes, including protein trafficking, signaling, and degradation.[1] It is a member of the vacuolar protein sorting 10 protein (Vps10p) domain receptor family.[1] SORT1 is involved in the intracellular transport of a variety of proteins, moving them between the Golgi apparatus, endosomes, lysosomes, and the plasma membrane.[1] Its diverse functions link it to several physiological and pathological conditions, including lipid metabolism, neuronal development and death, and cancer.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for AF38469 and SORT1-IN-1. A significant disparity in the amount of published data is evident.
| Parameter | AF38469 | SORT1-IN-1 |
| Target | Sortilin (SORT1) | Sortilin (SORT1) |
| IC50 | 330 nM[2] | Not available |
| Binding Affinity (Ki) | Not available | Not available |
| Mechanism of Action | Selective, orally bioavailable inhibitor; binds to the neurotensin (B549771) binding site of sortilin.[3] | Presumed inhibitor of SORT1 activity.[4] |
| Molecular Weight | Not available | 366.29 g/mol |
| Formula | Not available | C17H13F3N2O4 |
| CAS Number | Not available | 2806762-69-4 |
| Availability | Commercially available | Commercially available[4] |
AF38469: A Well-Characterized Sortilin Inhibitor
AF38469 is a selective and orally bioavailable small molecule inhibitor of sortilin.[2][5] It has been the subject of numerous studies, providing a solid foundation of experimental data regarding its mechanism of action and therapeutic potential.
Mechanism of Action
AF38469 exerts its inhibitory effect by binding to the neurotensin binding site within the Vps10p domain of sortilin.[3] This binding event has been characterized by X-ray crystallography, confirming the specific interaction.[5] By occupying this site, AF38469 can modulate the trafficking and signaling functions of sortilin. One of the key downstream effects observed with AF38469 treatment is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][7] Inhibition of sortilin by AF38469 is thought to reduce the activity of mTORC1, a negative regulator of TFEB, leading to TFEB nuclear translocation and the subsequent upregulation of lysosomal and autophagy-related genes.[6]
Experimental Data and Therapeutic Applications
-
Lysosomal Storage Disorders: In cellular and animal models of Batten disease, a lysosomal storage disorder, AF38469 has been shown to reduce the accumulation of lysosomal storage materials, decrease neuroinflammation, and rescue behavioral phenotypes.[6][7] Treatment with AF38469 led to increased lysosomal enzyme activity.[6]
-
Cancer: AF38469 has demonstrated anti-cancer properties in various models. It has been shown to inhibit cancer cell adhesion and invasion.[3] In models of breast cancer, it blocked progranulin-induced cancer progression.[3]
-
Diabetic Retinopathy: Studies have indicated that AF38469 can be protective in diabetic retinopathy by reducing inflammatory mediators in the retina.[8][9]
-
Cholesterol Metabolism: In animal models, oral administration of a SORT1 inhibitor, including AF38469, has been shown to reduce plasma cholesterol levels.[3]
SORT1-IN-1: A Novel Research Tool
SORT1-IN-1 is commercially available as a sortilin inhibitor.[4] However, at the time of this guide's publication, there is a lack of peer-reviewed studies detailing its specific biological activity, including its IC50, binding affinity, and mechanism of action. The only available reference is a patent application, which is not readily accessible for in-depth scientific information.[4] Researchers interested in this compound are encouraged to perform their own validation experiments to characterize its potency and selectivity.
Experimental Protocols
Detailed experimental protocols for the characterization of AF38469 can be found in the supplementary information of the cited literature. A general workflow for assessing the efficacy of a sortilin inhibitor is provided below.
General Experimental Workflow for Evaluating a Sortilin Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SORT1 modulators and how do they work? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide: (R)-Sortilin Antagonist 1 Versus Genetic Knockdown of Sortilin in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting sortilin is crucial for advancing therapeutic strategies in neurodegenerative diseases and metabolic disorders. This guide provides an objective comparison of two primary methods for inhibiting sortilin function: the small molecule inhibitor (R)-Sortilin antagonist 1 and genetic knockdown approaches, supported by experimental data.
Sortilin, a multi-ligand Vps10p-domain sorting receptor, is implicated in a variety of physiological and pathological processes, including neuronal apoptosis, lipoprotein metabolism, and inflammation.[1][2][3] Its role as a key regulator of signaling pathways and protein trafficking has made it an attractive target for therapeutic intervention.[4][5][6] This comparison evaluates the efficacy and application of pharmacological antagonism versus genetic silencing of sortilin.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and genetic knockdown of sortilin on key biological markers, compiled from various preclinical studies.
Table 1: Efficacy in Neurodegenerative Disease Models
| Parameter | This compound (or similar small molecule antagonists) | Sortilin Genetic Knockdown (siRNA or Knockout) | References |
| Progranulin (PGRN) Levels (extracellular) | Increased extracellular PGRN levels in various cell lines (M17, HeLa, NIH3T3) and iPSC-derived neurons from FTD patients.[7][8] | Suppression of SORT1 via siRNA in M17 cells increased extracellular PGRN levels.[7][8] Genetic ablation of Sort1 in Grn+/- mice restored brain Pgrn levels to normal.[7] | [7][8] |
| Lysosomal Storage Material Accumulation | Small molecule sortilin inhibitor AF38469 prevented the accumulation of lysosomal storage material in cellular models of Batten disease.[9] | Not explicitly quantified in the provided search results. | [9] |
| Neuroinflammation | Small molecule antagonism of sortilin ameliorated neuroinflammation with direct effects on microglia in Batten disease models.[9] | Not explicitly quantified in the provided search results. | [9] |
| BDNF-induced Pain | A small-molecule antagonist of sortilin fully blocked BDNF-induced pain and alleviated injury-induced neuropathic pain in mice.[4][10] | Sortilin-deficient mice were functionally unresponsive to BDNF and did not develop mechanical allodynia.[4][10] | [4][10] |
Table 2: Efficacy in Metabolic Regulation
| Parameter | This compound (or other small molecule antagonists) | Sortilin Genetic Knockdown (siRNA or Knockout) | References |
| Plasma PCSK9 Levels | A small molecule antagonist (cpd984) increased cellular retention of PCSK9, thereby reducing its secretion.[11][12] | Sortilin-deficient mice displayed decreased levels of circulating PCSK9.[5] | [5][11][12] |
| Plasma LDL-C Levels | Not explicitly quantified in the provided search results. | Liver-specific knockdown of Sort1 increased plasma cholesterol by 20% to 125% in some mouse models.[13] However, another study with Sort1-/- mice showed 20% lower plasma cholesterol.[13] | [13] |
| Hepatic LDLR Levels | A small molecule antagonist (cpd984) led to augmented levels of LDLR at the plasma membrane of hepatocytes.[11][12] | mRNA knockdown of sortilin in HepG2 and Huh7 cells did not affect the ability of extracellular PCSK9 to enhance the degradation of the LDLR.[14] Mice deficient in sortilin did not exhibit significant changes in liver LDLR.[14] | [11][12][14] |
| VLDL Secretion | A small molecule antagonist (cpd984) enhanced apoB-containing VLDL secretion from hepatocytes.[11] | Sort1 knockdown in primary hepatocytes led to a 75% increase in apoB secretion.[13] | [11][13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Sortilin Knockdown via siRNA
-
Cell Culture and Transfection: Human hepatocyte cell lines (e.g., HepG2, Huh7) or neuronal cell lines (e.g., M17) are cultured under standard conditions.[7][8][14] For knockdown experiments, cells are transfected with control non-targeting siRNA or siRNAs specific to the SORT1 gene using a suitable transfection reagent.[7][8][14]
-
Incubation and Analysis: Following transfection (typically 48-72 hours), cells are harvested.[7][8][14] Protein levels of sortilin and other targets of interest (e.g., LDLR, PGRN) are assessed by Western blotting.[7][8][14] The levels of secreted proteins (e.g., PCSK9, PGRN) in the cell culture media can be quantified by ELISA.[7][8]
Generation and Analysis of Sortilin Knockout Mice
-
Generation: Sortilin knockout (Sort1-/-) mice can be generated using gene-targeting technologies such as CRISPR-Cas9 or by replacing a segment of the Sort1 gene with a resistance cassette.[15][16]
-
Phenotypic Analysis: Tissues of interest (e.g., liver, brain) are collected from wild-type and knockout mice.[14][16] Protein expression levels are determined by Western blotting.[14] Plasma levels of lipids and proteins are measured using standard biochemical assays.[5][14] Behavioral tests can be performed to assess neurological phenotypes.[4][10]
In Vitro Binding Assays with this compound
-
This compound has an IC50 value of 20 nM for inhibiting the binding of neurotensin (B549771) to sortilin.[17][18]
-
Assay Principle: The inhibitory effect of the antagonist on the interaction between sortilin and its ligands (e.g., neurotensin, progranulin) can be quantified using various in vitro binding assays, such as ELISA-based assays or surface plasmon resonance (SPR).[19]
Cell-Based Assays with Small Molecule Antagonists
-
Treatment: Cultured cells are treated with varying concentrations of the sortilin antagonist or a vehicle control for a specified duration (e.g., 24 hours).[7][8]
-
Analysis: The effects on intracellular and extracellular protein levels are determined by Western blotting and ELISA, respectively.[7][8] Changes in cellular processes like endocytosis can be visualized using immunofluorescence microscopy.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving sortilin and a typical experimental workflow for comparing a sortilin antagonist with siRNA-mediated knockdown.
Caption: Sortilin's role in protein trafficking and signaling.
References
- 1. Frontiers | The Involvement of Sortilin/NTSR3 in Depression as the Progenitor of Spadin and Its Role in the Membrane Expression of TREK-1 [frontiersin.org]
- 2. Deciphering Mechanisms of Action of Sortilin/Neurotensin Receptor-3 in the Proliferation Regulation of Colorectal and Other Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hypercholesterolemia-risk gene SORT1 facilitates PCSK9 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Allosteric Binding Site on Sortilin Regulates the Trafficking of VLDL, PCSK9 and LDLR in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Allosteric Binding Site on Sortilin Regulates the Trafficking of VLDL, PCSK9, and LDLR in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sortilin as a Regulator of Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyloid Precursor-like Protein 2 and Sortilin Do Not Regulate the PCSK9 Convertase-mediated Low Density Lipoprotein Receptor Degradation but Interact with Each Other - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Sorl1 knockout inhibits expression of brain-derived neurotrophic factor: involvement in the development of late-onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Sortilin antagonist 1 | Sortilin拮抗剂 | MCE [medchemexpress.cn]
- 19. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
Benchmarking (R)-Sortilin Antagonist 1: A Comparative Guide to Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, aiming to mitigate neuronal damage in a wide array of neurological disorders, from acute ischemic stroke to chronic neurodegenerative diseases like Parkinson's and Alzheimer's. This guide provides a comparative analysis of the novel investigational agent, (R)-Sortilin antagonist 1, against established neuroprotective therapies: Citicoline, Edaravone, and Rasagiline (B1678815).
While direct comparative studies are not yet available, this document synthesizes existing preclinical and clinical data to offer a framework for understanding the potential of Sortilin antagonism in the neuroprotective landscape. We will delve into the mechanisms of action, present available quantitative data, and detail common experimental protocols for evaluating neuroprotective efficacy.
Mechanisms of Action: A Tale of Different Pathways
The neuroprotective agents discussed herein operate through distinct and multifaceted mechanisms, targeting various aspects of the neuronal injury cascade.
This compound is a potent inhibitor of Sortilin, a Vps10p-domain receptor that plays a crucial role in neuronal apoptosis. Its mechanism centers on preventing the binding of pro-neurotrophins, such as pro-nerve growth factor (proNGF), to the Sortilin/p75NTR receptor complex.[1][2][3] This interaction is known to trigger a signaling cascade that leads to programmed cell death.[4][5] By blocking this binding, this compound is hypothesized to inhibit the pro-apoptotic signal and promote neuronal survival. A related Sortilin inhibitor, AF38469, has been shown to enhance lysosomal function and reduce neuroinflammation.[6][7]
Citicoline exerts its neuroprotective effects through multiple pathways. It serves as an intermediate in the synthesis of phosphatidylcholine, a key component of neuronal membranes, thereby aiding in membrane repair and stabilization.[8][9][10] Citicoline also provides choline (B1196258) for the synthesis of the neurotransmitter acetylcholine (B1216132) and can attenuate the activation of phospholipase A2, reducing inflammation and lipid peroxidation.[8][11][12]
Edaravone is a potent free radical scavenger.[13][14][15] It mitigates oxidative stress, a common pathway in many neurological disorders, by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13] This action helps to prevent lipid peroxidation of cell membranes and subsequent neuronal damage.[14] Edaravone has also been shown to possess anti-inflammatory properties.[14][16]
Rasagiline is a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), which reduces the breakdown of dopamine (B1211576) in the brain.[17][18] Beyond its symptomatic effects in Parkinson's disease, rasagiline has demonstrated neuroprotective properties by preventing mitochondrial apoptosis, inducing the expression of anti-apoptotic proteins like Bcl-2, and promoting the synthesis of neurotrophic factors.[17][19]
Signaling Pathway Diagram
Caption: Sortilin-mediated apoptotic signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
Direct comparative efficacy data between this compound and established agents is currently unavailable in published literature. The following tables summarize key findings from preclinical studies for each compound.
Table 1: Preclinical Efficacy of Sortilin Antagonists
| Compound | Model | Key Findings | Reference |
| AF38469 | Batten Disease mouse models (CLN2, CLN3) | Reduced lysosomal storage material, decreased neuroinflammation, and rescued tremor phenotypes. | [6][7][20] |
| AF38469 | Diabetic mice | Orally administered AF38469 reduced sortilin levels, improved retinal function, and decreased inflammatory mediators. | [21] |
| Anti-sortilin Antibody | Diabetic Retinopathy mouse model | Intravitreal injection preserved inner retinal thickness and reduced retinal ganglion cell loss by 20.5%. | [22][23] |
Table 2: Preclinical and Clinical Efficacy of Citicoline
| Study Type | Model/Condition | Key Findings | Reference |
| Preclinical (meta-analysis) | Ischemic Stroke | Reduced infarct volume by 27.8%. | [9] |
| Preclinical | Transient Cerebral Ischemia | Decreased glutamate (B1630785) levels and stroke size. | [9] |
| Clinical | Ischemic Stroke | Improved outcomes in some Phase III trials, though recent large trials were inconclusive. | [8][10] |
Table 3: Preclinical and Clinical Efficacy of Edaravone
| Study Type | Model/Condition | Key Findings | Reference |
| Preclinical | Cerebral Ischemia | Suppressed free radical damage, decreased edema and infarct size. | [13] |
| Preclinical | Kainate-induced neuronal damage | Increased neuron density and reduced neuronal damage. | [16] |
| Clinical | Amyotrophic Lateral Sclerosis (ALS) | Slowed the progression of the disease. | [24] |
Table 4: Preclinical and Clinical Efficacy of Rasagiline
| Study Type | Model/Condition | Key Findings | Reference |
| Preclinical | Neuronal cell cultures (neurotoxin-induced) | Protected against apoptosis by preserving mitochondrial viability and upregulating Bcl-2. | [18][19] |
| Preclinical | In vivo models (ischemia, neurotrauma) | Demonstrated neuroprotective effects independent of MAO inhibition. | [18] |
| Clinical | Parkinson's Disease | Effective as monotherapy and adjunct therapy; studies suggest a potential disease-modifying effect. | [18] |
Experimental Protocols
Standardized protocols are crucial for the evaluation of neuroprotective agents. Below are outlines of common in vitro and in vivo methodologies.
In Vitro Neuroprotection Assays
1. Objective: To assess the ability of a compound to protect neuronal cells from a specific insult in a controlled environment.
2. Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), primary neuronal cultures.
3. Common Insults:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or menadione.[25]
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).[26]
-
Apoptosis Induction: Staurosporine or serum deprivation.
4. Key Assays:
-
MTT/MTS Assay: Measures cell viability by assessing mitochondrial metabolic activity.[25]
-
LDH Assay: Measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.
-
Caspase Activity Assays: Measures the activation of caspases, key mediators of apoptosis.
-
Reactive Oxygen Species (ROS) Assays: Utilizes fluorescent probes like DCFDA to measure intracellular ROS levels.
5. General Protocol:
-
Seed neuronal cells in 96-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Introduce the neurotoxic insult (e.g., glutamate).
-
Incubate for a period sufficient to induce cell death in control wells (typically 24-48 hours).
-
Perform a cell viability or cytotoxicity assay to quantify the neuroprotective effect.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
1. Objective: To mimic ischemic stroke in rodents to evaluate the in vivo efficacy of a neuroprotective agent.
2. Animal Model: Rats or mice.
3. Procedure (Intraluminal Filament Method):
-
Anesthetize the animal and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a filament into the ICA via the ECA and advance it to occlude the origin of the middle cerebral artery (MCA).[27][28]
-
The occlusion can be transient (filament is withdrawn after a set time, e.g., 60-120 minutes) or permanent.[29][30]
-
Administer the test compound at a specified time point before, during, or after the ischemic insult.
4. Outcome Measures:
-
Infarct Volume: Measured 24-48 hours post-MCAO using TTC staining of brain slices.
-
Neurological Deficit Scoring: Behavioral tests to assess motor and sensory function.
-
Histology and Immunohistochemistry: To assess neuronal loss, apoptosis, and inflammation in the ischemic penumbra.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the efficacy of a novel neuroprotective agent.
Conclusion
This compound represents a novel and promising approach to neuroprotection by targeting the extrinsic apoptosis pathway mediated by the Sortilin/p75NTR receptor complex. Preclinical data on related Sortilin inhibitors in models of Batten disease and diabetic retinopathy are encouraging, suggesting a potential role in mitigating neuronal loss and neuroinflammation.
In contrast, established agents like Citicoline, Edaravone, and Rasagiline have a broader evidence base across various neurological conditions, particularly stroke and Parkinson's disease. Their mechanisms of action, centered on membrane stabilization, antioxidant effects, and anti-apoptotic signaling, are well-characterized.
A significant gap in the current literature is the absence of direct, head-to-head comparative studies between this compound and these established neuroprotective agents. Such studies, utilizing standardized in vitro and in vivo models, are essential to delineate the relative efficacy and therapeutic potential of Sortilin antagonism. Future research should focus on evaluating this compound in models of stroke, Parkinson's, and Alzheimer's disease to provide a more direct comparison with the current standards of care. This will be crucial for positioning this novel therapeutic strategy within the clinical landscape of neuroprotection.
References
- 1. The proNGF-p75NTR-sortilin signalling complex as new target for the therapeutic treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proNGF-p75NTR-Sortilin Signalling Complex as New Target for the Therapeutic Treatment of Parkinsons Disease | Bentham Science [eurekaselect.com]
- 3. proNGF, sortilin, and p75NTR: potential mediators of injury-induced apoptosis in the mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders | Semantic Scholar [semanticscholar.org]
- 8. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues | springermedizin.de [springermedizin.de]
- 11. edgepharma.eu [edgepharma.eu]
- 12. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 15. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 18. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. battendiseasenews.com [battendiseasenews.com]
- 21. scientificarchives.com [scientificarchives.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Sortilin Inhibition Protects Neurons From Degeneration in the Diabetic Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 29. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (R)-Sortilin Antagonist 1: An In Vitro to In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of (R)-Sortilin antagonist 1 against other known Sortilin inhibitors. The data presented herein is intended to support researchers in the field of neurodegenerative diseases and oncology by offering a clear, objective overview of the current landscape of small-molecule Sortilin antagonism.
Introduction to Sortilin and its Antagonism
Sortilin (SORT1) is a type I membrane glycoprotein (B1211001) belonging to the Vps10p domain receptor family. It is highly expressed in the central nervous system and plays a crucial role in a variety of cellular processes, including protein trafficking and signaling.[1] Dysregulation of Sortilin function has been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and frontotemporal dementia, as well as in cancer progression.[2][3] As a key regulator of neuronal viability and function, Sortilin has emerged as a promising therapeutic target.[4]
Sortilin exerts its effects through the binding and intracellular transport of a diverse range of ligands, including pro-neurotrophins, neurotensin (B549771), and progranulin.[5][6][7] Antagonism of these interactions represents a viable therapeutic strategy to modulate Sortilin-mediated pathways. This guide focuses on the comparative analysis of this compound and other notable Sortilin inhibitors.
In Vitro Activity Comparison
The in vitro activity of Sortilin antagonists is primarily assessed through binding assays that measure the inhibition of a radiolabeled or fluorescently labeled ligand to the Sortilin receptor. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different antagonists.
| Compound | Assay Type | Ligand | IC50 (nM) | Reference |
| This compound | Competitive Fluorescence Binding | Neurotensin | Not specified | [8] |
| Sortilin antagonist 1 | Competitive Binding | Neurotensin | 20 | [9][10] |
| AF38469 | Not Specified | Not Specified | 330 | [11][12] |
| VES-001 | Not Specified | Progranulin | Not Specified | [8][13][14][15][16][17] |
Note: The IC50 value for Sortilin antagonist 1 is for the racemic mixture. Data for the specific (R)-enantiomer was not available in the reviewed literature.
In Vivo Activity and Correlation
The in vivo efficacy of Sortilin antagonists is evaluated in various animal models of disease. Key parameters include the route of administration, dosing, and the observed therapeutic effect. A strong in vitro to in vivo correlation (IVIVC) is critical for the successful clinical translation of a drug candidate.
| Compound | Animal Model | Administration | Dosage | Key Findings | Reference |
| This compound | Not available | Not available | Not available | No in vivo data available. | |
| AF38469 | CLN2 Batten Disease Mouse Model | Oral (in drinking water) | 0.03 µg/mL and 0.3 µg/mL | Prevented accumulation of lysosomal storage material and development of neuroinflammation. Rescued tremor phenotypes. | [18] |
| VES-001 | Healthy Human Volunteers (Phase 1b/IIa) | Oral | Daily Dosing | Well-tolerated, brain-penetrant, and demonstrated target engagement by increasing progranulin levels in plasma and cerebrospinal fluid. | [8][13][14][15][16][17] |
| ARB-1-6 (Peptide-Drug Conjugate) | Breast Cancer Patient-Derived Xenografts (PDX) | Intravenous | 3 mg/kg weekly | Showed significant anti-tumor activity. | [19] |
Signaling Pathways and Experimental Workflows
Sortilin Signaling and Antagonist Intervention
The following diagram illustrates the central role of Sortilin in mediating the endocytosis of its ligands, such as pro-neurotrophins and progranulin. Sortilin antagonists, like this compound, act by competitively inhibiting this binding, thereby preventing the downstream signaling or cellular trafficking mediated by the receptor.
Caption: Sortilin signaling pathway and point of antagonist intervention.
Experimental Workflow for In Vitro Antagonist Screening
The general workflow for screening and characterizing Sortilin antagonists in vitro involves a series of assays to determine binding affinity and cellular activity.
References
- 1. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 2. Repurposing Drugs to Modulate Sortilin: Structure-Guided Strategies Against Atherogenesis, Coronary Artery Disease, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Sortilin gates neurotensin and BDNF signaling to control peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Peptide-Drug Conjugates for Precise Targeting of SORT1-Mediated Vasculogenic Mimicry in the Tumor Microenvironment of TNBC-Derived MDA-MB-231 Breast and Ovarian ES-2 Clear Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesper Bio initiates Phase Ib/IIa proof of concept study of VES001 in asymptomatic patients with gene mutations that cause frontotemporal dementia (FTD) | The Lundbeck Foundation [lundbeckfonden.com]
- 9. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 10. Sortilin antagonist 1 | Sortilin拮抗剂 | MCE [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AF38469 | Neurotensin Receptor | TargetMol [targetmol.com]
- 13. Vesper's oral frontotemporal dementia drug positive in phase Ib/II | BioWorld [bioworld.com]
- 14. Vesper Bio announces positive Phase Ib/IIa topline results for lead candidate VES001 for frontotemporal degeneration [prnewswire.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Vesper Bio starts Phase Ib/IIa study of VES001 for asymptomatic FTD gene mutation patients [synapse.patsnap.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating Therapeutic Targets Downstream of Sortilin Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sortilin, a multi-ligand Vps10p-domain receptor, has emerged as a critical player in a variety of physiological and pathological processes. Its role in trafficking proteins to different cellular compartments, including lysosomes for degradation, makes it a pivotal node in numerous signaling pathways. Consequently, inhibiting sortilin presents a promising therapeutic strategy for a range of diseases, from neurodegenerative disorders to cancer and metabolic diseases. This guide provides a comparative analysis of key therapeutic targets downstream of sortilin inhibition, supported by experimental data and detailed methodologies to aid in the validation and development of novel therapeutics.
Downstream Therapeutic Targets of Sortilin Inhibition: A Comparative Analysis
The therapeutic potential of sortilin inhibition lies in its ability to modulate the activity of various downstream signaling pathways. Below, we compare three key validated targets: Transcription Factor EB (TFEB) for lysosomal storage disorders, Progranulin (PGRN) for neurodegenerative diseases, and the PCSK9/LDLR pathway for hypercholesterolemia.
Transcription Factor EB (TFEB) in Lysosomal Storage Disorders
Therapeutic Rationale: TFEB is a master regulator of lysosomal biogenesis and autophagy. Activating TFEB can enhance cellular clearance mechanisms, making it an attractive target for treating lysosomal storage disorders (LSDs) like Batten disease, which are characterized by the accumulation of undegraded materials in lysosomes.[1][2][3][4]
Mechanism Downstream of Sortilin Inhibition: The small molecule sortilin inhibitor, AF38469, has been shown to activate TFEB.[1][2] This activation leads to the nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosomal function and autophagy.[4] This enhanced lysosomal activity helps clear the accumulated storage materials characteristic of LSDs.[1][3]
Alternative Approaches: Other strategies to activate TFEB are being explored, including the use of small molecules that modulate the mTORC1 pathway, a known negative regulator of TFEB.
.
Signaling Pathway: Sortilin Inhibition and TFEB Activation
Caption: Sortilin inhibition by AF38469 leads to TFEB activation and enhanced lysosomal function.
Progranulin (PGRN) in Neurodegenerative Diseases
Therapeutic Rationale: Progranulin (PGRN) is a neurotrophic factor, and its haploinsufficiency is a major cause of frontotemporal dementia (FTD).[5][6][7] Increasing the levels of extracellular PGRN is a promising therapeutic strategy for FTD and potentially other neurodegenerative diseases like Alzheimer's.[8]
Mechanism Downstream of Sortilin Inhibition: Sortilin acts as a clearance receptor for PGRN, mediating its endocytosis and subsequent lysosomal degradation.[5][6][9] By inhibiting the interaction between sortilin and PGRN, either with blocking antibodies or small molecules, the degradation of PGRN is reduced, leading to an increase in its extracellular levels.[6][9][10]
Alternative Approaches: Alternative strategies to increase PGRN levels include gene therapy to increase PGRN expression and the use of small molecules that enhance PGRN transcription.
.
Signaling Pathway: Sortilin-Mediated PGRN Degradation
Caption: Sortilin mediates PGRN endocytosis and degradation, a process inhibited by blocking antibodies.
PCSK9/LDLR Pathway in Hypercholesterolemia
Therapeutic Rationale: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to its degradation. This reduces the clearance of LDL cholesterol from the blood. Inhibiting PCSK9 activity is a proven strategy for lowering LDL cholesterol.[11][12]
Mechanism Downstream of Sortilin Inhibition: Sortilin facilitates the secretion of PCSK9 from hepatocytes.[11][12] Inhibition of sortilin leads to reduced levels of circulating PCSK9.[11] This, in turn, increases the number of LDLRs on the cell surface, enhancing the clearance of LDL cholesterol.[13][14]
Alternative Approaches: The most common alternative approaches are monoclonal antibodies that directly bind to and inhibit circulating PCSK9 (e.g., evolocumab, alirocumab) and small interfering RNA (siRNA) therapeutics that reduce the synthesis of PCSK9 (e.g., inclisiran).
.
Signaling Pathway: Sortilin's Role in PCSK9 Secretion
Caption: Sortilin facilitates the secretion of PCSK9, which in turn promotes LDLR degradation.
Quantitative Data Summary
| Downstream Target | Disease Model | Sortilin Inhibitor | Key Finding | Quantitative Effect | Reference |
| TFEB | CLN2 and CLN3 Batten disease mouse models | AF38469 (small molecule) | Rescued tremor phenotypes and reduced lysosomal storage material. | Complete rescue of tremor phenotypes. | [1][2] |
| TFEB | Wild type Neuro 2A cells | AF38469 (40 nM) | Stimulated TFEB and TFE3 nuclear translocation. | Significant increase after 90 minutes. | [4] |
| Progranulin (PGRN) | Human glioblastoma U-251 cells | Anti-sortilin monoclonal antibody (A3-PGRNC15*) | Increased extracellular PGRN levels. | Up to 2.5-fold increase; EC50 of 1.3 nM. | [6] |
| Progranulin (PGRN) | FTD patient-derived iPSC neurons | MPEP (small molecule) | Increased extracellular PGRN levels. | Dose-dependent increase at 10 and 20 µM. | [7] |
| PCSK9/LDLR | McCardle hepatocyte (McA) cell line | cpd984 (small molecule) | Increased intracellular PCSK9 and total LDLR levels. | > 2-fold increase in total LDLR. | [13] |
| Cell Adhesion | MDA-MB-231 breast cancer cells | siRNA against sortilin | Inhibited cell adhesion. | ~80% inhibition of cell adhesion. | [15] |
| Cell Invasion | Patient-derived glioblastoma cells | AF38469 | Reduced cancer cell invasion. | Statistically significant inhibition. | [16] |
Experimental Protocols
Western Blotting for Protein Expression
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., anti-sortilin, anti-TFEB, anti-PGRN) overnight at 4°C.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Proteins
-
Coating: A 96-well plate is coated with a capture antibody specific for the protein of interest (e.g., PGRN, PCSK9) overnight at 4°C.
-
Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: Conditioned media from cell cultures and standard solutions are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody is added and incubated.
-
Streptavidin-HRP: Streptavidin-HRP is added to bind to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Measurement: The absorbance is read at 450 nm, and the protein concentration is calculated from the standard curve.
Cell Invasion Assay (Boyden Chamber)
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.
-
Cell Seeding: Cells are seeded in the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Staining: Non-invading cells on the upper surface of the membrane are removed, and the invading cells on the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of invading cells is counted under a microscope.
Experimental Workflow for Target Validation
Caption: A generalized workflow for the validation of a therapeutic target downstream of sortilin inhibition.
Conclusion
Targeting the downstream signaling pathways of sortilin offers a versatile and promising approach for the development of novel therapeutics for a wide range of diseases. The validation of targets such as TFEB, PGRN, and the PCSK9/LDLR pathway has provided a strong foundation for ongoing drug discovery efforts. This guide provides a framework for comparing these targets and outlines the key experimental approaches required for their validation. As our understanding of the complex biology of sortilin continues to grow, so too will the opportunities for innovative therapeutic interventions.
References
- 1. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders | Semantic Scholar [semanticscholar.org]
- 2. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation [frontiersin.org]
- 6. An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 9. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The hypercholesterolemia-risk gene SORT1 facilitates PCSK9 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PCSK9 as a Target for Development of a New Generation of Hypolipidemic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Allosteric Binding Site on Sortilin Regulates the Trafficking of VLDL, PCSK9 and LDLR in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Sortilin is associated with breast cancer aggressiveness and contributes to tumor cell adhesion and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Membrane Protein Sortilin Is a Potential Biomarker and Target for Glioblastoma [mdpi.com]
Comparative Study of Sortilin Antagonists on Progranulin Levels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various sortilin antagonists and their efficacy in elevating progranulin (PGRN) levels. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with crucial roles in neuronal survival, lysosomal function, and regulation of neuroinflammation.[1] Haploinsufficiency of the progranulin gene (GRN) is a major cause of frontotemporal dementia (FTD), leading to a significant reduction in PGRN levels.[2] Sortilin (SORT1), a type I transmembrane protein, is a key negative regulator of extracellular PGRN.[3] It acts as a receptor that binds to the C-terminus of PGRN, mediating its endocytosis and subsequent degradation in the lysosome.[2][3] This mechanism has made sortilin an attractive therapeutic target for FTD and other neurodegenerative diseases, with the goal of increasing circulating PGRN levels by inhibiting the sortilin-PGRN interaction.[4] This guide compares several sortilin antagonists, including monoclonal antibodies, small molecules, and other novel biologics, based on their reported effects on PGRN levels in various experimental models.
Data Presentation: Quantitative Comparison of Sortilin Antagonists
The following tables summarize the quantitative effects of different sortilin antagonists on progranulin levels across various preclinical and clinical studies.
Table 1: Monoclonal Antibody Antagonists
| Antagonist | Model System | Dose/Concentration | Sample Type | Increase in Progranulin (PGRN) Levels | Reference |
| Latozinemab (AL001) | Healthy Volunteers & FTD-GRN Patients (Phase 1) | 60 mg/kg (single dose) | CSF | Doubled, restoring to normal range | [5] |
| FTD-GRN Patients (Phase 2) | 60 mg/kg (monthly) | Plasma & CSF | Sustained elevation to normal levels | [5] | |
| FTD-C9orf72 Patients (Phase 2) | 60 mg/kg (monthly) | Plasma & CSF | Elevated for the duration of treatment | [6] | |
| AL101 (GSK4527226) | Healthy Volunteers (Phase 1) | IV: 30 mg/kg (monthly) | Plasma | 160-200% increase vs. placebo | [7] |
| Healthy Volunteers (Phase 1) | IV: 30 mg/kg (monthly) | CSF | 80% increase vs. placebo | [7] | |
| Healthy Volunteers (Phase 1) | SC: 600 mg | CSF | ~50% increase | [7] | |
| Rats & Non-Human Primates | Not specified | Blood | Up to 4-fold increase | [8][9] | |
| Rats & Non-Human Primates | Not specified | CSF | Up to 2-fold increase | [8][9] | |
| K1-67 | Mice | 100 mg/kg (IV) | Plasma | Significant up-regulation | [10][11] |
| Mice | 50-100 mg/kg (IV) | Brain Interstitial Fluid | Significant up-regulation | [10][11] | |
| Mouse Primary Cortical Neurons | Not specified | Cell Supernatant | >1.5-fold increase | [11] | |
| Human U251 Glioblastoma Cells | Not specified | Cell Supernatant | >1.5-fold increase | [11] |
Table 2: Other Sortilin Antagonists
| Antagonist | Type | Model System | Concentration | Sample Type | Increase in Progranulin (PGRN) Levels | Reference |
| AF38469 | Small Molecule | MCF7 & MDA-MB 231 cells | Not specified | Cell Supernatant | Effective inhibition of progranulin-mediated effects (direct PGRN level increase not quantified) | |
| A3-PGRNC15 * | Affibody-Peptide Fusion | Human U-251 Glioblastoma Cells | EC50 = 1.3 nM | Cell Supernatant | Up to 2.5-fold increase | [12] |
| MPEP | Small Molecule | M17, HeLa, NIH3T3 cells | 10 and 20 µM | Cell Supernatant | Dose-dependent increase | [2] |
| Neurotensin (NTS) | Peptide (Sortilin Ligand) | COS-1/SORT1 cells | 0.1, 1, and 5 µM | Not applicable | Dose-dependent inhibition of PGRN endocytosis | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the studies of sortilin antagonists.
Progranulin Level Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
A common method for measuring PGRN concentrations in biological fluids is the sandwich ELISA.
-
Principle: A capture antibody specific for PGRN is coated onto the wells of a microplate. The sample (e.g., plasma, CSF, or cell culture supernatant) is added, and any PGRN present binds to the capture antibody. A second, detection antibody, which is typically biotinylated or conjugated to an enzyme like horseradish peroxidase (HRP), is then added. This detection antibody binds to a different epitope on the PGRN molecule. Finally, a substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric or chemiluminescent signal. The intensity of the signal is proportional to the amount of PGRN in the sample.
-
Typical Procedure (based on commercially available kits like R&D Systems Quantikine and Abcam SimpleStep):
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for human PGRN.
-
Sample and Standard Incubation: Samples (diluted as necessary) and a series of PGRN standards of known concentrations are added to the wells. The plate is incubated for a specified time (e.g., 2 hours at room temperature) to allow PGRN to bind to the immobilized antibody.[13]
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody Incubation: An enzyme-linked polyclonal antibody specific for human PGRN is added to each well. The plate is incubated again (e.g., 2 hours at room temperature).[13]
-
Second Wash: The plate is washed to remove any unbound detection antibody.
-
Substrate Addition: A substrate solution is added to the wells, and the plate is incubated in the dark to allow color development (e.g., 30 minutes at room temperature).[13]
-
Stopping the Reaction: A stop solution is added to each well to terminate the reaction.
-
Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated by plotting the optical density for each standard versus its concentration. The concentration of PGRN in the samples is then determined by interpolating from this standard curve.
-
-
Commercially Available Kits:
Cell-Based Assays for Sortilin-Progranulin Interaction
These assays are crucial for determining the ability of an antagonist to block the binding of PGRN to sortilin on the cell surface.
-
Principle: Cells that express sortilin are incubated with labeled PGRN in the presence or absence of the test antagonist. A reduction in the amount of labeled PGRN bound to the cells in the presence of the antagonist indicates that it is effectively blocking the interaction.
-
Example Protocol (PGRN Endocytosis Assay):
-
Cell Culture: COS-1 cells are engineered to overexpress sortilin (COS-1/SORT1).[2]
-
Labeling: Recombinant PGRN (rPGRN) is labeled with a fluorescent dye (e.g., DyLight).
-
Treatment: The COS-1/SORT1 cells are treated with the sortilin antagonist (e.g., neurotensin) at various concentrations.[2]
-
PGRN Incubation: DyLight-labeled rPGRN is then added to the cells and incubated to allow for endocytosis.
-
Quantification: The amount of internalized PGRN is quantified, often through imaging and measuring the fluorescence intensity within the cells. A decrease in fluorescence in antagonist-treated cells compared to controls indicates inhibition of sortilin-mediated endocytosis.[2]
-
-
Cell Lines Used in Sortilin Antagonist Studies:
-
U-251 and U87 (Human Glioblastoma Cells): These cells endogenously express sortilin and secrete PGRN, making them a suitable model to study the effect of sortilin binders on extracellular PGRN levels.[12][16]
-
MCF7 and MDA-MB 231 (Human Breast Cancer Cells): Used to study the effects of sortilin inhibitors on progranulin-induced cancer stem cell propagation.
-
COS-1 (Monkey Kidney Fibroblast Cells): Often used for transient overexpression of sortilin to study its interaction with ligands.[2]
-
In Vivo Evaluation in Animal Models
Animal models are essential for assessing the pharmacokinetics, pharmacodynamics, and safety of sortilin antagonists.
-
Non-Human Primates (NHPs): NHPs are a valuable model due to their physiological similarity to humans. Studies in NHPs have been used to demonstrate that systemically administered anti-sortilin antibodies can increase PGRN levels in both plasma and cerebrospinal fluid.[8][9]
-
Mice: Both wild-type and genetically modified mice (e.g., Grn+/- mice, which model PGRN haploinsufficiency) are used.
-
Administration: Antagonists are typically administered intravenously (IV) or intraperitoneally (IP).
-
Sample Collection: Blood (for plasma) and CSF are collected at various time points after administration to measure PGRN levels. In some studies, brain interstitial fluid (ISF) is collected via microdialysis to assess PGRN levels directly in the brain.[10]
-
Measurement: PGRN levels are quantified by ELISA, using kits specific for mouse PGRN (e.g., Mouse Progranulin Quantikine ELISA Kit, R&D Systems).
-
Mandatory Visualization
Sortilin-Progranulin Signaling Pathway
Caption: Sortilin-mediated endocytosis and degradation of progranulin and its inhibition by antagonists.
Experimental Workflow: In Vitro Screening of Sortilin Antagonists
Caption: A typical workflow for evaluating the effect of sortilin antagonists on progranulin levels in vitro.
References
- 1. Progranulin protein levels are differently regulated in plasma and CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Alector Presents AL001 (latozinemab) Data from the FTD-C9orf72 Cohort of the INFRONT-2 Phase 2 Clinical Trial | Alector [investors.alector.com]
- 7. AL101 | ALZFORUM [alzforum.org]
- 8. Development of AL101 (GSK4527226), a progranulin-elevating monoclonal antibody, as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Progranulin ELISA Kit (ab252364) | Abcam [abcam.com]
- 13. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Progranulin (PGRN) in the Pathogenesis of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]
- 16. Mouse Progranulin (GRN) ELISA Kit (EMGRN) - Invitrogen [thermofisher.com]
Assessing the Selectivity Profile of (R)-Sortilin Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity profile of (R)-Sortilin antagonist 1, a potent inhibitor of the Sortilin receptor. The information presented herein is intended to assist researchers in evaluating its potential for further investigation and development. The guide includes a summary of its on-target potency, a comparison with other known Sortilin inhibitors, detailed experimental methodologies for assessing selectivity, and an overview of the key signaling pathways involving Sortilin.
Introduction to Sortilin and its Antagonists
Sortilin (also known as Neurotensin (B549771) Receptor 3) is a type I transmembrane protein that plays a crucial role in various physiological processes, including neuronal viability, protein trafficking, and signaling. It is a member of the Vps10p domain receptor family and is involved in the endocytosis of several ligands, including pro-neurotrophins like pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF), as well as progranulin (PGRN) and neurotensin (NTS). Dysregulation of Sortilin function has been implicated in neurodegenerative diseases, such as Alzheimer's disease and frontotemporal dementia, as well as in neuropathic pain and cancer.
The development of selective Sortilin antagonists is a promising therapeutic strategy for these conditions. This compound has emerged as a potent inhibitor of Sortilin. This guide aims to provide a detailed analysis of its selectivity profile in comparison to other available Sortilin modulators.
Comparative Selectivity Profile
A comprehensive assessment of a drug candidate's selectivity is paramount to predict its potential for off-target effects and ensure a favorable safety profile. Ideally, a selective antagonist should exhibit high affinity for its intended target while displaying minimal interaction with other receptors, ion channels, and enzymes.
Currently, detailed public information regarding a broad off-target screening panel for this compound is limited. However, its on-target potency has been established.
Table 1: On-Target Potency of Sortilin Antagonists
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | Sortilin | Neurotensin Binding Inhibition | 20 nM (IC50) | [1] |
| AF38469 | Sortilin | Not Specified | 330 nM (IC50) | [2] |
| AF40431 | Sortilin | Not Specified | 4.4 µM (IC50), 0.7 µM (Kd) | [3] |
Note: A lower IC50 or Kd value indicates higher binding affinity and potency.
Experimental Protocols for Selectivity Assessment
To determine the selectivity profile of a Sortilin antagonist, a combination of in vitro binding and cell-based functional assays is typically employed.
Radioligand Binding Assay for On-Target Affinity
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the Sortilin receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human Sortilin receptor.
Materials:
-
HEK293 cells stably expressing human Sortilin.
-
[¹²⁵I]-Neurotensin (Radioligand).
-
This compound and other reference compounds.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-Sortilin cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in binding buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-Neurotensin (typically at or below its Kd) and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Off-Target Selectivity Screening
To assess the broader selectivity profile, the antagonist should be screened against a panel of off-target receptors, ion channels, and enzymes. This is often performed by specialized contract research organizations (CROs). A typical panel would include:
-
GPCRs: A diverse panel of G-protein coupled receptors, particularly those prevalent in the central nervous system.
-
Ion Channels: Key voltage-gated and ligand-gated ion channels.
-
Kinases: A representative panel of protein kinases.
-
Other Receptors: Including other members of the Vps10p domain receptor family (e.g., SorCS1, SorCS2, SorCS3, and SorLA) to assess family-specific selectivity.
The experimental format for off-target screening is typically radioligand binding assays or functional assays, depending on the target.
Cell-Based Functional Assays
Functional assays are crucial to confirm that the binding of the antagonist translates into a functional inhibition of Sortilin-mediated cellular processes.
Objective: To assess the ability of this compound to inhibit the cellular uptake of progranulin mediated by Sortilin.
Materials:
-
Cells overexpressing Sortilin (e.g., COS-1 or HEK293 cells).
-
Recombinant human progranulin (PGRN), which can be fluorescently labeled (e.g., with DyLight 594).
-
This compound and control compounds.
-
Cell culture medium.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Culture: Plate Sortilin-overexpressing cells in a multi-well format.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Ligand Addition: Add fluorescently labeled PGRN to the cell culture medium and incubate for a specific time (e.g., 1 hour) to allow for endocytosis.
-
Washing: Wash the cells to remove unbound PGRN.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The amount of internalized PGRN can be quantified by measuring the intracellular fluorescence intensity.
-
Data Analysis: Determine the IC50 value for the inhibition of PGRN uptake.
dot
Caption: Experimental workflow for assessing the selectivity profile of a Sortilin antagonist.
Overview of Sortilin Signaling Pathways
Sortilin is a multifaceted receptor involved in several key signaling pathways. Understanding these pathways is crucial for interpreting the potential downstream effects of its antagonism.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Guide to the Pharmacokinetic Profiles of Sortilin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Sortilin, a multi-ligand type-1 membrane glycoprotein (B1211001) of the Vps10p domain receptor family, has emerged as a compelling therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. Its role in protein trafficking and signaling pathways, particularly in mediating both cell survival and apoptosis, has spurred the development of various antagonistic compounds. This guide provides a comparative analysis of the pharmacokinetic profiles of distinct classes of sortilin antagonists, supported by experimental data and methodologies, to aid researchers in the selection and development of next-generation therapeutics.
Quantitative Pharmacokinetic Data Summary
The pharmacokinetic (PK) parameters of a drug are crucial in determining its dosing regimen, efficacy, and potential for toxicity. Below is a summary of available preclinical and clinical PK data for representative sortilin antagonists. It is important to note that publicly available, peer-reviewed pharmacokinetic data for many early-stage sortilin inhibitors is limited. The following table is compiled from the available information.
| Antagonist | Class | Animal Model/Study Population | Route of Administration | Half-life (t½) | Oral Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vd) |
| AF38469 | Small Molecule | Data not publicly available | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Sudocetaxel Zendusortide (TH1902) | Peptide-Drug Conjugate | Human (Phase 1 Clinical Trial) | Intravenous | Short (typical for PDCs) | Not Applicable | Data not publicly available | Data not publicly available |
| VES001 | Small Molecule | Human (Phase 1 Clinical Trial) | Oral | Data not publicly available | "Excellent" | Data not publicly available | Data not publicly available |
Data for specific pharmacokinetic parameters for the listed sortilin antagonists are not yet fully available in the public domain. The table reflects the current status of published information.
Experimental Protocols
The determination of pharmacokinetic parameters relies on standardized in vivo experimental protocols. The following methodologies are representative of those used to evaluate the compounds cited in this guide.
In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
This protocol outlines a typical design for assessing the pharmacokinetics of a novel small molecule sortilin antagonist in a rodent model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[1]
-
Weight: 200-250 g.
-
Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.
-
Fasting: Rats are fasted for 12 hours before dosing, with continued access to water.[1][2]
2. Drug Formulation and Administration:
-
Intravenous (IV) Formulation: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene (B3416737) glycol, and ethanol) to a final concentration for a dose of 5 mg/kg.
-
Oral (PO) Formulation: The compound is suspended in a vehicle such as 0.5% carboxymethylcellulose for administration via oral gavage at a dose of 20 mg/kg.[2]
-
IV Administration: The formulated drug is administered as a single bolus injection into the lateral tail vein.
-
PO Administration: The drug suspension is administered using an oral gavage needle.[3]
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.[4]
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[1]
4. Bioanalytical Method:
-
The concentration of the drug in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[2]
-
Parameters calculated include:
-
Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.
-
Clearance (CL): Calculated as Dose / AUC for IV administration.
-
Volume of Distribution (Vd): Calculated from CL and the elimination rate constant.
-
Half-life (t½): Determined from the terminal elimination phase.
-
Oral Bioavailability (F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Sortilin Signaling Pathways
Sortilin's function is multifaceted, playing a critical role in two opposing signaling pathways: apoptosis and cell survival. The balance between these pathways is crucial for normal cellular function and is often dysregulated in disease.
Sortilin-Mediated Apoptosis
In this pathway, sortilin partners with the p75 neurotrophin receptor (p75NTR) to form a high-affinity receptor complex for proneurotrophins, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF).[6][7][8] The binding of these immature neurotrophins to the sortilin-p75NTR complex initiates a signaling cascade that activates the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to programmed cell death, or apoptosis.[6][9] This mechanism is implicated in developmental neuronal pruning and in pathological neuronal loss following injury.[6][10]
Sortilin-Mediated Cell Survival
Conversely, sortilin plays a crucial role in promoting cell survival and differentiation by interacting with the Tropomyosin receptor kinase (Trk) family of receptors (TrkA, TrkB, and TrkC).[11] Sortilin facilitates the anterograde axonal transport of Trk receptors to the cell surface, thereby enhancing their signaling in response to mature neurotrophins (e.g., NGF, BDNF).[11] Activation of Trk receptors triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are central to promoting neuronal survival, growth, and plasticity.[9][12] This function of sortilin is vital for the development and maintenance of the nervous system.[11]
Conclusion
The development of sortilin antagonists represents a promising therapeutic strategy for a variety of diseases. However, the diverse chemical nature of these antagonists, ranging from small molecules to peptide-drug conjugates, results in varied pharmacokinetic profiles that will significantly influence their clinical application. While detailed comparative pharmacokinetic data is still emerging, this guide provides a framework for understanding the key parameters and experimental approaches necessary for the evaluation of these novel therapeutics. As more data from preclinical and clinical studies become available, a clearer picture of the therapeutic potential and optimal applications for different sortilin antagonists will undoubtedly emerge.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Baicalin Enhanced Oral Bioavailability of Sorafenib in Rats by Inducing Intestine Absorption [frontiersin.org]
- 6. proNGF, sortilin, and p75NTR: potential mediators of injury-induced apoptosis in the mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. ProBDNF induces neuronal apoptosis via activation of a receptor complex of p75NTR and sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mapping of the Interaction Site between Sortilin and the p75 Neurotrophin Receptor Reveals a Regulatory Role for the Sortilin Intracellular Domain in p75 Neurotrophin Receptor Shedding and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sortilin associates with Trk receptors to enhance anterograde transport and signaling by neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of (R)-Sortilin Antagonist 1 and BVFP for Researchers
In the landscape of neurodegenerative disease research and drug development, the modulation of the Sortilin receptor (Sort1) has emerged as a promising therapeutic strategy. Two small molecules, (R)-Sortilin antagonist 1 and BVFP, have garnered attention for their distinct mechanisms of action targeting Sortilin-mediated pathways. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | BVFP |
| Target Interaction | Directly binds to the Sortilin receptor | Binds to the C-terminal motif of Progranulin (PGRN) |
| Primary Mechanism | Competitive antagonist of the Sortilin-pro-neurotrophin interaction | Inhibits the interaction between Sortilin and PGRN, preventing PGRN endocytosis |
| Reported Efficacy | IC50 of 20 nM for inhibiting Neurotensin (NTS) binding to Sortilin[1][2] | 23% inhibition of DyLight-labeled recombinant PGRN (DyL-rPGRN) endocytosis at 5 µM[3] |
Mechanism of Action and Signaling Pathways
This compound acts as a direct competitive inhibitor at the Sortilin receptor. By occupying a binding site on Sortilin, it prevents the interaction between Sortilin and its ligands, most notably pro-neurotrophins like pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF). This blockade is crucial as the binding of pro-neurotrophins to the Sortilin/p75NTR complex is known to trigger apoptotic signaling cascades, leading to neuronal cell death.[4][5][6] Therefore, this compound is being investigated for its neuroprotective potential in conditions such as hearing loss.
BVFP, on the other hand, employs an indirect mechanism to modulate Sortilin function. It specifically binds to the C-terminal motif (amino acids 588-593) of progranulin (PGRN), a secreted growth factor with important roles in neuronal survival and lysosomal function.[3] This C-terminal region of PGRN is essential for its interaction with Sortilin, which mediates the endocytosis and subsequent lysosomal degradation of PGRN.[3][7][8] By binding to this motif, BVFP effectively masks the recognition site for Sortilin, thereby inhibiting the uptake and degradation of extracellular PGRN and increasing its bioavailability.[3][9] This approach is particularly relevant for diseases like frontotemporal dementia (FTD), where PGRN haploinsufficiency is a causal factor.[3][10]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways affected by each compound.
Caption: this compound blocks pro-neurotrophin binding to Sortilin, inhibiting apoptosis.
Caption: BVFP binds to the C-terminus of PGRN, inhibiting its endocytosis and increasing its levels.
Quantitative Data Summary
The following table summarizes the available quantitative data for both compounds. A direct comparison of potency is challenging due to the different assays used in the cited literature.
| Compound | Assay Type | Target | Ligand | Key Parameter | Value | Reference |
| This compound | Competitive Binding Assay | Sortilin | Neurotensin (NTS) | IC50 | 20 nM | [1][2] |
| BVFP | Cellular Endocytosis Assay | Progranulin (PGRN) | DyLight-labeled rPGRN | % Inhibition | 23% at 5 µM | [3] |
Detailed Experimental Protocols
This compound: Competitive Radioligand Binding Assay
A standard competitive radioligand binding assay can be employed to determine the affinity of this compound for the Sortilin receptor.[11][12][13][14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand (e.g., [125I]-Neurotensin) to Sortilin.
Materials:
-
Membrane preparations from cells overexpressing human Sortilin.
-
Radiolabeled ligand: [125I]-Neurotensin.
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the Sortilin-containing membranes with a fixed concentration of [125I]-Neurotensin and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Neurotensin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
BVFP: Cellular Progranulin Endocytosis Assay
This assay measures the ability of BVFP to inhibit the Sortilin-mediated endocytosis of fluorescently labeled progranulin.[3]
Objective: To quantify the inhibitory effect of BVFP on the cellular uptake of DyLight-labeled recombinant progranulin (DyL-rPGRN).
Materials:
-
Cells overexpressing Sortilin (e.g., COS-1SORT1 cells).[3]
-
DyLight-labeled recombinant human progranulin (DyL-rPGRN).
-
BVFP at various concentrations.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Seed Sortilin-overexpressing cells in a suitable format (e.g., 96-well plate).
-
Pre-incubate DyL-rPGRN with varying concentrations of BVFP for 1 hour.[3]
-
Add the DyL-rPGRN/BVFP mixture to the cells and incubate for a defined period (e.g., 1 hour) to allow for endocytosis.[3]
-
Wash the cells with PBS to remove extracellular DyL-rPGRN.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Acquire images of the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software.
-
Calculate the percentage inhibition of DyL-rPGRN endocytosis by comparing the fluorescence intensity in BVFP-treated cells to untreated control cells.
Conclusion
This compound and BVFP represent two distinct and valuable tools for investigating the roles of Sortilin in health and disease. The choice between these compounds will largely depend on the specific research question. For studies focused on the direct consequences of blocking Sortilin's interaction with pro-neurotrophins and the subsequent apoptotic signaling, this compound is the more direct tool. For research aimed at modulating progranulin levels and studying the downstream effects of inhibiting its Sortilin-mediated clearance, BVFP offers a targeted approach. The provided data and protocols should assist researchers in making an informed decision for their experimental designs.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on (R)-Sortilin Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-Sortilin antagonist 1 against other known Sortilin inhibitors, AF38469 and AF40431. The information is compiled from patent literature, commercial vendor data, and peer-reviewed publications to facilitate the replication of published findings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its alternatives.
| Compound | Chemical Name | Molecular Formula | IC50 | Kd | Source |
| This compound | (2S)-4,4-dimethyl-2-[(6-phenoxypyridin-3-yl)formamido]pentanoic acid | C20H24N2O4 | 20 nM (for Sortilin antagonist 1) | Not Reported | Patent (WO2022074119), Commercial Vendors[1] |
| AF38469 | 2-(3-(trifluoromethyl)benzamido)-6-methylnicotinic acid | C15H11F3N2O3 | 330 nM | Not Reported | Bioorg Med Chem Lett. 2014 Jan 1;24(1):177-80[2][3] |
| AF40431 | (S)-2-(((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)amino)-4-methylpentanoic acid | C17H21NO5 | 4.4 µM | 0.7 µM | J Med Chem. 2014 Jan 29;57(2):497-502[4] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon published findings. Below are the methodologies for key experiments related to the binding of these antagonists to Sortilin.
Sortilin Binding Assay (General Protocol)
A common method to determine the inhibitory concentration (IC50) of a compound against the binding of a natural ligand to Sortilin is a competitive binding assay. A scintillation proximity assay (SPA) is a frequently used format.
Principle: Recombinant Sortilin protein is immobilized on SPA beads. A radiolabeled ligand of Sortilin (e.g., [125I]-Neurotensin) is added. In the absence of a competitor, the radiolabeled ligand binds to Sortilin, bringing the scintillant in the beads into close proximity with the radioactive isotope, which results in light emission. When a competitive antagonist is introduced, it displaces the radiolabeled ligand, leading to a decrease in the SPA signal. The concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.
Note on this compound: A specific, peer-reviewed experimental protocol for the binding assay of this compound is not publicly available. The reported IC50 of 20 nM for "Sortilin antagonist 1" was likely determined using a similar competitive binding assay with Neurotensin as the ligand.[1]
Experimental Protocol for AF38469 Sortilin Binding Assay
As described in Bioorganic & Medicinal Chemistry Letters, 2014, 24(1), 177-180.[2]
-
Reagents:
-
Recombinant human Sortilin extracellular domain.
-
[125I]-Neurotensin (radioligand).
-
Wheat germ agglutinin (WGA) coated SPA beads.
-
Assay buffer (e.g., Phosphate-buffered saline with 0.1% BSA).
-
AF38469 compound at various concentrations.
-
-
Procedure:
-
A mixture of recombinant Sortilin and WGA-coated SPA beads is prepared in the assay buffer.
-
A solution of [125I]-Neurotensin is added to the Sortilin-bead mixture.
-
AF38469 is added at a range of concentrations to the wells of a microplate.
-
The Sortilin-bead-radioligand mixture is then added to the wells containing the test compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The SPA signal is measured using a suitable microplate scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of inhibition versus the log concentration of AF38469.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Experimental Protocol for AF40431 Sortilin Binding Assay
As described in the Journal of Medicinal Chemistry, 2014, 57(2), 497-502.[4]
-
Reagents:
-
Recombinant human Sortilin extracellular domain.
-
[3H]-Neurotensin (radioligand).
-
Membranes from cells overexpressing Sortilin or purified Sortilin protein.
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
AF40431 compound at various concentrations.
-
-
Procedure:
-
Membranes or purified protein are incubated with [3H]-Neurotensin in the assay buffer.
-
AF40431 is added at various concentrations to compete with the radiolabeled ligand.
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled Neurotensin) from the total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the log concentration of AF40431 and fitting the data to a one-site competition model.
-
The dissociation constant (Kd) can be determined through saturation binding experiments where increasing concentrations of the radioligand are incubated with the receptor.
-
Visualizations
Sortilin Signaling Pathway
Caption: Sortilin signaling pathways and the inhibitory action of an antagonist.
Experimental Workflow: Competitive Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Logical Comparison of Sortilin Antagonists
Caption: Comparative overview of the featured Sortilin antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Sortilin Antagonist 1: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of novel chemical entities like (R)-Sortilin antagonist 1 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, established principles of laboratory safety for potent small molecule compounds provide a clear framework for its management. This guide offers essential, step-by-step information for the operational and disposal plans concerning this compound, emphasizing safety and adherence to best practices.
General Handling and Safety Precautions
Before disposal, proper handling of this compound is paramount to minimize exposure and risk. All chemical substances should be treated as though they are hazardous[1][2]. Personnel should always wear appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses or face shields, and gloves, when working with any toxic agent[1]. It is crucial to work in a well-ventilated area, preferably within a fume hood, especially when handling volatile compounds[1]. Always label containers clearly, and never return unused chemicals to their original container to prevent contamination[1][2].
This compound: Key Properties for Handling
While detailed disposal data is unavailable, understanding the compound's properties is essential for safe management. The following table summarizes key information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₄ | TargetMol |
| Molecular Weight | 356.42 | TargetMol |
| IC₅₀ | 20 nM for inhibiting Neurotensin (NTS) binding to sortilin | MedchemExpress.com[3], TargetMol[4] |
| Storage (Powder) | -20°C for 3 years | TargetMol[4] |
| Storage (Solvent) | -80°C for 1 year | TargetMol[4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress.com[3] |
Step-by-Step Disposal Procedure for Small Molecule Antagonists
The disposal of this compound should follow a structured procedure consistent with guidelines for other small molecule laboratory chemicals.
-
Consult Safety Data Sheet (SDS): The first and most critical step is to review the compound-specific SDS, which should be provided by the manufacturer. The SDS contains detailed information on hazards, handling, and disposal[5].
-
Identify Waste Category: Determine the appropriate waste stream for the compound. Based on its nature as a bioactive small molecule, it will likely be classified as chemical waste. Do not mix chemicals in sink drains[1].
-
Segregate Waste: Keep different types of chemical waste separate. This compound waste, including contaminated consumables like pipette tips and gloves, should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name, concentration, and any relevant hazard symbols.
-
Storage of Waste: Store the sealed waste container in a designated, secure area away from general lab traffic until it can be collected by the institution's environmental health and safety (EHS) office.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the chemical waste. Follow their specific procedures for documentation and hand-off.
Experimental Protocols and Signaling Pathways
This compound is a potent inhibitor of the interaction between sortilin and neurotensin[3][4]. Sortilin is a multi-ligand receptor involved in protein trafficking and has been implicated in various cellular processes, including the regulation of LDL cholesterol and neuronal signaling[6][7]. Inhibition of sortilin can impact these pathways. For instance, sortilin inhibition has been shown to stimulate the nuclear translocation of TFEB and TFE3, key regulators of lysosomal biogenesis[8].
Below is a conceptual workflow for the proper disposal of laboratory chemical waste, such as this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
It is imperative for all laboratory personnel to receive training on the institution's specific Chemical Hygiene Plan (CHP) and standard operating procedures (SOPs) for handling hazardous chemicals[5]. In the absence of specific data for this compound, a cautious approach based on established general safety protocols is the most responsible course of action.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sortilin antagonist 1 | TargetMol [targetmol.com]
- 5. osha.gov [osha.gov]
- 6. What are SORT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (R)-Sortilin antagonist 1
(R)-Sortilin antagonist 1 is a chemical compound used in laboratory research, particularly in the study of neurological diseases. While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure the well-being of researchers and maintain a safe working environment. This guide provides detailed information on personal protective equipment, handling procedures, and disposal methods.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C20H24N2O4 | [1][2] |
| Molecular Weight | 356.42 g/mol | [1][3] |
| CAS Number | 2889422-86-8 | [2] |
| Appearance | Powder | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not a hazardous substance or mixture[2]. However, as a matter of good laboratory practice, the following personal protective equipment should be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
-
Gloves: Nitrile rubber gloves are recommended to prevent skin contact.
-
Eye Protection: Safety glasses with side-shields or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Inspection:
- Upon receipt, visually inspect the container for any signs of damage or leakage.
- Verify that the product name and CAS number on the label match the order.
2. Storage:
- Store the compound in a tightly sealed container.
- As a powder, store at -20°C for long-term stability (up to 3 years)[3].
- Once in solvent, store at -80°C for up to 1 year[3].
3. Handling and Weighing:
- Handle the compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powder form, to minimize inhalation risk.
- Use a dedicated and clean spatula for weighing.
- Avoid generating dust.
4. Solution Preparation:
- When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
- Ensure the chosen solvent is compatible with the experimental procedure.
5. Spill Management:
- In case of a small spill, wipe the area with a damp cloth, ensuring no dust is generated.
- For larger spills, cordon off the area and follow your institution's spill response procedures.
6. Disposal:
- Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations.
- While not classified as hazardous, it is recommended to dispose of it as chemical waste. Do not dispose of it down the drain.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists[2].
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops[2].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[2].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[2].
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
